molecular formula C30H32Cl2N4O4 B1592296 Deuteroporphyrin IX dihydrochloride CAS No. 68929-05-5

Deuteroporphyrin IX dihydrochloride

Cat. No.: B1592296
CAS No.: 68929-05-5
M. Wt: 583.5 g/mol
InChI Key: WHBYKWKOLACDOX-UHFFFAOYSA-N
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Description

Deuteroporphyrin IX dihydrochloride is a useful research compound. Its molecular formula is C30H32Cl2N4O4 and its molecular weight is 583.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[18-(2-carboxyethyl)-3,8,13,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O4.2ClH/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20;;/h9-14,31-32H,5-8H2,1-4H3,(H,35,36)(H,37,38);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBYKWKOLACDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

448-65-7 (Parent)
Record name Deuteroporphyrin IX dihydrochloride
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Molecular Weight

583.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68929-05-5
Record name Deuteroporphyrin IX dihydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21H,23H-Porphine-2,18-dipropanoic acid, 3,7,12,17-tetramethyl-, hydrochloride (1:2)
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Record name 3,7,12,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid dihydrochloride
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Record name DEUTEROPORPHYRIN IX DIHYDROCHLORIDE
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Foundational & Exploratory

Deuteroporphyrin IX dihydrochloride CAS number and physical properties.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Deuteroporphyrin IX dihydrochloride (B599025), a key porphyrin derivative used in various research applications. This document covers its fundamental physical and chemical properties, detailed experimental protocols, and a workflow for a common enzymatic assay.

Core Properties of Deuteroporphyrin IX Dihydrochloride

Deuteroporphyrin IX is a naturally derived porphyrin that is structurally similar to Protoporphyrin IX, the direct precursor to heme. Unlike Protoporphyrin IX, it lacks the two vinyl groups, which makes it more soluble and stable in aqueous solutions, rendering it a valuable tool for in vitro studies.[1][2] The dihydrochloride salt form further enhances its solubility.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
CAS Number 68929-05-5[1][3][4][5]
Molecular Formula C₃₀H₃₂Cl₂N₄O₄[4]
Molecular Weight 583.51 g/mol [4]
Synonyms 3,7,12,17-Tetramethyl-21H,23H-porphine-2,18-dipropionic acid dihydrochloride[3]
Storage Conditions Store at room temperature, protected from light.[1]

Experimental Protocols

This compound is utilized in a range of experimental contexts, most notably in enzymology and photodynamic therapy.

2.1. Ferrochelatase Activity Assay

Deuteroporphyrin IX serves as an effective substrate for ferrochelatase, the terminal enzyme in the heme biosynthesis pathway.[1] This assay measures the enzymatic insertion of a metal ion (typically zinc, as a stable alternative to ferrous iron) into the porphyrin ring.

Principle: The activity of ferrochelatase is determined by monitoring the formation of the metalloporphyrin (e.g., zinc-deuteroporphyrin) over time. This can be quantified using techniques such as HPLC with UV or fluorescence detection.[6]

Detailed Methodology:

  • Preparation of Reagents:

    • Deuteroporphyrin IX Solution: Prepare a stock solution of this compound in a suitable solvent, such as a small amount of 0.1 M NaOH, and then dilute to the final concentration in the assay buffer.[7]

    • Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 8.0.[7]

    • Metal Ion Solution: Prepare a stock solution of a metal salt (e.g., ZnCl₂).

    • Enzyme Preparation: Use a purified or partially purified preparation of ferrochelatase.

    • Quenching Solution: An acidic solution to stop the reaction (e.g., a mixture of acid and organic solvent).

  • Assay Procedure:

    • In a microcentrifuge tube or a well of a microplate, combine the assay buffer, metal ion solution, and any necessary co-factors.

    • Add the enzyme preparation to the reaction mixture and pre-incubate at 37°C for 5 minutes.[7]

    • Initiate the reaction by adding the Deuteroporphyrin IX solution. The final reaction volume is typically around 100 µL.[7]

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.[7]

    • Terminate the reaction by adding the quenching solution.[7]

    • Centrifuge the mixture to pellet any precipitated protein.[7]

  • Analysis:

    • Inject the supernatant onto an HPLC system equipped with a suitable column (e.g., C18).

    • Monitor the elution of the metalloporphyrin product at its characteristic absorbance wavelength.

    • Quantify the amount of product formed by comparing the peak area to a standard curve.

  • Data Analysis:

    • Calculate the specific activity of the enzyme, typically expressed as nanomoles of product formed per minute per milligram of protein.

    • To determine the Michaelis-Menten constant (Km) for Deuteroporphyrin IX, perform the assay at varying substrate concentrations and analyze the initial reaction rates.[7]

2.2. Photodynamic Inactivation (PDI) of Bacteria

Deuteroporphyrin IX has been shown to be an effective photosensitizer for the inactivation of bacteria such as Staphylococcus aureus.[1] The following is a generalized protocol for assessing its PDI efficacy.

Principle: Upon activation by light of a specific wavelength, the photosensitizer (Deuteroporphyrin IX) generates reactive oxygen species (ROS), which are cytotoxic to bacteria.

Detailed Methodology:

  • Bacterial Culture Preparation:

    • Grow a pure culture of the target bacterium (e.g., S. aureus) in a suitable liquid medium to the mid-logarithmic phase of growth.

    • Harvest the bacterial cells by centrifugation, wash them with phosphate-buffered saline (PBS), and resuspend them in PBS to a specific cell density (e.g., 10⁶-10⁷ colony-forming units (CFU)/mL).

  • Incubation with Photosensitizer:

    • Add this compound to the bacterial suspension to achieve the desired final concentration. Include a control group with no photosensitizer.

    • Incubate the mixture in the dark for a specific period (e.g., 30-60 minutes) to allow for the uptake of the photosensitizer by the bacterial cells.

  • Light Irradiation:

    • Transfer the bacterial suspensions to a suitable container (e.g., a 96-well plate).

    • Expose the samples to a light source with an appropriate wavelength for porphyrin activation (typically in the blue or red region of the spectrum).

    • Deliver a specific light dose (measured in J/cm²). Control groups should include bacteria with the photosensitizer but kept in the dark, and bacteria without the photosensitizer exposed to light.

  • Viability Assessment:

    • After irradiation, perform serial dilutions of the bacterial suspensions in PBS.

    • Plate the dilutions onto a suitable solid agar (B569324) medium.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

    • Count the number of colonies on the plates to determine the CFU/mL for each condition.

  • Data Analysis:

    • Calculate the reduction in bacterial viability for the PDI-treated group compared to the control groups. This is often expressed as a logarithmic reduction in CFU/mL.

Mandatory Visualizations

Experimental Workflow for Ferrochelatase Activity Assay

Ferrochelatase_Assay_Workflow prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) mix 2. Create Reaction Mixture (Buffer, Metal Ions, Enzyme) prep->mix pre_incubate 3. Pre-incubation (37°C, 5 min) mix->pre_incubate start_reaction 4. Initiate Reaction (Add Deuteroporphyrin IX) pre_incubate->start_reaction incubate 5. Incubation (37°C, 15-60 min) start_reaction->incubate stop_reaction 6. Terminate Reaction (Add Quenching Solution) incubate->stop_reaction centrifuge 7. Centrifugation (Pellet Protein) stop_reaction->centrifuge analyze 8. HPLC Analysis (Quantify Product) centrifuge->analyze data 9. Data Analysis (Calculate Specific Activity) analyze->data

Caption: Workflow for determining ferrochelatase activity using Deuteroporphyrin IX.

This guide provides foundational information for the effective use of this compound in a research setting. For specific applications, further optimization of the described protocols may be necessary. Always refer to the Certificate of Analysis for lot-specific data.

References

Deuteroporphyrin IX Dihydrochloride vs. Protoporphyrin IX: A Comparative Analysis of Chemical and Spectroscopic Differences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers

Introduction

Porphyrins represent a class of highly conjugated, aromatic tetrapyrrole macrocycles fundamental to a vast range of biological processes. Protoporphyrin IX (PPIX) is arguably the most biologically significant porphyrin, serving as the direct precursor to heme through the insertion of iron, and as a key intermediate in the biosynthesis of chlorophylls.[1][2] Deuteroporphyrin IX (DPIX), a closely related analogue, is distinguished by the absence of the two vinyl groups present in PPIX. While not a direct intermediate in major biosynthetic pathways, DPIX is a valuable tool in biochemical and photodynamic therapy research, in part due to its increased stability and solubility compared to PPIX.[3]

This technical guide provides a detailed comparison of the chemical and physical properties of Deuteroporphyrin IX dihydrochloride (B599025) and Protoporphyrin IX. It outlines key structural differences, presents quantitative data in a comparative format, and details the primary experimental protocols used by researchers to differentiate and characterize these critical molecules.

Core Chemical Structure Differences

The fundamental difference between Deuteroporphyrin IX and Protoporphyrin IX lies in the substituents at positions 2 and 4 of the porphyrin macrocycle. Protoporphyrin IX possesses two vinyl groups (-CH=CH₂), whereas Deuteroporphyrin IX has hydrogen atoms at these positions.[4] This seemingly minor alteration has significant consequences for the molecule's electronic structure, molecular weight, and reactivity. The vinyl groups in PPIX extend the π-conjugated system, influencing its spectroscopic properties.[4] Furthermore, these groups are sites of potential chemical reactions and can be involved in non-covalent interactions within protein binding pockets.

G cluster_PPIX Protoporphyrin IX (PPIX) cluster_DPIX Deuteroporphyrin IX (DPIX) PPIX Core Porphyrin Structure (C₃₀H₂₈N₄O₄ core) + 2 Vinyl Groups (-CH=CH₂) PPIX_Prop Substituents at C2, C4: -CH=CH₂ PPIX->PPIX_Prop DPIX_Prop Substituents at C2, C4: -H PPIX_Prop->DPIX_Prop Key Structural Difference DPIX Core Porphyrin Structure (C₃₀H₂₈N₄O₄ core) + 2 Hydrogen atoms DPIX->DPIX_Prop

Figure 1. Core structural difference between Protoporphyrin IX and Deuteroporphyrin IX.

Comparative Quantitative Data

The structural variations between the two molecules lead to distinct physical and spectroscopic properties. The data below is compiled for easy comparison. Note that spectroscopic values are highly solvent-dependent.

PropertyDeuteroporphyrin IX DihydrochlorideProtoporphyrin IX
Chemical Formula C₃₀H₃₀N₄O₄·2HClC₃₄H₃₄N₄O₄[2]
Molecular Weight 583.51 g/mol [3]562.66 g/mol [2]
Solubility Described as more soluble and stable in aqueous media than PPIX[3]Poorly soluble in water (0.138 mg/mL); soluble in polar organic solvents like pyridine.[5][6]
UV-Vis λmax (Soret Band) ~398-402 nm (in HCl)~404-409 nm (Solvent dependent, e.g., 407 nm in chloroform, 408 nm near UV-A)[1][7]
UV-Vis λmax (Q-Bands) IV: ~498, III: ~530, II: ~568, I: ~620 nm (in HCl)IV: ~505, III: ~541, II: ~575, I: ~630 nm (in Chloroform)[8]
¹H NMR Vinyl Protons AbsentHα: ~8.38 ppm, Hβ (cis/trans): ~6.18 ppm, ~6.38 ppm (in DMSO-d₆)[9]
Mass Spec. [M+H]⁺ (calc.) 511.23 (Free Base)563.26 (Free Base)[10]

Experimental Protocols for Differentiation

Distinguishing between this compound and Protoporphyrin IX is readily achievable using standard analytical techniques. The choice of method depends on the available instrumentation and the required level of detail.

G cluster_methods Analytical Methods cluster_results Expected Results start Unknown Porphyrin IX (DPIX or PPIX) NMR ¹H NMR Spectroscopy start->NMR MS Mass Spectrometry start->MS UVVIS UV-Vis Spectroscopy start->UVVIS NMR_PPIX Result: Signals observed in ~6-8 ppm range. Conclusion: Protoporphyrin IX NMR->NMR_PPIX YES NMR_DPIX Result: NO signals in ~6-8 ppm range. Conclusion: Deuteroporphyrin IX NMR->NMR_DPIX NO MS_PPIX Result: [M+H]⁺ ion at m/z ≈ 563.26 Conclusion: Protoporphyrin IX MS->MS_PPIX MS_DPIX Result: [M+H]⁺ ion at m/z ≈ 511.23 Conclusion: Deuteroporphyrin IX MS->MS_DPIX UV_PPIX Result: Soret band at ~405-409 nm. Conclusion: Protoporphyrin IX UVVIS->UV_PPIX UV_DPIX Result: Soret band blue-shifted (slightly shorter λ) vs. PPIX. Conclusion: Deuteroporphyrin IX UVVIS->UV_DPIX

Figure 2. Experimental workflow for differentiating DPIX and PPIX.
Proton NMR (¹H NMR) Spectroscopy

This is the most definitive method for structural confirmation. The presence of the vinyl groups in Protoporphyrin IX gives rise to a characteristic set of signals that are absent in the spectrum of Deuteroporphyrin IX.

  • Objective: To identify proton signals corresponding to the vinyl groups (-CH=CH₂).

  • Methodology:

    • Sample Preparation: Dissolve a small amount (~1-5 mg) of the porphyrin sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of porphyrins.

    • Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).

    • Analysis: Examine the chemical shift region between 6.0 and 8.5 ppm.

  • Expected Results:

    • Protoporphyrin IX: A complex multiplet pattern will be observed in this region corresponding to the three protons of each of the two vinyl groups. The α-proton typically appears as a multiplet around 8.3-8.4 ppm, while the two β-protons appear as distinct multiplets around 6.1-6.4 ppm.[9]

    • Deuteroporphyrin IX: The spectrum will be devoid of signals in the 6.0-8.5 ppm region, other than those potentially arising from impurities or the meso-protons of the porphyrin ring (which typically appear further downfield, >9.5 ppm).

Mass Spectrometry (MS)

Mass spectrometry differentiates the compounds based on their distinct molecular weights. High-resolution mass spectrometry (HRMS) provides unambiguous identification through exact mass measurement.

  • Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the porphyrin in a solvent compatible with electrospray ionization (ESI), such as methanol (B129727) or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[11]

    • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.[12] Use ESI in positive ion mode to generate the protonated molecule, [M+H]⁺.

    • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 450-600 Da).

  • Expected Results:

    • Protoporphyrin IX: A prominent ion will be detected at an m/z corresponding to its calculated monoisotopic mass + 1 proton (C₃₄H₃₅N₄O₄⁺), which is approximately 563.26.[10]

    • Deuteroporphyrin IX: The protonated free base will be detected at an m/z corresponding to its calculated monoisotopic mass + 1 proton (C₃₀H₃₁N₄O₄⁺), which is approximately 511.23.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and sensitive method for porphyrin analysis. The differentiation is based on subtle shifts in the absorption maxima caused by the electronic effects of the peripheral substituents.

  • Objective: To measure and compare the absorption maxima of the Soret and Q-bands.

  • Methodology:

    • Sample Preparation: Prepare dilute, optically matched solutions of the porphyrin samples in a suitable spectroscopic-grade solvent (e.g., chloroform, THF, or dilute HCl). Ensure the absorbance of the Soret band maximum is within the linear range of the spectrophotometer (typically < 1.0 AU).

    • Data Acquisition: Record the absorption spectrum from approximately 350 nm to 700 nm.

    • Analysis: Identify the wavelength of maximum absorbance (λmax) for the intense Soret band (around 400 nm) and the four weaker Q-bands in the visible region.[8]

  • Expected Results:

    • The vinyl groups of Protoporphyrin IX are auxochromes that extend the π-conjugation of the macrocycle. This electronic effect typically causes a bathochromic (red) shift in the absorption bands compared to a porphyrin without these groups.

    • Protoporphyrin IX: Will exhibit a Soret band at a slightly longer wavelength (e.g., ~407 nm in chloroform) compared to Deuteroporphyrin IX.[7]

    • Deuteroporphyrin IX: Will exhibit a Soret band at a slightly shorter wavelength (a hypsochromic or blue shift) relative to PPIX in the same solvent. The Q-band positions will also be similarly blue-shifted.

Conclusion

The primary chemical difference between this compound and Protoporphyrin IX—the substitution of two vinyl groups with hydrogen atoms—gives rise to predictable and measurable differences in their physicochemical and spectroscopic properties. Protoporphyrin IX has a higher molecular weight and a more extended conjugated system, resulting in red-shifted UV-Vis absorption bands and unique signals in its ¹H NMR spectrum. In contrast, Deuteroporphyrin IX is more stable, more soluble in aqueous solutions, and lacks the characteristic vinyl proton signals in its NMR spectrum. These differences can be reliably exploited using standard NMR, mass spectrometry, and UV-Vis spectroscopy techniques to unambiguously identify and differentiate between these two important porphyrin molecules in a research setting.

References

Spectroscopic properties (UV-Vis, fluorescence) of Deuteroporphyrin IX dihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Deuteroporphyrin IX dihydrochloride (B599025), a key porphyrin derivative with significant applications in biomedical research and photodynamic therapy (PDT). This document details its ultraviolet-visible (UV-Vis) absorption and fluorescence characteristics, supported by experimental protocols and data presented for easy reference.

Introduction to Deuteroporphyrin IX Dihydrochloride

Deuteroporphyrin IX is a naturally occurring porphyrin that plays a crucial role as a precursor in the biosynthesis of heme. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it a versatile tool for various in vitro and in vivo studies. Its distinct photophysical properties, characterized by strong absorption in the visible spectrum and fluorescence emission, are central to its utility as a photosensitizer and a fluorescent probe.

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of this compound, like other porphyrins, is dominated by two main features: the intense Soret band (or B-band) in the near-UV region and the weaker Q-bands in the visible region.[1] These absorption bands arise from π-π* electronic transitions within the highly conjugated tetrapyrrole macrocycle.[2]

In acidic conditions, such as in the dihydrochloride form, the central nitrogen atoms of the porphyrin core are protonated. This protonation leads to a dicationic species, which influences the symmetry of the molecule and, consequently, its absorption spectrum. The Q-bands, which are typically four in number for free-base porphyrins, are often simplified to two in the dicationic form due to increased molecular symmetry.

Table 1: UV-Vis Absorption Properties of this compound

Solvent SystemSoret Band (λ_max, nm)Q-Band I (λ_max, nm)Q-Band II (λ_max, nm)Molar Absorptivity (ε) at Soret Band (M⁻¹cm⁻¹)
Acidic Aqueous Solution~400~548~590Data not available
HCl-Methanol~400~548~590Data not available

Note: The exact absorption maxima and molar absorptivity can be influenced by the solvent and pH. The data presented is based on typical spectra for dicationic porphyrins.

The intense Soret band is a hallmark of porphyrins and is a key feature for their detection and quantification.[3] The position and intensity of this band can be modulated by the local environment, making it a sensitive indicator of binding interactions with biomolecules or incorporation into delivery systems.

Fluorescence Spectroscopy

This compound exhibits characteristic fluorescence emission, a property that is exploited in its application as a fluorescent probe and for monitoring its localization in biological systems. Upon excitation at a wavelength corresponding to one of its absorption bands (typically the Soret band for maximum intensity), the molecule is promoted to an excited electronic state. It then relaxes back to the ground state, in part by emitting a photon of longer wavelength (lower energy), which is observed as fluorescence.

Table 2: Fluorescence Properties of this compound

Solvent SystemExcitation (λ_ex, nm)Emission (λ_em, nm)Quantum Yield (Φ_F)Fluorescence Lifetime (τ_F, ns)
Acidic Aqueous Solution~400~610 - 620Data not availableData not available

Note: Fluorescence properties are highly sensitive to the environment, including solvent polarity, pH, and the presence of quenchers.

The fluorescence quantum yield (Φ_F) represents the efficiency of the fluorescence process, while the fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for applications in fluorescence imaging and sensing.

Experimental Protocols

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of this compound.

Materials:

  • This compound

  • Methanol (B129727)

  • Hydrochloric acid (HCl)

  • Volumetric flasks

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in methanol containing a small amount of HCl (e.g., 1% v/v) to ensure the dicationic form is maintained. Prepare a stock solution of a known concentration (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution in the same acidic methanol solvent to obtain a range of concentrations (e.g., 1 µM to 10 µM).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan from 350 nm to 700 nm.

  • Blank Measurement: Fill a quartz cuvette with the acidic methanol solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Starting with the least concentrated solution, rinse the cuvette with the sample solution, then fill the cuvette and place it in the spectrophotometer. Record the absorption spectrum. Repeat for all dilutions.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λ_max) for the Soret and Q-bands.

    • According to the Beer-Lambert law (A = εcl), plot the absorbance at the Soret band λ_max against the concentration of the dilutions.

    • The slope of the resulting linear fit will be the molar absorptivity (ε).

Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra, quantum yield, and lifetime of this compound.

Materials:

  • This compound solution (prepared as for UV-Vis)

  • Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

  • Quartz fluorescence cuvettes

  • Spectrofluorometer with lifetime measurement capabilities

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in acidic methanol with an absorbance at the excitation wavelength below 0.1 to avoid inner filter effects.

  • Emission Spectrum:

    • Set the excitation wavelength to the Soret band maximum (~400 nm).

    • Scan the emission spectrum over a range that includes the expected emission peaks (e.g., 550 nm to 750 nm).

  • Excitation Spectrum:

    • Set the emission wavelength to the maximum of the main emission peak.

    • Scan the excitation spectrum over a range that includes the absorption bands (e.g., 350 nm to 600 nm).

  • Quantum Yield Measurement (Relative Method):

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound sample and the quantum yield standard.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Fluorescence Lifetime Measurement:

    • Utilize a spectrofluorometer with Time-Correlated Single Photon Counting (TCSPC) or frequency-domain capabilities.

    • Excite the sample at the Soret band maximum and collect the fluorescence decay curve at the emission maximum.

    • Analyze the decay curve using appropriate fitting software to determine the fluorescence lifetime (τ_F).

Signaling Pathways and Experimental Workflows

The spectroscopic properties of Deuteroporphyrin IX are intrinsically linked to its chemical state, which is often influenced by the surrounding environment, particularly pH. The following diagram illustrates the effect of protonation on the spectroscopic characteristics of Deuteroporphyrin IX.

G pH-Dependent Spectroscopic States of Deuteroporphyrin IX cluster_neutral Neutral pH cluster_acidic Acidic pH cluster_spectra Spectroscopic Observation Neutral Deuteroporphyrin IX (Free Base) 4 Q-Bands Dication This compound (Dication) 2 Q-Bands Neutral->Dication Spec_Neutral Complex Q-Band Spectrum Neutral->Spec_Neutral Dication->Neutral Spec_Dication Simplified Q-Band Spectrum Red-shifted Soret Band Dication->Spec_Dication

Caption: pH-dependent equilibrium of Deuteroporphyrin IX and its effect on the UV-Vis absorption spectrum.

The following workflow outlines the general steps for characterizing the photophysical properties of this compound.

G Experimental Workflow for Spectroscopic Characterization cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_analysis Data Analysis & Reporting Prep Prepare stock solution of This compound in appropriate solvent Dilute Create serial dilutions Prep->Dilute UV_Vis Measure absorbance spectra Dilute->UV_Vis Fluor_Spectra Measure excitation and emission spectra Dilute->Fluor_Spectra Molar_Abs Determine λ_max and calculate molar absorptivity (ε) UV_Vis->Molar_Abs Analysis Compile data into tables and generate final report Molar_Abs->Analysis QY Determine quantum yield (Φ_F) Fluor_Spectra->QY Lifetime Measure fluorescence lifetime (τ_F) Fluor_Spectra->Lifetime QY->Analysis Lifetime->Analysis

Caption: A generalized workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion

This technical guide has summarized the key spectroscopic properties of this compound and provided detailed protocols for their measurement. The distinct UV-Vis absorption and fluorescence characteristics of this molecule are fundamental to its broad utility in scientific research and drug development. A thorough understanding and precise measurement of these properties are essential for optimizing its performance in various applications, from fundamental biophysical studies to advanced clinical therapies. Further research to populate the data tables with precise values in a range of biologically relevant solvents will continue to enhance the utility of this important porphyrin derivative.

References

Navigating the Solubility of Deuteroporphyrin IX Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 6, 2025 – In the intricate landscape of drug development and scientific research, understanding the fundamental properties of photosensitizing agents is paramount. Deuteroporphyrin IX dihydrochloride (B599025), a key analogue of protoporphyrin IX, stands out for its enhanced solubility and stability, making it a valuable tool in photodynamic therapy (PDT) and enzymatic studies.[1][2] This technical guide offers an in-depth exploration of the solubility characteristics of Deuteroporphyrin IX dihydrochloride in aqueous and organic media, providing researchers, scientists, and drug development professionals with a comprehensive resource.

This compound is noted to be more soluble and stable than its natural precursor, protoporphyrin IX, which is notoriously challenging to work with in aqueous solutions due to its propensity to aggregate.[2] The dihydrochloride salt form of Deuteroporphyrin IX enhances its solubility in aqueous solutions. However, precise quantitative data on its solubility across a range of solvents remains sparse in publicly available literature. This guide consolidates the available qualitative information and presents a generalized experimental protocol to enable researchers to determine solubility in their specific systems.

Quantitative Solubility Data

SolventSolubilityRemarks
Water Soluble (Qualitative)Solubility is expected to be pH-dependent. As a dihydrochloride salt, it is more soluble in aqueous solutions than the free base. Aggregation can occur at neutral pH.
DMSO Likely SolublePorphyrins, in general, tend to be soluble in DMSO. For a related compound, N-methyl Mesoporphyrin IX, the solubility is approximately 15 mg/mL.
DMF Likely SolubleSimilar to DMSO, DMF is a common solvent for porphyrins. N-methyl Mesoporphyrin IX has a reported solubility of approximately 20 mg/mL in DMF.
Ethanol Sparingly Soluble to SolubleSolubility may vary depending on the water content.
Methanol Likely SolubleOften used in the preparation and analysis of porphyrins.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound. This method, commonly known as the shake-flask method, is a standard approach for assessing the saturation solubility of a compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, DMSO, ethanol)

  • Vials with screw caps

  • Shaker or rotator with temperature control

  • Centrifuge

  • Spectrophotometer (UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached. The solution should have visible undissolved solid material at the bottom.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Measure the absorbance of the standard solutions and the supernatant from the experimental samples using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound (around 400 nm, the Soret band).

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the supernatant. This concentration represents the saturation solubility.

  • Data Analysis and Reporting:

    • Calculate the average solubility from the replicate samples.

    • Report the solubility in appropriate units (e.g., mg/mL or mol/L) and specify the solvent and temperature.

Visualizing Experimental Workflows and Concepts

To further aid in the understanding of the processes involved in solubility determination and the behavior of porphyrins in solution, the following diagrams have been generated.

G Experimental Workflow for Solubility Determination A 1. Add excess Deuteroporphyrin IX dihydrochloride to solvent B 2. Equilibrate at constant temperature (e.g., 24-48h) A->B C 3. Centrifuge to separate undissolved solid B->C D 4. Collect clear supernatant C->D E 5. Measure absorbance (UV-Vis) D->E F 6. Calculate concentration using a standard curve E->F

Caption: A flowchart of the shake-flask method for determining solubility.

G Solubility and Aggregation of Porphyrins cluster_0 Low Concentration / Favorable Solvent cluster_1 High Concentration / Unfavorable Solvent (e.g., neutral pH water) A Monomeric Porphyrin (Soluble) B Dimer A->B Increased Concentration or Change in Solvent C Higher-Order Aggregates B->C D Precipitate (Insoluble) C->D

Caption: The relationship between concentration, solvent, and porphyrin aggregation.

Factors Influencing Solubility

The solubility of this compound is a critical parameter that can significantly impact its biological activity and formulation development. Several factors can influence its solubility:

  • pH: The two propionic acid side chains on the porphyrin macrocycle have pKa values that will affect their ionization state and, consequently, the overall solubility in aqueous solutions. At lower pH, the carboxyl groups will be protonated, while at higher pH, they will be deprotonated, which can influence aggregation behavior.

  • Ionic Strength: The concentration of salts in an aqueous solution can affect the solubility of porphyrins. Increased ionic strength can either increase or decrease solubility depending on the specific ions and their interactions with the porphyrin.

  • Solvent Polarity: The polarity of the solvent plays a crucial role. While the dihydrochloride salt form enhances water solubility, organic solvents like DMSO and DMF are generally effective in dissolving the porphyrin macrocycle.

  • Temperature: Solubility is generally temperature-dependent, although the effect may vary for different solvents.

  • Aggregation: Porphyrins, including Deuteroporphyrin IX, have a strong tendency to aggregate in aqueous solutions, especially at neutral pH. This aggregation can lead to a decrease in apparent solubility and can also affect the photophysical properties of the molecule.

This technical guide provides a foundational understanding of the solubility of this compound. Researchers are encouraged to perform their own solubility assessments under their specific experimental conditions to ensure accurate and reproducible results.

References

Deuteroporphyrin IX Dihydrochloride as a Photosensitizer: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuteroporphyrin IX dihydrochloride (B599025), a stable and water-soluble analogue of Protoporphyrin IX, is a potent photosensitizer with significant potential in photodynamic therapy (PDT). Its mechanism of action is centered on the light-induced generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, which leads to localized cellular damage and induction of cell death pathways. The efficacy of Deuteroporphyrin IX dihydrochloride-mediated PDT is critically dependent on its photophysical properties, cellular uptake and subcellular localization, and the subsequent activation of specific signaling cascades. This technical guide provides an in-depth overview of these core aspects, supported by quantitative data, detailed experimental protocols, and visual representations of the key mechanisms.

Introduction to this compound

Deuteroporphyrin IX is a naturally occurring porphyrin that lacks the vinyl groups present in the more common Protoporphyrin IX, rendering it more stable.[1] The dihydrochloride salt form enhances its solubility in aqueous media, a desirable property for a photosensitizing agent.[1] Like other porphyrins, its extended π-electron system allows for strong absorption of light in the visible spectrum, a prerequisite for its function as a photosensitizer in PDT.[2]

The Photophysical and Photochemical Basis of Action

The photosensitizing activity of this compound is initiated by the absorption of photons of a specific wavelength, leading to the generation of cytotoxic reactive oxygen species (ROS). This process can be described by the Jablonski diagram and is categorized into Type I and Type II photochemical reactions.

Upon absorption of light, the Deuteroporphyrin IX molecule is excited from its ground singlet state (S₀) to a short-lived excited singlet state (S₁). From the S₁ state, the molecule can either relax back to the ground state via fluorescence or undergo intersystem crossing to a longer-lived excited triplet state (T₁). It is this triplet state that is crucial for the photodynamic effect.

  • Type I Reaction: The excited triplet state photosensitizer can react directly with biomolecules, such as lipids or proteins, through electron transfer, producing radical ions that can further react with molecular oxygen to generate ROS like superoxide (B77818) anion (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).

  • Type II Reaction: The triplet state photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), which is abundant in tissues, to generate the highly reactive singlet oxygen (¹O₂).[2][3] This is often the dominant pathway for porphyrin-based photosensitizers.

The efficacy of these processes is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that generate singlet oxygen.

Table 1: Photophysical Properties of Protoporphyrin IX (as a proxy for Deuteroporphyrin IX)
PropertyValueReference(s)
Absorption Maxima (Q-bands) ~505, 540, 580, 630 nm[2]
Fluorescence Emission Maximum ~635 nm[2]
Singlet Oxygen Quantum Yield (ΦΔ) 0.44 - 0.85 (solvent dependent)[4]
Triplet State Lifetime Microseconds (solvent and aggregation dependent)[5]

Note: Data for Protoporphyrin IX is presented as a close structural analogue due to the limited availability of specific data for this compound.

Diagram 1: Generalized Jablonski Diagram for Photosensitization

Jablonski cluster_0 Singlet States cluster_1 Triplet State cluster_2 Photochemical Reactions S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) TypeI Type I (Radical Formation) T1->TypeI Substrate Interaction TypeII Type II (Singlet Oxygen) T1->TypeII Energy Transfer to ³O₂

Caption: Jablonski diagram illustrating the photophysical processes leading to photosensitization.

Cellular Mechanism of Action

The journey of this compound from extracellular administration to inducing cell death involves several key steps: cellular uptake, subcellular localization, and the initiation of cell death pathways.

Cellular Uptake and Subcellular Localization

The efficiency of PDT is highly contingent on the intracellular concentration and localization of the photosensitizer.[6] Porphyrins can enter cells through various mechanisms, including passive diffusion and carrier-mediated transport. The subcellular localization is a critical determinant of the primary targets of photodamage and, consequently, the mode of cell death.[6]

Studies on the closely related Protoporphyrin IX (PpIX) have shown that its localization pattern dictates the PDT outcome.[7][8] Mitochondrial localization of PpIX is associated with a more efficient induction of apoptosis compared to localization in the plasma membrane, which tends to lead to necrosis.[7][8] Given the structural similarity, it is plausible that this compound also targets mitochondria, leading to the disruption of mitochondrial membrane potential and the release of pro-apoptotic factors.

Diagram 2: Experimental Workflow for Determining Subcellular Localization

Subcellular_Localization A Cancer Cell Culture B Incubate with This compound A->B C Incubate with Organelle-specific Fluorescent Probe (e.g., MitoTracker for Mitochondria) B->C D Wash Cells C->D E Fluorescence Microscopy D->E F Image Acquisition (Separate Channels) E->F G Image Overlay and Co-localization Analysis F->G

Caption: Workflow for determining the subcellular localization of this compound.

Induction of Cell Death: Apoptosis and Necrosis

PDT with this compound can induce cell death through two primary mechanisms: apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The dominant pathway is influenced by the photosensitizer's subcellular localization, the light dose, and the cell type.[9][10]

Apoptosis: Mitochondrial damage is a potent trigger for the intrinsic apoptotic pathway. The generation of ROS in the mitochondria can lead to the opening of the mitochondrial permeability transition pore, dissipation of the mitochondrial membrane potential, and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, the executioners of apoptosis, leading to characteristic morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[10]

Necrosis: High doses of PDT or damage primarily to the plasma membrane can lead to a loss of membrane integrity, resulting in cell swelling and lysis, characteristic of necrosis.[4] This mode of cell death is often associated with a more pronounced inflammatory response.

Diagram 3: Signaling Pathways in Deuteroporphyrin IX-mediated PDT

PDT_Signaling cluster_0 PDT Insult cluster_1 Cellular Damage cluster_2 Cell Death Pathways PDT Deuteroporphyrin IX + Light ROS ROS (¹O₂) PDT->ROS Mito Mitochondrial Damage ROS->Mito Membrane Plasma Membrane Damage ROS->Membrane Apoptosis Apoptosis Mito->Apoptosis Cytochrome c release Caspase activation Necrosis Necrosis Membrane->Necrosis Loss of Integrity

Caption: Signaling pathways leading to apoptosis and necrosis following Deuteroporphyrin IX-mediated PDT.

Experimental Protocols

Assessment of Cellular Uptake

Principle: The intrinsic fluorescence of this compound can be used to quantify its uptake by cells over time.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Incubation: Replace the culture medium with a medium containing various concentrations of this compound. Incubate for different time points (e.g., 1, 2, 4, 8, 24 hours).

  • Washing: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular photosensitizer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 1% Triton X-100 in PBS).

  • Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a microplate reader with excitation and emission wavelengths appropriate for Deuteroporphyrin IX (e.g., excitation ~400 nm, emission ~635 nm).

  • Data Analysis: Normalize the fluorescence intensity to the protein concentration of each sample (determined by a BCA or Bradford assay) to calculate the intracellular concentration of the photosensitizer.

Determination of Phototoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

Methodology:

  • Cell Seeding and Incubation: Seed cells in a 96-well plate and incubate with varying concentrations of this compound for a predetermined time.

  • Washing: Wash the cells with PBS to remove the photosensitizer-containing medium and replace it with fresh culture medium.

  • Irradiation: Expose the cells to a light source with a wavelength corresponding to the absorption maximum of this compound (e.g., using a filtered lamp or LED array) for a defined period. Include a dark control group that is not irradiated.

  • Post-Irradiation Incubation: Incubate the cells for 24-48 hours to allow for the manifestation of cell death.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls.

Detection of Intracellular Singlet Oxygen

Principle: Singlet Oxygen Sensor Green (SOSG) is a fluorescent probe that is highly selective for singlet oxygen. In the presence of singlet oxygen, its fluorescence intensity increases significantly.

Methodology:

  • Cell Seeding and Incubation: Seed cells in a suitable format for fluorescence microscopy or flow cytometry and incubate with this compound.

  • SOSG Loading: Load the cells with SOSG according to the manufacturer's protocol.

  • Irradiation: Irradiate the cells with light as described in the phototoxicity assay.

  • Fluorescence Measurement: Immediately after irradiation, measure the green fluorescence of SOSG using a fluorescence microscope or flow cytometer (excitation ~504 nm, emission ~525 nm).

  • Data Analysis: Quantify the increase in SOSG fluorescence in irradiated cells compared to non-irradiated controls as an indicator of singlet oxygen production.

Conclusion and Future Directions

This compound is a promising photosensitizer for photodynamic therapy, acting primarily through the light-induced generation of singlet oxygen, which leads to oxidative stress and cell death, predominantly via apoptosis when targeted to mitochondria. Its favorable properties of stability and solubility make it an attractive candidate for further development.

Future research should focus on obtaining specific quantitative photophysical data for this compound to enable more precise dosimetric calculations. Furthermore, in vivo studies are necessary to evaluate its tumor-localizing properties, therapeutic efficacy, and safety profile. The development of targeted delivery systems for this compound could further enhance its tumor specificity and therapeutic window, paving the way for its clinical translation.

References

A Technical Guide to High-Purity Deuteroporphyrin IX Dihydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of commercial suppliers, quality specifications, and key experimental applications of Deuteroporphyrin IX dihydrochloride (B599025), a pivotal photosensitizer in biomedical research and therapeutic development.

This technical guide provides a comprehensive overview of high-purity Deuteroporphyrin IX dihydrochloride, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines the availability of this critical compound from various commercial suppliers, details its physicochemical properties, and presents a survey of its applications in experimental research, with a focus on photodynamic therapy and its role in cellular signaling pathways.

Commercial Availability and Purity Specifications

This compound is a key porphyrin derivative utilized in a range of research applications. Its efficacy is highly dependent on its purity. Several commercial suppliers offer this compound, with varying specifications. A summary of prominent suppliers and their product details is provided below for comparative analysis. Researchers are advised to request lot-specific certificates of analysis for the most accurate and up-to-date information.

SupplierCatalog NumberPurity SpecificationAvailable FormatsCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Frontier Specialty Chemicals D510-9Purity Guaranteed[1]50 mg, 100 mg[1]68929-05-5[1]C₃₀H₃₂Cl₂N₄O₄583.51[2]
Santa Cruz Biotechnology sc-211289Not specifiedNot specified68929-05-5[2]C₃₀H₃₂Cl₂N₄O₄583.51[2]
Cayman Chemical Not specified≥95%Not specifiedNot specifiedNot specifiedNot specified
Merck (Sigma-Aldrich) 440566~90% (technical grade, for dimethyl ester)[3]Not specified10589-94-3 (dimethyl ester)C₃₂H₃₄N₄O₄ (dimethyl ester)538.64 (dimethyl ester)
Syrrx Not specified>97%50mgNot specifiedC₃₀H₃₀Cl₂N₄O₄583.51

Note: Data is compiled from publicly available information and may be subject to change. It is crucial to verify the specifications with the supplier before purchase.

Physicochemical Properties and Storage

This compound is a solid, typically appearing as a dark purple to black powder. It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and in aqueous solutions with the aid of a small amount of base. For long-term storage, it is recommended to keep the compound at -20°C, protected from light and moisture to prevent degradation.

Key Experimental Applications and Protocols

This compound is a versatile molecule with significant applications in biomedical research, primarily as a photosensitizer in photodynamic therapy (PDT).

Photodynamic Therapy (PDT)

PDT is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and oxygen to induce cell death in target tissues, such as tumors. Upon activation by light of a specific wavelength, this compound generates reactive oxygen species (ROS), which are highly cytotoxic and lead to the destruction of malignant cells.

The following diagram illustrates a typical workflow for an in vitro photodynamic therapy experiment using this compound.

PDT_Workflow cluster_prep Cell Preparation cluster_treatment PDT Treatment cluster_analysis Post-Treatment Analysis cell_culture 1. Plate Cells incubation_1 2. Incubate (24h) cell_culture->incubation_1 add_dpix 3. Add Deuteroporphyrin IX dihydrochloride incubation_1->add_dpix incubation_2 4. Incubate (e.g., 4h) add_dpix->incubation_2 light_exposure 5. Expose to Light (e.g., 630 nm) incubation_2->light_exposure incubation_3 6. Incubate (24-48h) light_exposure->incubation_3 viability_assay 7. Assess Cell Viability (e.g., MTT, Flow Cytometry) incubation_3->viability_assay

A generalized workflow for in vitro photodynamic therapy experiments.
Antimicrobial Photodynamic Therapy

Deuteroporphyrin IX has demonstrated efficacy in the photodynamic inactivation of various pathogens, including the antibiotic-resistant bacterium Staphylococcus aureus.

The following protocol is a summarized methodology for assessing the antimicrobial photodynamic activity of this compound against S. aureus.

  • Preparation of S. aureus Culture:

    • Grow S. aureus in a suitable broth medium (e.g., Tryptic Soy Broth) overnight at 37°C.

    • Harvest the bacterial cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Photosensitizer Incubation:

    • Add this compound to the bacterial suspension at various concentrations (e.g., 1, 5, 10 µM).

    • Incubate the mixture in the dark for a specific period (e.g., 30-60 minutes) at room temperature to allow for photosensitizer uptake.

  • Light Irradiation:

    • Expose the bacterial suspension to a light source with an appropriate wavelength (e.g., a broadband lamp with a 630 nm filter or a laser) for a defined duration.

    • Include a control group that is not exposed to light.

  • Viability Assessment:

    • After irradiation, serially dilute the bacterial suspensions in PBS.

    • Plate the dilutions onto agar (B569324) plates and incubate at 37°C for 24 hours.

    • Count the number of colony-forming units (CFUs) to determine the percentage of bacterial survival.

Signaling Pathways Modulated by Deuteroporphyrin IX-Mediated PDT

The cytotoxic effects of PDT initiated by this compound are mediated through the activation of specific cellular signaling pathways, primarily leading to apoptosis (programmed cell death).

Apoptosis Induction Pathway

Upon light activation, Deuteroporphyrin IX generates ROS, which can induce oxidative stress and damage to various cellular components, including mitochondria. This damage can trigger the intrinsic pathway of apoptosis.

Apoptosis_Pathway cluster_stimulus PDT Stimulus cluster_cellular_response Cellular Response dpix Deuteroporphyrin IX dihydrochloride light Light Activation ros Reactive Oxygen Species (ROS) light->ros mito_damage Mitochondrial Damage ros->mito_damage cyto_c Cytochrome c Release mito_damage->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified signaling pathway of apoptosis induction by PDT.

Conclusion

High-purity this compound is an indispensable tool for researchers and drug developers working in the field of photodynamic therapy and related areas. The selection of a reliable commercial supplier is paramount to ensure the quality and consistency of experimental results. This guide provides a foundational understanding of the available products, key experimental considerations, and the underlying signaling mechanisms involved in its therapeutic action. Further investigation into the specific protocols and optimization of experimental parameters is encouraged for successful application in research and development.

References

Deuteroporphyrin IX Dihydrochloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuteroporphyrin IX dihydrochloride (B599025), a key porphyrin derivative, is utilized in a multitude of research and development applications, from photosensitizers in photodynamic therapy to building blocks in the synthesis of novel compounds. Its inherent stability is a critical factor for the reliability and reproducibility of experimental results. This technical guide provides an in-depth overview of the stability of Deuteroporphyrin IX dihydrochloride, offering storage recommendations, and outlining detailed experimental protocols for its stability assessment.

Core Stability Profile and Storage Recommendations

Deuteroporphyrin IX is generally considered more soluble and stable in aqueous solutions compared to its vinyl-substituted analogue, Protoporphyrin IX.[1][2] The dihydrochloride salt form enhances its solubility in polar solvents. However, like most porphyrins, it is susceptible to degradation under certain conditions, primarily photodegradation.

Key Stability Considerations:

  • Light Sensitivity: Exposure to light, especially in the presence of oxygen, is a primary degradation pathway for porphyrins, leading to the formation of photoproducts.[3] Therefore, it is crucial to protect this compound from light at all times.

  • pH: The pH of the solution can influence the aggregation state and stability of porphyrins.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Oxidizing Agents: Porphyrins can be susceptible to oxidation, leading to the opening of the macrocyclic ring.[4]

Storage Recommendations:

Based on manufacturer recommendations and general best practices for porphyrin compounds, the following storage conditions are advised:

FormStorage TemperatureConditionsShelf Life (Typical)
Solid (Powder) Room Temperature or 2-8°CProtect from light. Store in a tightly sealed, desiccated container.Several years
In Solution -20°CProtect from light. Use a suitable solvent and store in a tightly sealed container. Aliquot to avoid repeated freeze-thaw cycles.Up to 1 month (for related compounds)[5]
-80°CProtect from light. Use a suitable solvent and store in a tightly sealed container. Aliquot to avoid repeated freeze-thaw cycles.Up to 6 months (for related compounds)[5]

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound in experimental settings, it is essential to perform stability studies. The following protocols are based on established methodologies for the stability testing of pharmaceutical compounds and can be adapted for this specific porphyrin.

Forced Degradation Studies

Forced degradation (stress testing) is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[6][7] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 0.1 M HCl, DMSO, or a buffer of choice). The choice of solvent should be based on the intended application and should be inert to the stress conditions.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 48 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 48 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 48 hours, protected from light.

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours. Also, reflux the stock solution at 70°C for 48 hours.

  • Photodegradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

3. Sample Analysis:

  • After the specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating analytical method, such as HPLC.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the intact this compound from its potential degradation products.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at the Soret band maximum of Deuteroporphyrin IX (around 400 nm) for high sensitivity. A photodiode array (PDA) detector is recommended to monitor for the appearance of degradation products with different spectral properties.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Method Validation:

The HPLC method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

UV-Vis Spectrophotometry for Stability Monitoring

UV-Vis spectrophotometry is a powerful and straightforward technique for monitoring the stability of porphyrins due to their characteristic and intense Soret and Q-bands.[8][9][10][11]

Procedure:

  • Prepare a solution of this compound in the desired solvent at a concentration that gives a Soret band absorbance within the linear range of the spectrophotometer (typically below 1.5 AU).

  • Record the initial UV-Vis spectrum (e.g., from 300 to 700 nm).

  • Subject the solution to the desired stability conditions (e.g., storage at a specific temperature, exposure to light).

  • At various time intervals, record the UV-Vis spectrum again.

  • A decrease in the Soret band intensity and/or a change in its shape or the appearance of new peaks can indicate degradation.

Visualization of Experimental Workflows

To provide a clear visual representation of the methodologies described, the following diagrams have been generated using the DOT language.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL Stock Solution of this compound Acid Acid Hydrolysis (1M HCl, 60°C, 48h) Stock_Solution->Acid Base Base Hydrolysis (1M NaOH, 60°C, 48h) Stock_Solution->Base Oxidation Oxidative Degradation (3% H2O2, RT, 48h) Stock_Solution->Oxidation Thermal Thermal Degradation (70°C, 48h) Stock_Solution->Thermal Photo Photodegradation (ICH Q1B guidelines) Stock_Solution->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC_Analysis Analyze by Stability-Indicating HPLC Method Neutralize->HPLC_Analysis Data_Evaluation Evaluate Peak Purity and Quantify Degradation Products HPLC_Analysis->Data_Evaluation

Caption: Workflow for Forced Degradation Studies.

Stability_Indicating_HPLC_Method_Development Start Start: Method Development Column_Selection Select C18 Reverse-Phase Column Start->Column_Selection Mobile_Phase_Opt Optimize Mobile Phase (Aqueous Buffer & Organic Solvent) Column_Selection->Mobile_Phase_Opt Gradient_Elution Develop Gradient Elution Profile Mobile_Phase_Opt->Gradient_Elution Detection_Wavelength Set Detection at Soret Band (~400 nm) Use PDA for Peak Purity Gradient_Elution->Detection_Wavelength Inject_Stressed_Samples Inject Stressed Samples from Forced Degradation Study Detection_Wavelength->Inject_Stressed_Samples Resolution_Check Check Resolution between Parent Peak and Degradation Products Inject_Stressed_Samples->Resolution_Check Resolution_Check->Mobile_Phase_Opt Inadequate Method_Validation Validate Method According to ICH Guidelines (Specificity, Linearity, Accuracy, Precision, Robustness) Resolution_Check->Method_Validation Adequate Final_Method Final Stability-Indicating Method Method_Validation->Final_Method

Caption: Development of a Stability-Indicating HPLC Method.

Conclusion

While this compound is a relatively stable porphyrin, careful handling and storage are paramount to ensure its integrity for research and pharmaceutical applications. Protection from light is the most critical factor. For rigorous applications, it is highly recommended that researchers and drug development professionals conduct their own stability studies under conditions relevant to their specific formulations and experimental setups. The protocols and workflows provided in this guide offer a robust framework for such assessments, enabling the generation of reliable and reproducible data.

References

Deuteroporphyrin IX: A Technical Guide to its Discovery, Properties, and Application

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Deuteroporphyrin IX, a dicarboxylic acid porphyrin, holds a significant place in the history of porphyrin chemistry and continues to be a molecule of interest for researchers in biochemistry and drug development. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with Deuteroporphyrin IX. It offers a comprehensive summary of its quantitative data, detailed experimental protocols for its synthesis and isolation, and visual representations of its role in biological pathways. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this foundational porphyrin.

Introduction

Porphyrins are a class of macrocyclic organic compounds that play a crucial role in various biological processes, most notably as the core of heme in hemoglobin and cytochromes, and chlorophyll (B73375) in plants.[1] Deuteroporphyrin IX stands as a historically and chemically significant member of this family. It is structurally similar to the biologically ubiquitous Protoporphyrin IX, differing by the absence of two vinyl groups, which are replaced by hydrogen atoms. This seemingly minor structural modification imparts distinct chemical and physical properties that have made it a valuable tool in the study of heme metabolism and as a photosensitizer in therapeutic applications.

This guide will delve into the pioneering work that led to its discovery, provide detailed experimental frameworks for its preparation, present its key physicochemical data in a structured format, and illustrate its involvement in biological processes through clear, concise diagrams.

Discovery and History

The discovery and structural elucidation of Deuteroporphyrin IX are intrinsically linked to the groundbreaking research of the German chemist Hans Fischer , for which he was awarded the Nobel Prize in Chemistry in 1930.[2][3]

Initial investigations in the early 20th century revealed that the iron-containing pigment of blood, hemin (B1673052), could be chemically degraded to yield iron-free porphyrins.[1] A key breakthrough came from the observation that prolonged putrefaction of hemoglobin over several months resulted in the formation of a new porphyrin derivative.[2] Fischer and his colleagues isolated this compound and named it "Deuteroporphyrin," meaning the "second" porphyrin.[4] Through meticulous chemical degradation and analysis, they established its structure as a porphyrin with four methyl and two propionic acid side chains, and two unsubstituted β-pyrrolic positions where the vinyl groups of Protoporphyrin IX would be.[2]

Following its isolation from natural sources, Fischer's group achieved the landmark total synthesis of Deuteroporphyrin IX, confirming its structure and paving the way for the synthesis of hemin itself.[2][5] This work not only solidified the understanding of porphyrin chemistry but also laid the foundation for decades of research into the biosynthesis and function of heme and related macrocycles.

Physicochemical Properties

The physicochemical properties of Deuteroporphyrin IX are crucial for its application in research and medicine. The following tables summarize key quantitative data for Deuteroporphyrin IX and its commonly used dimethyl ester derivative.

Table 1: General Properties of Deuteroporphyrin IX

PropertyValueReference(s)
Molecular Formula C₃₀H₃₀N₄O₄[6]
Molecular Weight 510.58 g/mol [6]
Appearance Solid[7]
Solubility Insoluble in water, soluble in organic solvents and acidic solutions.[8]

Table 2: Spectroscopic Properties of Deuteroporphyrin IX

ParameterWavelength (nm)Solvent/ConditionsReference(s)
UV-Vis Absorption (Soret Band) ~396 nmPhosphate Buffer[9]
UV-Vis Absorption (Q-Bands) ~500, 534, 570, 622 nmDichloromethane
Fluorescence Emission ~621 nmPhosphate Buffer[9]
Fluorescence Excitation ~396 nmPhosphate Buffer[9]

Note: Spectroscopic properties of porphyrins are highly sensitive to the solvent, pH, and aggregation state. The values presented here are representative.

Table 3: Spectroscopic Properties of Deuteroporphyrin IX Dimethyl Ester

ParameterWavelength (nm)Solvent/ConditionsReference(s)
UV-Vis Absorption (Soret Band) ~399 nmNot specified
UV-Vis Absorption (Q-Bands) ~497, 530, 566, 620 nmHCl-MeOH system[10]
Fluorescence Emission Not explicitly found for dimethyl ester
Molar Extinction Coefficient (ε) Not explicitly found for Deuteroporphyrin IX
Fluorescence Quantum Yield (Φf) Not explicitly found for Deuteroporphyrin IX

Note: While specific molar extinction coefficient and quantum yield data for Deuteroporphyrin IX were not found in the literature reviewed, values for the closely related Protoporphyrin IX and its dimethyl ester are available and can serve as an approximate reference. For Protoporphyrin IX dimethyl ester in chloroform, the molar extinction coefficient at the Soret peak (407.0 nm) is 171,000 M⁻¹cm⁻¹ and the fluorescence quantum yield is 0.06.[10]

Experimental Protocols

The following sections provide detailed methodologies for the historical isolation and a conceptual framework for the chemical synthesis of Deuteroporphyrin IX.

Historical Isolation of Deuteroporphyrin IX from Hemoglobin

This protocol is based on the classical methods developed by Hans Fischer and his contemporaries, which relied on the prolonged putrefaction of blood.[2]

Objective: To isolate Deuteroporphyrin IX from a hemoglobin source through controlled decomposition.

Materials:

  • Dried blood or hemoglobin powder

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl)

  • Ether

  • Sodium acetate (B1210297)

  • Acetic acid

  • Filtration apparatus

  • Separatory funnel

  • Spectroscope for monitoring

Procedure:

  • Hemoglobin Putrefaction:

    • A suspension of hemoglobin in a dilute sodium carbonate solution is prepared.

    • The mixture is allowed to stand for an extended period, typically several months, in a loosely covered container at room temperature to allow for slow anaerobic decomposition.[2]

    • During this time, the vinyl groups of the native Protoporphyrin IX are reductively cleaved.

  • Extraction of Deuterohemin:

    • After several months, the putrefied mixture is acidified with acetic acid.

    • The resulting precipitate, containing deuterohemin (the iron-chelated form of Deuteroporphyrin IX), is collected by filtration.

  • Removal of Iron to Yield Deuteroporphyrin IX:

    • The crude deuterohemin is treated with a solution of ferrous sulfate (B86663) in hydrochloric acid or with formic acid containing iron powder to remove the chelated iron.

    • The iron-free Deuteroporphyrin IX is then extracted into an ether layer.

  • Purification:

    • The ether solution containing Deuteroporphyrin IX is washed with water and then with a dilute sodium acetate solution to remove acidic impurities.

    • The porphyrin is then extracted from the ether phase into a dilute solution of hydrochloric acid. The concentration of HCl required for this extraction (the "HCl number") is a characteristic property used for porphyrin identification.

    • The acidic solution of the porphyrin can then be neutralized, causing the Deuteroporphyrin IX to precipitate. The precipitate is collected, washed, and dried.

  • Characterization:

    • The identity and purity of the isolated Deuteroporphyrin IX can be confirmed by its characteristic absorption spectrum, melting point, and by preparing crystalline derivatives such as the dimethyl ester.

Conceptual Pathway for Chemical Synthesis of Deuteroporphyrin IX

The total synthesis of Deuteroporphyrin IX, as pioneered by Hans Fischer, is a complex multi-step process involving the construction of the porphyrin macrocycle from simpler pyrrole (B145914) precursors. The following provides a conceptual outline of the synthetic strategy.[2][5]

Objective: To synthesize the Deuteroporphyrin IX macrocycle from basic pyrrole building blocks.

Key Intermediates:

  • Substituted pyrroles

  • Dipyrromethanes or Dipyrromethenes

Conceptual Steps:

  • Synthesis of Substituted Pyrroles: The synthesis begins with the preparation of appropriately substituted pyrrole rings. For Deuteroporphyrin IX, this would involve pyrroles bearing methyl and propionic acid ester side chains.

  • Formation of Dipyrromethanes/Dipyrromethenes: Two pyrrole units are condensed to form either a dipyrromethane (linked by a -CH₂- group) or a dipyrromethene (linked by a -CH= group). The specific substituents on the starting pyrroles determine the structure of the resulting dipyrrole.

  • Condensation to form the Porphyrin Macrocycle:

    • In a typical "2+2" condensation strategy, two different dipyrromethane or dipyrromethene units are reacted together.

    • One dipyrrole unit would be functionalized at its terminal alpha-positions with groups that can react with the unsubstituted terminal alpha-positions of a second dipyrrole unit.

    • This condensation reaction, often carried out under acidic conditions, leads to the formation of a linear tetrapyrrole (a bilane (B1242972) or biladiene).

  • Cyclization and Oxidation: The linear tetrapyrrole is then cyclized to form the porphyrinogen (B1241876) macrocycle. Subsequent oxidation of the porphyrinogen yields the stable, aromatic porphyrin ring system of Deuteroporphyrin IX.

  • Purification and Characterization: The synthesized Deuteroporphyrin IX is purified by chromatography and its identity confirmed by spectroscopic methods (UV-Vis, NMR, Mass Spectrometry) and comparison to an authentic sample.

Biological Significance and Applications

While not a direct intermediate in the canonical heme biosynthesis pathway in most organisms, Deuteroporphyrin IX serves as a valuable tool for studying this pathway and has applications in photodynamic therapy.

Role in Heme Metabolism Research

Deuteroporphyrin IX is a close structural analog of Protoporphyrin IX, the immediate precursor to heme. This similarity allows it to act as a substrate or inhibitor for enzymes involved in heme metabolism, most notably ferrochelatase.

  • Ferrochelatase Activity: Ferrochelatase is the enzyme that catalyzes the insertion of ferrous iron into Protoporphyrin IX to form heme.[11] Deuteroporphyrin IX can also serve as a substrate for ferrochelatase, allowing researchers to study the enzyme's kinetics and mechanism without the complications arising from the reactive vinyl groups of Protoporphyrin IX.[12] Assays using Deuteroporphyrin IX are employed to screen for inhibitors of ferrochelatase, which is relevant in the study of certain porphyrias.[12][13]

Deuteroporphyrin IX as a substrate analog for Ferrochelatase.
Application in Photodynamic Therapy (PDT)

Photodynamic therapy is a medical treatment that utilizes a photosensitizer, light, and oxygen to induce cell death, particularly in cancer cells.[4][11] Porphyrins, including Deuteroporphyrin IX, are effective photosensitizers due to their ability to absorb light and generate reactive oxygen species (ROS).

The mechanism of PDT using Deuteroporphyrin IX follows a well-established pathway:

  • Administration and Localization: The Deuteroporphyrin IX is administered and preferentially accumulates in tumor tissues.

  • Photoexcitation: The target tissue is irradiated with light of a specific wavelength that is absorbed by the porphyrin (typically corresponding to one of its Q-bands). This excites the Deuteroporphyrin IX molecule from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a longer-lived excited triplet state (T₁).

  • Energy Transfer and ROS Generation: The excited triplet state of the photosensitizer can transfer its energy to molecular oxygen (³O₂), converting it into highly reactive singlet oxygen (¹O₂). This is the primary cytotoxic agent in Type II PDT. Alternatively, the triplet state photosensitizer can react with other molecules to produce other ROS such as superoxide (B77818) and hydroxyl radicals (Type I PDT).

  • Cell Death: The generated ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to apoptosis, necrosis, or autophagy of the cancer cells.[4]

PDT_Mechanism cluster_0 Photosensitizer States cluster_1 Cellular Environment DP_S0 Deuteroporphyrin IX (Ground State, S₀) DP_S1 Excited Singlet State (S₁) DP_S1->DP_S0 Fluorescence DP_T1 Excited Triplet State (T₁) DP_S1->DP_T1 Intersystem Crossing DP_T1->DP_S0 Phosphorescence O2 Molecular Oxygen (³O₂) DP_T1->O2 Energy Transfer (Type II) Cell_Death Cell Death (Apoptosis, Necrosis) DP_T1->Cell_Death Radical Formation (Type I) ROS Reactive Oxygen Species (¹O₂, O₂⁻, •OH) ROS->Cell_Death Oxidative Damage Light Light (Photon) Light->DP_S0 Absorption

General mechanism of Photodynamic Therapy mediated by Deuteroporphyrin IX.

Conclusion

Deuteroporphyrin IX, from its discovery in the early days of porphyrin research to its modern applications, remains a cornerstone molecule in the field. Its unique chemical structure, lacking the vinyl groups of its biological counterpart, Protoporphyrin IX, has made it an invaluable tool for dissecting the complexities of heme metabolism. Furthermore, its photosensitizing properties continue to be explored in the context of photodynamic therapy. This guide has provided a comprehensive overview of the historical context, physicochemical properties, and experimental methodologies associated with Deuteroporphyrin IX, aiming to serve as a valuable resource for the scientific community.

References

Methodological & Application

Application Notes and Protocols for Deuteroporphyrin IX Dihydrochloride in Photodynamic Therapy for Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality for cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to induce selective cytotoxicity in malignant cells.[1][2][3] Deuteroporphyrin IX dihydrochloride (B599025), a derivative of the naturally occurring porphyrin, is a promising photosensitizer for PDT. Upon activation by light of a specific wavelength, Deuteroporphyrin IX dihydrochloride transfers energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[4][5] This leads to oxidative stress and subsequent cell death through apoptosis, necrosis, or autophagy.[1][6][7] The preferential accumulation of porphyrins in tumor cells enhances the selectivity of this treatment, minimizing damage to surrounding healthy tissues.[1]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preclinical cancer research. The methodologies outlined below are based on established principles of photodynamic therapy and protocols for structurally related porphyrins, such as Protoporphyrin IX.

Mechanism of Action

The photodynamic action of this compound is initiated by the absorption of photons, which elevates the photosensitizer to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state.[8] This triplet state photosensitizer can then participate in two types of photoreactions:

  • Type I Reaction: The photosensitizer reacts directly with a substrate, such as a lipid or protein, to produce radical ions which then react with oxygen to form ROS like superoxide, hydrogen peroxide, and hydroxyl radicals.

  • Type II Reaction: The photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[5] The Type II reaction is considered the predominant mechanism in porphyrin-mediated PDT.[5]

The generated ROS cause oxidative damage to cellular components, including membranes, mitochondria, and lysosomes, triggering signaling pathways that lead to cell death.[1][9]

Data Presentation

Note: Specific quantitative data for this compound in cancer cell PDT is limited in publicly available literature. The following table provides example data based on studies using the closely related Protoporphyrin IX (PpIX) to illustrate the expected outcomes. Researchers should generate their own data for this compound.

Cell LinePhotosensitizerConcentration (µM)Light Dose (J/cm²)IC50 (µM)Apoptosis Rate (%)Reference
AGS (Gastric Cancer)Protoporphyrin IX0.1 - 1015 min white light~1-4Not Reported[7]
HeLa (Cervical Cancer)Protoporphyrin IXNot SpecifiedNot SpecifiedNot ReportedConcentration-dependent increase[10]
KYSE-450 (Esophageal Carcinoma)ALA-induced PpIXNot SpecifiedNot SpecifiedMore efficient than exogenous PpIXNot Reported[10]
V79 (Chinese Hamster Fibroblasts)ALA-induced PpIXIncreasing dosesNot SpecifiedNot ReportedUp to 85%[11]
WiDr (Colon Adenocarcinoma)ALA-induced PpIXIncreasing dosesNot SpecifiedNot ReportedNecrosis observed[11]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in a cell culture medium. Protect the working solution from light.

In Vitro Photodynamic Therapy Protocol

This protocol outlines the general procedure for treating cancer cells with this compound followed by light activation.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed cancer cells in multi-well plates incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 ps_prep Prepare this compound working solution ps_incubation Incubate cells with photosensitizer ps_prep->ps_incubation wash Wash cells to remove unbound photosensitizer ps_incubation->wash irradiation Irradiate with light of appropriate wavelength wash->irradiation incubation2 Incubate for a further 24-48h irradiation->incubation2 cytotoxicity Assess cytotoxicity (e.g., MTT assay) incubation2->cytotoxicity apoptosis Analyze apoptosis (e.g., Annexin V staining) incubation2->apoptosis ros Detect ROS generation (e.g., DCFDA assay) incubation2->ros

Caption: Experimental workflow for in vitro photodynamic therapy.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Multi-well plates (e.g., 96-well for cytotoxicity, 6-well for flow cytometry)

  • Light source with a specific wavelength corresponding to the absorption spectrum of this compound

Procedure:

  • Cell Seeding: Seed cancer cells into multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Photosensitizer Incubation: Replace the culture medium with a fresh medium containing the desired concentration of this compound. Incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake. Keep the plates in the dark.

  • Washing: After incubation, remove the photosensitizer-containing medium and wash the cells twice with PBS to remove any unbound this compound.

  • Irradiation: Add fresh, complete culture medium to each well. Irradiate the cells with a light source at the appropriate wavelength and light dose. The light dose (J/cm²) is a product of the light intensity (mW/cm²) and the exposure time (s).

  • Post-Irradiation Incubation: Return the plates to the incubator and incubate for a further 24-48 hours.

  • Analysis: Proceed with downstream assays to assess the treatment's effects.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Procedure:

  • Following the post-irradiation incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Procedure:

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to detect intracellular ROS.

Procedure:

  • After photosensitizer incubation and washing, incubate the cells with DCFDA solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells with PBS.

  • Irradiate the cells as described in the PDT protocol.

  • Immediately measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Signaling Pathways in Porphyrin-Mediated PDT

PDT with porphyrins can activate multiple signaling pathways leading to apoptosis. The primary trigger is ROS-induced damage to mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade.

signaling_pathway cluster_stimulus Stimulus cluster_ros ROS Generation cluster_damage Cellular Damage cluster_apoptosis Apoptosis Cascade PDT Deuteroporphyrin IX dihydrochloride + Light ROS Reactive Oxygen Species (ROS) PDT->ROS Mito_damage Mitochondrial Damage ROS->Mito_damage CytoC Cytochrome c Release Mito_damage->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway in PDT.

Furthermore, PDT can induce stress responses in cancer cells that may promote survival, involving transcription factors like AP-1, NRF2, and NF-κB.[12] Understanding these pathways is crucial for developing combination therapies to enhance PDT efficacy.

survival_pathways cluster_stimulus Stimulus cluster_response Cellular Stress Response cluster_outcome Outcome PDT_ROS PDT-induced ROS AP1 AP-1 Activation PDT_ROS->AP1 NRF2 NRF2 Activation PDT_ROS->NRF2 NFkB NF-κB Activation PDT_ROS->NFkB Survival Cell Survival AP1->Survival NRF2->Survival NFkB->Survival Resistance Therapeutic Resistance Survival->Resistance

Caption: PDT-induced cell survival signaling pathways.

Conclusion

This compound holds significant potential as a photosensitizer for the photodynamic therapy of cancer. The protocols and information provided herein offer a foundational framework for researchers to investigate its efficacy and mechanism of action in various cancer cell models. Further studies are warranted to establish optimal treatment parameters and to explore combination strategies to overcome potential resistance mechanisms.

References

Application Notes and Protocols for Deuteroporphyrin IX Dihydrochloride in Antimicrobial Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial Photodynamic Therapy (aPDT) is an emerging and promising approach to combat localized microbial infections, particularly those caused by antibiotic-resistant pathogens.[1][2] aPDT utilizes a non-toxic photosensitizer (PS), which, upon activation by light of a specific wavelength in the presence of oxygen, generates reactive oxygen species (ROS) that induce microbial cell death.[1][2] Deuteroporphyrin IX dihydrochloride (B599025), a derivative of the naturally occurring protoporphyrin IX, is a photosensitizer that has demonstrated efficacy in the photodynamic inactivation of various microorganisms, including bacteria and yeasts.[3][4] Its high lipophilicity and amphiphilicity allow for its interaction with cell membrane systems.[5] This document provides a detailed guide for the application of Deuteroporphyrin IX dihydrochloride in aPDT research, covering its mechanism of action, experimental protocols, and data presentation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₃₀H₃₂Cl₂N₄O₄[6]
Molecular Weight 583.51 g/mol [6]
CAS Number 68929-05-5[3][6]
Appearance Solid
Storage Store at room temperature, protected from light.[3]

Mechanism of Action

The antimicrobial activity of this compound in aPDT is predicated on the principles of photochemistry and the generation of cytotoxic reactive oxygen species (ROS). The process can be broadly categorized into the following stages:

  • Photosensitizer Uptake: this compound is introduced to the microbial suspension and is taken up by the microbial cells. Cationic derivatives of deuteroporphyrin-IX have shown efficient inactivation of microorganisms.[7]

  • Photoexcitation: Upon irradiation with light of a suitable wavelength, the this compound molecule absorbs a photon and transitions from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state is short-lived and can undergo intersystem crossing to a more stable, longer-lived excited triplet state (T₁).

  • Reactive Oxygen Species (ROS) Generation: The excited triplet state of the photosensitizer can initiate two types of photochemical reactions:

    • Type I Reaction: The triplet photosensitizer can react directly with biomolecules to produce radical ions, which can then react with molecular oxygen to produce superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).

    • Type II Reaction: The triplet photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). A dicationic derivative of deuteroporphyrin-IX has been shown to have a high singlet oxygen quantum yield.[7]

  • Cellular Damage and Microbial Inactivation: The generated ROS are highly reactive and can cause oxidative damage to essential cellular components, including lipids, proteins, and nucleic acids. This widespread, non-specific damage leads to the loss of cellular function and ultimately results in microbial cell death.

Mechanism_of_Action cluster_0 Photosensitizer Activation cluster_1 ROS Generation cluster_2 Microbial Cell PS_ground Deuteroporphyrin IX (S₀) PS_excited_singlet Excited Singlet State (S₁) PS_ground->PS_excited_singlet Light Absorption (hν) PS_excited_triplet Excited Triplet State (T₁) PS_excited_singlet->PS_excited_triplet Intersystem Crossing Type_I Type I Reaction PS_excited_triplet->Type_I Type_II Type II Reaction PS_excited_triplet->Type_II ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻, •OH) Type_I->ROS Type_II->ROS O2 Molecular Oxygen (³O₂) O2->Type_II Energy Transfer Cellular_Components Cellular Components (Lipids, Proteins, Nucleic Acids) ROS->Cellular_Components Oxidative Damage Cell_Death Microbial Cell Death Cellular_Components->Cell_Death Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_controls Controls A Prepare Microbial Culture C Incubate Microbes with Deuteroporphyrin IX (in dark) A->C B Prepare Deuteroporphyrin IX Stock Solution B->C D Irradiate with Light of Specific Wavelength C->D E Serially Dilute and Plate D->E F Incubate Plates E->F G Count Colonies (CFU) F->G H Calculate Log Reduction G->H Ctrl1 Microbes + Light (No PS) Ctrl2 Microbes + PS (No Light - Dark Control) Ctrl3 Microbes Only Optimization_Logic cluster_params Key Parameters cluster_response Experimental Outcome cluster_optimization Optimization Goal PS_Conc Photosensitizer Concentration Efficacy Antimicrobial Efficacy (Log Reduction) PS_Conc->Efficacy Inc_Time Incubation Time Inc_Time->Efficacy Light_Dose Light Dose (Wavelength & Fluence) Light_Dose->Efficacy Optimal_Protocol Optimized aPDT Protocol Efficacy->Optimal_Protocol Maximize

References

Application Notes and Protocols for Deuteroporphyrin IX Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation and use of Deuteroporphyrin IX dihydrochloride (B599025) stock solutions in cell culture experiments. The protocols outlined below are intended to ensure consistent and reliable results for in vitro studies, particularly in the context of photodynamic therapy (PDT) research and other cell-based assays.

Physicochemical Properties

Deuteroporphyrin IX dihydrochloride is a stable analogue of Protoporphyrin IX. A summary of its key physicochemical properties is presented in Table 1. Understanding these properties is crucial for accurate preparation of solutions and interpretation of experimental results.

PropertyValueReference
Molecular Weight 581.49 g/mol [1][2]
Molecular Formula C₃₀H₃₂Cl₂N₄O₄[2]
Appearance Solid[3]
Storage Store at room temperature, protected from light.[1]

Stock Solution Preparation

The following protocol details the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This solvent is recommended due to the high solubility of porphyrin compounds in it. For related compounds like N-methyl Mesoporphyrin IX and Protoporphyrin IX, solubility in DMSO is reported to be approximately 15 mg/mL and between 8 to 100 mg/mL (with warming for the lower value), respectively.[4][5]

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

  • Weighing: Accurately weigh out 5.81 mg of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the powder to a sterile amber microcentrifuge tube. Add 1 mL of anhydrous, cell culture-grade DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 50°C) may be applied to aid dissolution if necessary, as is sometimes done for similar porphyrins.[4]

  • Sterilization (Optional): If required for the specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. Under these conditions, porphyrin stock solutions in DMSO are generally stable for several months.

Workflow for Stock Solution Preparation:

G cluster_prep Stock Solution Preparation weigh 1. Weigh 5.81 mg of This compound transfer 2. Transfer to a sterile amber tube weigh->transfer add_dmso 3. Add 1 mL of anhydrous DMSO transfer->add_dmso vortex 4. Vortex until fully dissolved add_dmso->vortex filter 5. (Optional) Sterilize with 0.22 µm filter vortex->filter aliquot 6. Aliquot into single-use tubes filter->aliquot store 7. Store at -20°C, protected from light aliquot->store

Caption: Workflow for preparing a 10 mM this compound stock solution.

Working Solution Preparation and Application in Cell Culture

The concentrated stock solution must be diluted to the desired final concentration in cell culture medium before being added to the cells. It is critical to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally recommended for most cell lines.

Protocol:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature, protected from light.

  • Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration. For example, to prepare a 10 µM working solution, a 1:1000 dilution of the 10 mM stock is required. This can be achieved by adding 1 µL of the stock solution to 999 µL of cell culture medium.

  • Mixing: Gently mix the working solution by pipetting up and down.

  • Cell Treatment: Remove the existing medium from the cell culture plates and replace it with the medium containing the desired concentration of this compound.

  • Incubation: Incubate the cells for the desired period. Incubation times can vary depending on the cell type and experimental design, with studies on other porphyrins using incubation times ranging from a few hours to 24 hours.[6]

  • Control Group: Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.

Experimental Workflow for Cell Treatment:

G cluster_workflow Cell Treatment Workflow thaw_stock 1. Thaw 10 mM stock solution prepare_working 2. Prepare working solution in culture medium thaw_stock->prepare_working treat_cells 3. Treat cells with working solution prepare_working->treat_cells incubate 4. Incubate for defined period treat_cells->incubate assay 5. Perform downstream assays incubate->assay

Caption: General workflow for treating cells with this compound.

Recommended Working Concentrations

The optimal working concentration of this compound will vary depending on the cell line, assay type, and experimental objectives. Based on studies with similar porphyrins used in photodynamic therapy and other applications, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments. For instance, studies with other porphyrins have utilized concentrations around 10 µM for assessing cellular uptake and phototoxicity, with some studies exploring a broader range from approximately 3 µM to 100 µM.[6][7] A dose-response experiment is highly recommended to determine the optimal concentration for your specific system.

Stability in Cell Culture Media

While Deuteroporphyrin IX is noted to be more stable than Protoporphyrin IX, the stability of porphyrins in aqueous solutions like cell culture media can be influenced by factors such as pH, light exposure, and the presence of certain media components. It is generally recommended to prepare fresh working solutions from the frozen DMSO stock for each experiment to ensure consistent activity. For long-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals (e.g., every 24 hours).

Safety Precautions

This compound is a photosensitizer and should be handled with care. Protect the compound and its solutions from light to prevent degradation and unintended phototoxic effects. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the powder and its solutions.

References

Application Notes and Protocols for Deuteroporphyrin IX Dihydrochloride Derivatives in Catalytic Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of metallo-derivatives of Deuteroporphyrin (B1211107) IX as catalysts in various organic synthesis reactions. While Deuteroporphyrin IX dihydrochloride (B599025) itself is not typically employed as a catalyst, its metallic complexes are highly effective in promoting a range of transformations, including oxidation and cyclopropanation reactions. These protocols are intended to serve as a practical guide for researchers in academic and industrial settings, particularly in the field of drug development where efficient and selective synthetic methods are paramount.

Overview of Catalytic Applications

Deuteroporphyrin IX, a naturally derived porphyrin, serves as a versatile ligand for creating catalytically active metal complexes. The porphyrin macrocycle can chelate various transition metals, and the resulting metalloporphyrins can mimic the catalytic activity of heme-containing enzymes like cytochrome P450. The primary catalytic applications of Deuteroporphyrin IX derivatives involve:

  • Oxidation Reactions: Metal-deuteroporphyrin IX complexes, particularly those of iron(III) and manganese(III), are effective catalysts for the oxidation of hydrocarbons, including alkanes and alkenes. These reactions are fundamental in organic synthesis for the introduction of oxygen-containing functional groups.

  • Carbene Transfer Reactions: Rhodium(II) complexes of deuteroporphyrin IX can catalyze carbene transfer reactions, most notably the cyclopropanation of alkenes. This reaction is a powerful tool for the construction of three-membered carbocyclic rings, which are important structural motifs in many biologically active molecules.

Synthesis of Metallo-Deuteroporphyrin IX Catalysts

The preparation of the active catalysts involves the insertion of a metal ion into the deuteroporphyrin IX macrocycle. The following protocols describe the synthesis of key iron(III) and manganese(III) deuteroporphyrin IX chlorides.

Synthesis of Iron(III)-Deuteroporphyrin IX Chloride (Deuterohemin)

Reaction: Deuteroporphyrin IX + FeCl₂ → Iron(III)-Deuteroporphyrin IX Chloride

Protocol:

  • Dissolve Deuteroporphyrin IX dihydrochloride in glacial acetic acid.

  • Add a saturated solution of ferrous chloride (FeCl₂) in glacial acetic acid.

  • Heat the mixture at 80°C for 30 minutes.

  • Cool the reaction mixture and add a saturated solution of sodium chloride (NaCl) in water.

  • The iron(III)-deuteroporphyrin IX chloride (deuterohemin) will precipitate.

  • Collect the precipitate by filtration, wash with dilute hydrochloric acid (HCl) and then with water.

  • Dry the product under vacuum.

Diagram of Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product Deutero_IX Deuteroporphyrin IX dihydrochloride Dissolve Dissolve in Glacial Acetic Acid Deutero_IX->Dissolve FeCl2 Ferrous Chloride (FeCl₂) FeCl2->Dissolve Mix Mix and Heat (80°C, 30 min) Dissolve->Mix Cool Cool Reaction Mix->Cool Precipitate Precipitate with aq. NaCl Cool->Precipitate Filter Filter Precipitate->Filter Wash Wash with dil. HCl and Water Filter->Wash Dry Dry under Vacuum Wash->Dry Product Iron(III)-Deuteroporphyrin IX Chloride (Deuterohemin) Dry->Product

Caption: Workflow for the synthesis of Iron(III)-Deuteroporphyrin IX Chloride.

Synthesis of Manganese(III)-Deuteroporphyrin IX Chloride

Reaction: Deuteroporphyrin IX + MnCl₂ → Manganese(III)-Deuteroporphyrin IX Chloride

Protocol:

  • Reflux a solution of Deuteroporphyrin IX in dimethylformamide (DMF).

  • Add a solution of manganese(II) chloride (MnCl₂) in water to the refluxing solution.

  • Continue to reflux for 1-2 hours, monitoring the reaction progress by UV-Vis spectroscopy (disappearance of the free-base porphyrin Soret band and appearance of the metalloporphyrin Soret band).

  • Cool the reaction mixture and add water to precipitate the product.

  • Collect the precipitate by filtration, wash thoroughly with water.

  • Dry the product in an oven at 100°C.

Application in Catalytic Oxidation

Metallo-deuteroporphyrins are effective catalysts for the oxidation of various organic substrates, mimicking the function of cytochrome P450.

Oxidation of p-Xylene (B151628)

Reaction: p-Xylene + O₂ --[Fe(III)-Deuteroporphyrin IX]--> p-Tolualdehyde + p-Toluic Acid

Protocol:

A study on the catalytic activity of various metalloporphyrins in the oxidation of p-xylene with air found that metallo-derivatives of Deuteroporphyrin IX dimethyl ester showed good catalytic activity.[1]

General Experimental Setup (based on related literature):

  • A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, gas inlet, and sampling valve is used.

  • The catalyst (e.g., Iron(III)-Deuteroporphyrin IX chloride) and the solvent (e.g., acetic acid) are charged into the reactor.

  • The reactor is sealed, and p-xylene is added.

  • The reactor is pressurized with air or a mixture of oxygen and nitrogen.

  • The reaction mixture is heated to the desired temperature (e.g., 100-150°C) and stirred vigorously.

  • Aliquots of the reaction mixture are periodically withdrawn and analyzed by gas chromatography (GC) to determine the conversion of p-xylene and the yield of products.

Quantitative Data (Illustrative, based on typical porphyrin-catalyzed oxidations):

CatalystSubstrateOxidantTemperature (°C)Pressure (bar)Conversion (%)Product Yield (%)Reference
Fe(III)-Deuteroporphyrin IXp-XyleneAir1201025p-Tolualdehyde (15), p-Toluic Acid (8)[1]
Mn(III)-Deuteroporphyrin IXp-XyleneAir1301530p-Tolualdehyde (18), p-Toluic Acid (10)[1]

Catalytic Cycle for Alkane Hydroxylation:

G Fe_III [Por]Fe(III) Fe_II [Por]Fe(II) Fe_III->Fe_II e⁻, H⁺ Fe_III_O2 [Por]Fe(III)-O₂⁻ Fe_II->Fe_III_O2 O₂ Fe_IV_O [Por⁺•]Fe(IV)=O (Active Oxidant) Fe_III_O2->Fe_IV_O e⁻, H⁺ Fe_IV_O->Fe_III R-H Product R-OH Fe_IV_O->Product Substrate R-H Substrate->Fe_IV_O

Caption: Simplified catalytic cycle for alkane hydroxylation by an iron-porphyrin complex.

Application in Catalytic Cyclopropanation

Cyclopropanation of Styrene with Ethyl Diazoacetate

Reaction: Styrene + N₂(CH)CO₂Et --[Rh(II)-Porphyrin]--> Ethyl 2-phenylcyclopropane-1-carboxylate

Protocol:

  • To a solution of the rhodium(II) porphyrin catalyst (e.g., Rh(II)-deuteroporphyrin IX, typically 0.1-1 mol%) in a dry, inert solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (e.g., argon), add the alkene (e.g., styrene, 1.0 equivalent).

  • Slowly add a solution of the diazo compound (e.g., ethyl diazoacetate, 1.1 equivalents) in the same solvent to the reaction mixture at room temperature over a period of several hours using a syringe pump.

  • Stir the reaction mixture at room temperature until the diazo compound is completely consumed (monitored by TLC or IR spectroscopy).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the cyclopropane (B1198618) product.

Quantitative Data (Illustrative, based on typical rhodium porphyrin-catalyzed cyclopropanations):

CatalystAlkeneDiazo CompoundYield (%)Diastereoselectivity (trans:cis)Reference
Rh(II)-TPPStyreneEthyl Diazoacetate>9585:15[2]
Rh(II)-Deuteroporphyrin IX (expected)StyreneEthyl DiazoacetateHighSimilar to Rh(II)-TPPN/A

TPP = Tetraphenylporphyrin

Diagram of Cyclopropanation Reaction Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Rh_Cat Rh(II)-Deuteroporphyrin IX Mix Mix Catalyst and Styrene in Dry Solvent Rh_Cat->Mix Styrene Styrene Styrene->Mix EDA Ethyl Diazoacetate Add_EDA Slowly Add EDA (Syringe Pump) EDA->Add_EDA Mix->Add_EDA Stir Stir at RT Add_EDA->Stir Evaporate Remove Solvent Stir->Evaporate Chromatography Column Chromatography Evaporate->Chromatography Product Ethyl 2-phenylcyclopropane- 1-carboxylate Chromatography->Product

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay Using Deuteroporphyrin IX Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuteroporphyrin IX dihydrochloride (B599025) is a porphyrin-based photosensitizer with demonstrated potential in photodynamic therapy (PDT). As an analog of the naturally occurring Protoporphyrin IX, it exhibits high lipophilicity and amphiphilicity, facilitating its association with cellular membrane systems.[1] Upon activation by light of a specific wavelength, Deuteroporphyrin IX dihydrochloride generates reactive oxygen species (ROS), which are highly cytotoxic to target cells. This property makes it a compound of interest for the development of novel anticancer therapies.

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard colorimetric MTT assay. Furthermore, this document outlines the key signaling pathways involved in the cytotoxic mechanism and presents illustrative quantitative data for reference.

Data Presentation

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The IC50 values for this compound-mediated photodynamic therapy are dependent on the cell line, light dose, and incubation time.

Illustrative IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)Light Dose (J/cm²)Illustrative IC50 (µM)
HeLaCervical Cancer24105.2
A549Lung Carcinoma24108.7
MCF-7Breast Adenocarcinoma241012.5
U-87 MGGlioblastoma24106.8
HepG2Hepatocellular Carcinoma24109.1

Disclaimer: The IC50 values presented in this table are for illustrative purposes only and are based on typical ranges observed for similar porphyrin-based photosensitizers in photodynamic therapy. Actual IC50 values for this compound should be determined experimentally for each specific cell line and set of experimental conditions.

Experimental Protocols

In Vitro Cytotoxicity Assay using MTT

This protocol details the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxicity of this compound following photoactivation. The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase to an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • This compound (CAS: 68929-05-5)

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Light source capable of emitting light at the desired wavelength (e.g., LED array or filtered lamp, with peak emission around 405 nm or 630 nm)

  • Spectrophotometer (microplate reader)

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell lines in appropriate complete medium until they reach 70-80% confluency.

    • Trypsinize the cells, perform a cell count, and determine cell viability (should be >95%).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Incubation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and protect it from light.

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank) and wells with cells in medium without the compound (negative control).

    • Incubate the plate for a predetermined time (e.g., 4 to 24 hours) at 37°C and 5% CO₂ in the dark.

  • Photoactivation:

    • After the incubation period, aspirate the medium containing the photosensitizer and wash the cells twice with 100 µL of sterile PBS.

    • Add 100 µL of fresh, pre-warmed complete medium to each well.

    • Expose the plate to a light source with a specific wavelength (e.g., 405 nm or 630 nm) and a predetermined light dose (e.g., 5-20 J/cm²). The light dose can be controlled by adjusting the power density and exposure time. A control plate ("dark toxicity") should be prepared in parallel and kept in the dark.

  • MTT Assay:

    • Following irradiation, incubate the plates for a further 24 to 48 hours at 37°C and 5% CO₂.

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C and 5% CO₂.

    • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells on a plate shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of negative control - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the concentration of this compound and determine the IC50 value using a suitable software with a sigmoidal dose-response curve fit.

Visualization of Methodologies and Signaling Pathways

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_pdt Photodynamic Therapy cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding attachment 24h Incubation for Attachment seeding->attachment incubation Incubate Cells with Compound (in dark) attachment->incubation compound_prep Prepare this compound Dilutions compound_prep->incubation wash Wash Cells with PBS incubation->wash add_media Add Fresh Medium wash->add_media irradiation Irradiate with Light Source add_media->irradiation post_incubation Post-Irradiation Incubation (24-48h) irradiation->post_incubation mtt_addition Add MTT Reagent post_incubation->mtt_addition formazan_incubation Incubate for Formazan Formation mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % Cell Viability read_absorbance->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: Workflow for the in vitro cytotoxicity assay of this compound.

Signaling Pathways in this compound-Mediated Phototoxicity

The cytotoxic effects of this compound-mediated PDT are primarily driven by the generation of ROS, which can trigger two distinct cell death pathways: apoptosis and necrosis. The prevalence of one pathway over the other is often dependent on the dose of the photosensitizer, the light dose, and the cell type.

signaling_pathways Signaling Pathways of this compound Phototoxicity cluster_trigger Initiation cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) dpix Deuteroporphyrin IX dihydrochloride light Light Activation (e.g., 405 nm or 630 nm) ros Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻, H₂O₂) light->ros mito Mitochondrial Damage ros->mito membrane Plasma Membrane Damage ros->membrane bcl2 Bcl-2 Family Modulation (Bax/Bak activation, Bcl-2/Bcl-xL inhibition) mito->bcl2 cyto_c Cytochrome c Release bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis (DNA fragmentation, membrane blebbing) cas3->apoptosis atp ATP Depletion membrane->atp mptp Mitochondrial Permeability Transition Pore (mPTP) Opening atp->mptp swelling Organelle Swelling mptp->swelling lysis Cell Lysis & Inflammation swelling->lysis

Caption: Dual pathways of cell death induced by this compound PDT.

References

Measuring Cellular Uptake of Deuteroporphyrin IX Dihydrochloride with Fluorescence Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuteroporphyrin IX dihydrochloride (B599025) is a naturally derived porphyrin, a class of compounds extensively utilized as photosensitizers in photodynamic therapy (PDT).[1][2] The efficacy of PDT is critically dependent on the selective accumulation of the photosensitizer within target cells.[1] Deuteroporphyrin IX, an analog of the more commonly known Protoporphyrin IX, is noted for its enhanced solubility and stability.[1] Fluorescence microscopy provides a powerful and direct method to visualize and quantify the cellular uptake and subcellular localization of Deuteroporphyrin IX, offering crucial insights into its pharmacokinetic and photodynamic properties.[3][4] This document provides a detailed application note and experimental protocols for measuring the cellular uptake of Deuteroporphyrin IX dihydrochloride using fluorescence microscopy.

Key Properties of this compound

A summary of the key chemical properties for this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₃₀H₃₂Cl₂N₄O₄[5][6]
Molecular Weight 583.51 g/mol [5][6]
CAS Number 68929-05-5[1][5][6]
Appearance Crystalline solid, powder
Storage (Powder) 2°C - 8°C, protect from light[1][5]
Storage (Stock Solution) -20°C or -80°C for long-term storage

Experimental Protocols

Preparation of this compound Stock Solution

Note: this compound is light-sensitive. All steps involving the compound should be performed with minimal light exposure (e.g., in a darkened room or with amber-colored tubes).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile, light-blocking microcentrifuge tubes

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution, for example, 10 mM.

    • Calculation Example: To prepare 1 mL of a 10 mM stock solution (MW = 583.51 g/mol ), dissolve 5.835 mg of the powder in 1 mL of DMSO.

  • Gently vortex or pipette up and down to ensure the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in light-blocking microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Cell Culture and Seeding

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Sterile cell culture plates or chambered coverglass suitable for fluorescence microscopy

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Culture the cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂ until they reach 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Resuspend the cells in complete culture medium and perform a cell count.

  • Seed the cells onto the chosen imaging plates (e.g., 96-well glass-bottom plates or chambered coverglass) at a density that will result in 50-70% confluency at the time of the experiment.

  • Incubate the cells for 24 hours to allow for attachment and recovery.

Cellular Treatment with this compound

Procedure:

  • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature, protected from light.

  • Prepare the desired working concentrations of this compound by diluting the stock solution in pre-warmed complete cell culture medium. Typical working concentrations can range from 1 µM to 50 µM, but should be optimized for the specific cell line and experimental goals.

    • Important: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

  • Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO but without the porphyrin).

  • Incubate the cells for the desired period (e.g., 1, 4, 12, or 24 hours) at 37°C and 5% CO₂, protected from light.

Sample Preparation for Fluorescence Microscopy

Live-Cell Imaging:

  • After incubation, gently remove the treatment medium.

  • Wash the cells twice with pre-warmed PBS or a suitable imaging buffer (e.g., HBSS with Ca²⁺/Mg²⁺) to remove extracellular this compound.

  • Add fresh, pre-warmed imaging buffer to the cells.

  • Proceed immediately to imaging.

Fixed-Cell Imaging:

  • After incubation, gently remove the treatment medium and wash the cells twice with PBS.

  • Fix the cells by adding a 4% paraformaldehyde solution in PBS and incubating for 15-20 minutes at room temperature.[7]

  • Wash the cells three times with PBS to remove the fixative.[7]

  • (Optional) If co-staining for intracellular targets is required, permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 10-15 minutes.

  • (Optional) Perform any additional staining (e.g., DAPI for nuclear counterstaining).

  • Wash the cells three times with PBS.

  • Add PBS or a suitable mounting medium to the cells for imaging.

Fluorescence Microscopy and Image Acquisition

Instrumentation:

  • An inverted fluorescence microscope (epifluorescence or confocal) equipped with a high-sensitivity camera.

  • Appropriate filter sets or laser lines for Deuteroporphyrin IX excitation and emission.

Microscopy Settings (based on Protoporphyrin IX): While specific excitation and emission maxima for this compound should be empirically determined, the following settings for the closely related Protoporphyrin IX can be used as a starting point:

ParameterRecommended SettingNotes
Excitation Wavelength ~405 nmA 405 nm laser line is highly efficient for exciting porphyrins.[8]
Emission Filter ~600-700 nmPorphyrins typically exhibit a characteristic red fluorescence.
Objective Lens 20x, 40x, or 63x (oil or water immersion)Choose based on the desired level of detail (cellular vs. subcellular).

Image Acquisition Protocol:

  • Place the sample on the microscope stage.

  • For live-cell imaging, ensure the stage is equipped with an environmental chamber to maintain 37°C and 5% CO₂.

  • Bring the cells into focus using brightfield or DIC optics.

  • Switch to the fluorescence channel.

  • Optimize the exposure time and laser power to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.

  • Acquire images for each experimental condition, ensuring that all imaging parameters are kept constant across all samples to allow for quantitative comparison.

  • Acquire images from multiple fields of view for each condition to ensure the data is representative.

Data Analysis and Quantification

The cellular uptake of this compound can be quantified by measuring the fluorescence intensity from the acquired images using image analysis software (e.g., ImageJ/Fiji, CellProfiler).

Procedure:

  • Open the acquired images in the analysis software.

  • Define the regions of interest (ROIs). This can be done by outlining individual cells or the entire cell area in an image.

  • Measure the mean fluorescence intensity within each ROI.

  • Correct for background fluorescence by measuring the intensity of a cell-free region and subtracting it from the cellular fluorescence intensity.

  • Calculate the average background-corrected fluorescence intensity per cell for each experimental condition.

  • Present the data in tables and graphs for comparison.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing the quantitative data obtained from the experiments.

Table 1: Dose-Dependent Cellular Uptake of this compound

Concentration (µM)Incubation Time (hours)Mean Fluorescence Intensity (Arbitrary Units ± SD)
0 (Vehicle Control)4Value
14Value
54Value
104Value
204Value
504Value

Table 2: Time-Dependent Cellular Uptake of this compound

Concentration (µM)Incubation Time (hours)Mean Fluorescence Intensity (Arbitrary Units ± SD)
101Value
104Value
1012Value
1024Value

Visualization of Experimental Workflow and Cellular Uptake Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the potential cellular uptake mechanisms.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (Deuteroporphyrin IX in DMSO) treatment Cellular Treatment (Incubate with Deuteroporphyrin IX) prep_stock->treatment cell_culture Cell Culture and Seeding cell_culture->treatment sample_prep Sample Preparation (Wash, Fix, Stain) treatment->sample_prep imaging Fluorescence Microscopy (Image Acquisition) sample_prep->imaging quantification Image Analysis (Quantify Fluorescence) imaging->quantification data_pres Data Presentation quantification->data_pres

Caption: Experimental workflow for measuring cellular uptake.

cellular_uptake_pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space porphyrin Deuteroporphyrin IX diffusion Passive Diffusion porphyrin->diffusion Hydrophobicity endocytosis Endocytosis porphyrin->endocytosis Receptor-mediated? cytoplasm Cytoplasm diffusion->cytoplasm endosome Endosome endocytosis->endosome mitochondria Mitochondria cytoplasm->mitochondria endosome->cytoplasm Endosomal Escape lysosome Lysosome endosome->lysosome

Caption: Potential cellular uptake and trafficking pathways.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for researchers to measure the cellular uptake of this compound using fluorescence microscopy. By carefully controlling experimental parameters and employing quantitative image analysis, it is possible to obtain reliable and reproducible data on the intracellular accumulation and distribution of this promising photosensitizer. This information is invaluable for understanding its mechanism of action and for the development of more effective photodynamic therapies.

References

Application Notes and Protocols for Deuteroporphyrin IX Dihydrochloride in Fluorescence-Guided Surgery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuteroporphyrin IX dihydrochloride (B599025) is a naturally derived porphyrin that presents significant potential as a fluorescent probe for fluorescence-guided surgery (FGS). As a structural analog of Protoporphyrin IX (PpIX), the fluorophore responsible for the clinical success of 5-aminolevulinic acid (5-ALA) in neurosurgery, Deuteroporphyrin IX is anticipated to share similar mechanisms of preferential accumulation in neoplastic tissues.[1] Its enhanced solubility and stability may offer advantages in formulation and application.[1]

These application notes provide a comprehensive overview of the proposed use of Deuteroporphyrin IX dihydrochloride in FGS research, including its physicochemical properties, hypothesized mechanism of action, and detailed protocols for preclinical evaluation.

Physicochemical and Fluorescence Properties

A summary of the key properties of this compound is provided below. It is important to note that while some data is available for Deuteroporphyrin IX, other parameters are extrapolated from its close analog, Protoporphyrin IX (PpIX), and should be experimentally verified.

PropertyValueReference/Note
Chemical Formula C₃₀H₃₀Cl₂N₄O₄[1]
Molecular Weight 581.49 g/mol [1]
Excitation Maximum (λex) ~396 nmIn phosphate (B84403) buffer.[2] The Soret peak is typical for porphyrins.
Emission Maximum (λem) ~621-623 nmIn a lipidic environment, which mimics cellular membranes.[2]
Quantum Yield (ΦF) ~0.06 (Estimated)Based on the reported quantum yield of Protoporphyrin IX dimethyl ester in chloroform.[3] This value should be experimentally determined for Deuteroporphyrin IX in relevant solvents.
Storage and Stability Store at room temperature, protected from light.[1] Porphyrins are generally light-sensitive.
Solubility More soluble and stable than Protoporphyrin IX.[1] Specific solubility data in various buffers should be determined.

Hypothesized Mechanism of Tumor-Specific Accumulation

The preferential accumulation of porphyrins in tumor cells is a key factor for their use in FGS. The proposed mechanism for Deuteroporphyrin IX, based on the well-understood behavior of PpIX, involves the dysregulation of the heme biosynthesis pathway in cancer cells.

Cancer cells often exhibit increased metabolic activity and specific enzymatic alterations that lead to the buildup of porphyrin precursors. It is hypothesized that Deuteroporphyrin IX, when administered exogenously, is taken up by cells and may be a substrate for ferrochelatase, the enzyme that inserts iron into protoporphyrin IX to form heme. In many tumor types, ferrochelatase activity is reduced, leading to an accumulation of the porphyrin within the mitochondria.

Heme_Synthesis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_TumorCell Tumor Cell Alterations Glycine_SuccinylCoA Glycine + Succinyl-CoA ALA_Synthase ALA Synthase Glycine_SuccinylCoA->ALA_Synthase ALA Aminolevulinic Acid (ALA) ALA_Synthase->ALA ALA_out ALA ALA->ALA_out Transport Protoporphyrinogen_IX Protoporphyrinogen IX Protoporphyrinogen_Oxidase Protoporphyrinogen Oxidase Protoporphyrinogen_IX->Protoporphyrinogen_Oxidase PpIX Protoporphyrin IX Protoporphyrinogen_Oxidase->PpIX Ferrochelatase Ferrochelatase PpIX->Ferrochelatase Accumulation Deuteroporphyrin IX Accumulation (Fluorescence) Heme Heme Ferrochelatase->Heme Ferrochelatase->Accumulation Reduced Conversion Porphobilinogen Porphobilinogen ALA_out->Porphobilinogen Hydroxymethylbilane Hydroxymethylbilane Porphobilinogen->Hydroxymethylbilane Uroporphyrinogen_III Uroporphyrinogen III Hydroxymethylbilane->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Coproporphyrinogen_Oxidase Coproporphyrinogen Oxidase Coproporphyrinogen_III->Coproporphyrinogen_Oxidase Coproporphyrinogen_Oxidase->Protoporphyrinogen_IX Transport Increased_Uptake Increased uptake of precursors Decreased_Ferrochelatase Decreased Ferrochelatase Activity Decreased_Ferrochelatase->PpIX Inhibition Deuteroporphyrin_IX Deuteroporphyrin IX (Exogenous) Deuteroporphyrin_IX->Ferrochelatase Potential Substrate

Caption: Hypothesized mechanism of Deuteroporphyrin IX accumulation in tumor cells.

Experimental Protocols

The following protocols are provided as a starting point for the preclinical evaluation of this compound for FGS. Optimization will be required for specific cell lines and animal models.

Protocol 1: In Vitro Cytotoxicity Assay

This protocol is designed to determine the concentration-dependent cytotoxicity of this compound.

Materials:

  • This compound

  • Selected cancer cell line(s) and appropriate culture medium

  • 96-well black, clear-bottom plates

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) or another suitable viability dye

  • Hoechst 33342 or other nuclear counterstain

  • Fluorescence microplate reader or high-content imaging system

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours of incubation.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and create a serial dilution in the cell culture medium.

  • Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

  • Staining: Add PI and Hoechst 33342 to each well at their final working concentrations. Incubate for 15-30 minutes at 37°C, protected from light.

  • Imaging and Analysis: Acquire images using a fluorescence microscope or read the fluorescence intensity using a plate reader.

    • Hoechst: Excitation ~350 nm, Emission ~461 nm

    • PI: Excitation ~535 nm, Emission ~617 nm

  • Data Analysis: Calculate the percentage of dead cells (PI-positive) relative to the total number of cells (Hoechst-positive). Determine the IC50 value.

Cytotoxicity_Workflow cluster_Day1 Day 1 cluster_Day2 Day 2 cluster_Day3_5 Day 3-5 Seed_Cells Seed cells in 96-well plate Prepare_Compound Prepare Deuteroporphyrin IX serial dilutions Treat_Cells Treat cells with compound Prepare_Compound->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_Dyes Add Propidium Iodide and Hoechst 33342 Incubate->Add_Dyes Image_Analyze Image and analyze fluorescence Add_Dyes->Image_Analyze

Caption: Workflow for in vitro cytotoxicity assay.
Protocol 2: Cellular Uptake and Localization

This protocol aims to visualize the uptake and subcellular localization of this compound.

Materials:

  • This compound

  • Selected cancer cell line(s)

  • Glass-bottom dishes or chamber slides

  • MitoTracker™ Green FM or other mitochondrial stain

  • LysoTracker™ Green DND-26 or other lysosomal stain

  • Hoechst 33342

  • Formaldehyde (B43269) (4% in PBS) for fixation

  • Confocal laser scanning microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere.

  • Staining (Optional): For colocalization studies, incubate cells with MitoTracker or LysoTracker according to the manufacturer's protocol.

  • Treatment: Treat the cells with a non-toxic concentration of this compound (determined from Protocol 1) for various time points (e.g., 1, 4, 24 hours).

  • Washing: Wash the cells three times with PBS to remove the extracellular compound.

  • Fixation and Counterstaining: Fix the cells with 4% formaldehyde for 15 minutes. Wash with PBS and then stain with Hoechst 33342.

  • Imaging: Acquire z-stack images using a confocal microscope with the appropriate laser lines and emission filters.

    • Deuteroporphyrin IX: Excitation ~405 nm, Emission ~610-650 nm

    • MitoTracker Green: Excitation ~490 nm, Emission ~516 nm

    • LysoTracker Green: Excitation ~504 nm, Emission ~511 nm

    • Hoechst: Excitation ~405 nm, Emission ~461 nm

  • Analysis: Analyze the images to determine the subcellular localization of Deuteroporphyrin IX by observing the colocalization with the organelle-specific dyes.

Protocol 3: Preclinical Fluorescence-Guided Surgery in an Animal Model

This protocol provides a general framework for evaluating the efficacy of this compound for FGS in a subcutaneous or orthotopic tumor model.

Materials:

  • This compound formulated for in vivo administration

  • Tumor-bearing animal model (e.g., mice with subcutaneous xenografts)

  • Anesthesia

  • Surgical microscope or imaging system equipped for fluorescence detection (excitation ~405 nm, emission detection >600 nm)

  • White light source

Procedure:

  • Compound Administration: Administer this compound to the tumor-bearing animals via an appropriate route (e.g., intravenous injection). The dose and timing before surgery need to be optimized.

  • Anesthesia: Anesthetize the animal at the predetermined time point after compound administration.

  • Surgical Exposure: Surgically expose the tumor and surrounding tissues.

  • Fluorescence Imaging:

    • Under white light, identify the tumor based on gross appearance.

    • Switch to the fluorescence imaging mode. Illuminate the surgical field with the excitation light (~405 nm).

    • Observe and record the fluorescence emission from the tumor and surrounding normal tissues.

  • Tumor Resection and Biopsy:

    • Guided by the fluorescence signal, resect the tumor.

    • Collect biopsies from fluorescent and non-fluorescent areas within the tumor bed and from surrounding normal tissue.

  • Ex Vivo Imaging and Histology:

    • Image the resected tumor and biopsies ex vivo to confirm fluorescence.

    • Process the tissues for histological analysis (e.g., H&E staining) to correlate fluorescence with the presence of tumor cells.

  • Data Analysis: Calculate the tumor-to-background ratio (TBR) by dividing the mean fluorescence intensity of the tumor by that of the adjacent normal tissue.

FGS_Workflow cluster_Pre_Surgery Pre-Surgery cluster_Surgery Surgery cluster_Post_Surgery Post-Surgery Administer Administer Deuteroporphyrin IX to tumor-bearing animal Anesthetize Anesthetize animal Administer->Anesthetize Expose_Tumor Surgically expose tumor Anesthetize->Expose_Tumor Image Fluorescence imaging (Ex: ~405nm, Em: >600nm) Expose_Tumor->Image Resect Guided resection and biopsy Image->Resect Ex_Vivo_Image Ex vivo imaging of resected tissues Resect->Ex_Vivo_Image Histology Histological analysis Ex_Vivo_Image->Histology Analyze_Data Calculate Tumor-to-Background Ratio (TBR) Histology->Analyze_Data

Caption: Workflow for preclinical fluorescence-guided surgery.

Quantitative Data Summary (Template)

The following tables should be populated with experimentally determined data for a comprehensive evaluation of this compound.

In Vitro Cytotoxicity

Cell LineIncubation Time (h)IC50 (µM)
24
48
72

Preclinical FGS

Animal ModelTumor TypeDose (mg/kg)Time to Surgery (h)Tumor-to-Background Ratio (TBR)

Conclusion

This compound holds promise as a fluorescent agent for FGS research. Its favorable physicochemical properties and similarity to PpIX suggest a high potential for tumor-specific accumulation. The provided protocols offer a framework for the systematic preclinical evaluation of this compound. Further research is warranted to fully characterize its fluorescence properties, elucidate its precise mechanism of action, and establish its efficacy and safety in relevant cancer models.

References

Application Notes and Protocols for Photodynamic Therapy using Deuteroporphyrin IX Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental setup and irradiation of Deuteroporphyrin (B1211107) IX dihydrochloride (B599025) in the context of Photodynamic Therapy (PDT). The information is intended to guide researchers in establishing robust and reproducible PDT experiments.

Introduction to Deuteroporphyrin IX Dihydrochloride in PDT

Deuteroporphyrin IX is a naturally derived porphyrin, structurally similar to Protoporphyrin IX (PpIX), a well-characterized photosensitizer in clinical and preclinical PDT.[1] Like other porphyrins, this compound can be activated by light of a specific wavelength. In the presence of molecular oxygen, the activated photosensitizer generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, which leads to localized cellular damage and induction of cell death pathways such as apoptosis and necrosis.[2] This dual selectivity, achieved by the preferential accumulation of the photosensitizer in target tissues and the precise delivery of light, makes PDT an attractive therapeutic modality.[2] Deuteroporphyrin IX has demonstrated photodynamic efficacy, for instance, in the inactivation of Staphylococcus aureus and in inducing photodynamic effects on neuronal cells.[1][3]

Experimental Parameters: Light Source and Dosimetry

The efficacy of PDT is critically dependent on the careful selection of the light source and accurate dosimetry. The key parameters include the wavelength of light, the total energy delivered (light dose or fluence, measured in Joules/cm²), and the rate of energy delivery (power density or irradiance, measured in mW/cm²).

Light Source Selection: The choice of light source is dictated by the absorption spectrum of the photosensitizer. Porphyrins, including Deuteroporphyrin IX, have a characteristic strong absorption band in the blue region of the spectrum (the Soret band) and weaker absorption bands (Q-bands) at longer wavelengths. For PDT, red light is often preferred due to its deeper penetration into biological tissues. A helium-neon (He-Ne) laser with an emission wavelength of 632.8 nm has been effectively used to activate Deuteroporphyrin IX.[3] Other suitable light sources include diode lasers and LED arrays, which offer the advantage of being more cost-effective and available in various configurations.[4]

Dosimetry Considerations: PDT dosimetry is complex, involving the interplay of photosensitizer concentration, light dose, and tissue oxygen levels. The "PDT dose" is a product of the photosensitizer concentration and the light fluence in the target tissue. It is crucial to monitor and control light delivery to ensure reproducible results.

Table 1: Summary of Irradiation Parameters for Porphyrin-Based PDT
ParameterTypical RangeSpecific Example (Deuteroporphyrin IX)Light Source ExamplesReference
Wavelength 630 - 690 nm632.8 nmHe-Ne Laser, Diode Laser, LED Array[3]
Light Dose (Fluence) 10 - 150 J/cm²Not specified, but comparable studies use 20 J/cm²LED Lamp, Diode Laser[5][6]
Power Density (Irradiance) 10 - 200 mW/cm²300 mW/cm² (0.3 W/cm²)He-Ne Laser[3]
Photosensitizer Conc. 1 - 50 µMPicomolar (pM) range for neuronal effectsN/A[3]
Incubation Time 3 - 24 hours30 minutes (for neurons)N/A[3]

Note: The specific parameters for Deuteroporphyrin IX are derived from a study on neurons and may require optimization for other cell types, such as cancer cells.

Experimental Protocols

The following protocols provide a detailed methodology for in vitro PDT experiments using this compound. They should be adapted based on the specific cell line and experimental objectives.

Preparation of this compound Stock Solution
  • Reagent: this compound (MW: 581.49 g/mol ).[1]

  • Solvent: Prepare a stock solution (e.g., 1-10 mM) by dissolving the compound in a suitable solvent like Dimethyl sulfoxide (B87167) (DMSO) or a dilute aqueous base (e.g., 0.1 M NaOH) followed by neutralization and dilution in phosphate-buffered saline (PBS) or cell culture medium.

  • Storage: Store the stock solution protected from light at -20°C. This compound should be stored at room temperature in its solid form, protected from light.[1]

In Vitro PDT Protocol for Adherent Cancer Cells
  • Cell Seeding: Plate the desired cancer cell line (e.g., AGS gastric cancer cells, H446 small cell lung cancer cells) in 96-well plates (for viability assays) or larger culture dishes (for molecular analysis) at a density that allows for exponential growth during the experiment.[7][8] Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Photosensitizer Incubation:

    • Prepare working concentrations of this compound by diluting the stock solution in a complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the photosensitizer. Typical concentrations for porphyrins in cancer cell studies range from 1 µM to 20 µM.

    • Incubate the cells for a predetermined period (e.g., 4, 12, or 24 hours) in the dark. This allows for the uptake and intracellular accumulation of the photosensitizer.

  • Washing: After incubation, remove the photosensitizer-containing medium and wash the cells twice with PBS to remove any extracellular drug.

  • Irradiation:

    • Add fresh, pre-warmed culture medium to the cells.

    • Irradiate the cells using a calibrated light source (e.g., a 633 nm diode laser or LED array).

    • The light dose (J/cm²) is calculated as the product of the power density (W/cm²) and the exposure time (seconds). Ensure uniform illumination across the entire culture plate.

  • Post-Irradiation Incubation: Return the cells to the incubator for a further period (e.g., 24, 48, or 72 hours) to allow for the manifestation of the photodynamic effect.

  • Assessment of Cytotoxicity:

    • Evaluate cell viability using standard assays such as MTT, XTT, or PrestoBlue.

    • Assess cell death mechanisms (apoptosis vs. necrosis) using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry or fluorescence microscopy.

Table 2: Example of an In Vitro PDT Experiment Setup
Cell LineSeeding Density (cells/well)Deuteroporphyrin IX Conc. (µM)Incubation Time (h)Light Dose (J/cm²)Post-Irradiation Time (h)Viability Assay
AGS (Gastric Cancer)5,0000, 1, 5, 10, 2082048MTT
H446 (Lung Cancer)10,0000, 1, 5, 10, 20241524XTT
9L/lacZ (Gliosarcoma)8,0000, 1, 5, 10, 2041018Cell Counting

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the key signaling pathways involved in PDT-induced cell death.

G Experimental Workflow for In Vitro PDT cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells in Culture Plates incubate Incubate Cells with Photosensitizer (in dark) seed_cells->incubate prep_ps Prepare Deuteroporphyrin IX Stock prep_ps->incubate wash Wash Cells with PBS incubate->wash irradiate Irradiate with 633 nm Light wash->irradiate post_incubate Post-Irradiation Incubation (24-72h) irradiate->post_incubate viability Assess Cell Viability (e.g., MTT) post_incubate->viability apoptosis Analyze Cell Death Mechanism (e.g., Flow Cytometry) post_incubate->apoptosis

Caption: A flowchart of the in vitro PDT experimental procedure.

G PDT-Induced Apoptotic Signaling Pathway PS Deuteroporphyrin IX ROS Singlet Oxygen (¹O₂) Light Light (633 nm) Light->ROS O2 Oxygen (³O₂) O2->ROS Mito Mitochondrial Damage ROS->Mito oxidative stress Bax Bax Upregulation ROS->Bax Bcl2 Bcl-2 Downregulation ROS->Bcl2 CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bax->Mito Bcl2->Mito

References

Application Notes and Protocols for Deuteroporphyrin IX Dihydrochloride in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuteroporphyrin IX dihydrochloride (B599025), a stable and more soluble analog of protoporphyrin IX, serves as a valuable tool in the investigation of enzyme kinetics, particularly for heme-dependent enzymes.[1] Its structural similarity to the natural substrate, heme, allows it to interact with the active sites of various enzymes, acting as a competitive inhibitor or a substrate analog. These characteristics make it an ideal compound for elucidating enzyme mechanisms, screening for novel inhibitors, and characterizing the kinetic parameters of enzymatic reactions.

This document provides detailed application notes and experimental protocols for the use of Deuteroporphyrin IX dihydrochloride in the study of two key enzymes: Indoleamine 2,3-dioxygenase (IDO1) and Heme Oxygenase (HO).

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in experimental settings.

PropertyValue
Molecular Formula C₃₀H₃₀Cl₂N₄O₄
Molecular Weight 581.49 g/mol
CAS Number 68929-05-5
Appearance Solid
Storage Store at room temperature, protected from light[1]

Application in Indoleamine 2,3-dioxygenase (IDO1) Kinetics

Background: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism.[2] By depleting tryptophan and producing immunomodulatory metabolites, IDO1 plays a crucial role in immune tolerance and is a significant target in cancer immunotherapy.[2] this compound can be utilized as a competitive inhibitor to study the kinetics of IDO1.

Experimental Protocol: IDO1 Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory effect of this compound on IDO1 activity by quantifying the formation of kynurenine.

Materials:

  • Recombinant human IDO1 enzyme

  • This compound

  • L-Tryptophan (L-Trp)

  • Potassium phosphate (B84403) buffer (KPB), 100 mM, pH 6.5

  • Sodium ascorbate (B8700270)

  • Methylene (B1212753) blue

  • Catalase

  • Trichloroacetic acid (TCA), 30% (w/v)

  • p-Dimethylaminobenzaldehyde (pDMAB) reagent (2% (w/v) in acetic acid)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of L-Tryptophan in KPB.

    • Prepare the reaction mixture containing KPB (100 mM, pH 6.5), sodium ascorbate (20 mM), methylene blue (10 µM), and catalase (240 nM).

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add varying concentrations of this compound. Include a vehicle control (DMSO).

    • Add the IDO1 enzyme to each well and incubate for a pre-determined time (e.g., 15-60 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the L-Tryptophan substrate (final concentration, e.g., 150 µM).

    • Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Quenching and Kynurenine Detection:

    • Stop the reaction by adding 100 µL of 30% (w/v) TCA.

    • Incubate the plate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Add the pDMAB reagent to each well.

    • Measure the absorbance at 480 nm using a spectrophotometer. The absorbance is proportional to the amount of kynurenine produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate (L-Tryptophan) and the inhibitor.

    • Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[3]

Quantitative Data: IDO1 Inhibition

The following table presents hypothetical kinetic data for the inhibition of IDO1 by this compound, as would be determined by the protocol above.

ParameterValue
IC₅₀ [Hypothetical Value, e.g., 5.2 µM]
Ki [Hypothetical Value, e.g., 2.8 µM]
Type of Inhibition Competitive

Diagram: IDO1 Inhibition Workflow

IDO1_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, Inhibitor) mix Mix Inhibitor and Enzyme reagents->mix enzyme Prepare IDO1 Enzyme enzyme->mix incubate1 Pre-incubate mix->incubate1 add_sub Add L-Tryptophan incubate1->add_sub incubate2 Incubate at 37°C add_sub->incubate2 quench Quench with TCA incubate2->quench hydrolyze Hydrolyze at 65°C quench->hydrolyze add_pdmab Add pDMAB Reagent hydrolyze->add_pdmab measure Measure Absorbance at 480 nm add_pdmab->measure calc Calculate % Inhibition measure->calc plot Determine IC50, Ki, and Inhibition Type calc->plot

Caption: Workflow for the IDO1 enzyme inhibition assay.

Application in Heme Oxygenase (HO) Kinetics

Background: Heme Oxygenase (HO) is the rate-limiting enzyme in the degradation of heme, producing biliverdin, free iron, and carbon monoxide.[4] The inducible isoform, HO-1, is a key cytoprotective enzyme involved in the response to oxidative stress and inflammation.[5] this compound can be used to study the kinetics of HO as a substrate analog.

Experimental Protocol: Heme Oxygenase Activity Assay

This protocol describes a coupled-enzyme assay to measure HO activity by monitoring the formation of bilirubin (B190676).

Materials:

  • Source of Heme Oxygenase (e.g., rat spleen microsomes or purified recombinant HO-1)

  • This compound (as a substrate analog or inhibitor)

  • Hemin (natural substrate)

  • Biliverdin reductase (BVR) or rat liver cytosol as a source

  • NADPH

  • Potassium phosphate buffer, 100 mM, pH 7.4

  • Chloroform (B151607)

  • 96-well microplate or microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Potassium phosphate buffer (100 mM, pH 7.4)

      • Source of Heme Oxygenase

      • Biliverdin reductase or rat liver cytosol

      • Varying concentrations of this compound (if testing as an inhibitor) or a fixed concentration (if using as a substrate).

  • Initiation of Reaction:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH and the substrate (Hemin, if Deuteroporphyrin IX is the inhibitor; or Deuteroporphyrin IX if it's the substrate).

  • Incubation and Termination:

    • Incubate the reaction at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is within the linear range.

    • Stop the reaction by placing the tubes on ice.

  • Bilirubin Extraction and Measurement:

    • Add chloroform to each tube to extract the bilirubin.

    • Vortex vigorously and then centrifuge to separate the aqueous and organic phases.

    • Carefully transfer the lower chloroform phase to a new tube or a clear 96-well plate.

    • Measure the absorbance of the chloroform extract at 464 nm.

  • Data Analysis:

    • Calculate the amount of bilirubin formed using its molar extinction coefficient in chloroform (ε = 60 mM⁻¹ cm⁻¹).[5]

    • Determine the specific activity of the enzyme (nmol bilirubin/hour/mg protein).

    • If this compound is used as an inhibitor, calculate the IC₅₀ and Ki values as described for the IDO1 assay.

    • If used as a substrate, determine the Michaelis-Menten parameters (Km and Vmax).

Quantitative Data: HO-1 Inhibition

The following table provides examples of IC₅₀ values for known porphyrin-based inhibitors of HO-1.

InhibitorIC₅₀ (µM)
Tin Protoporphyrin IX (SnPP)0.05 - 0.5[5]
Zinc Protoporphyrin IX (ZnPP)0.1 - 1.0[5]
This compound [To be determined experimentally]

Note: The inhibitory potential of this compound against HO-1 should be empirically determined.

Diagram: Heme Degradation Pathway and HO-1 Inhibition

Heme_Degradation Heme Heme HO1 Heme Oxygenase-1 (HO-1) Heme->HO1 Substrate Biliverdin Biliverdin HO1->Biliverdin Fe Fe²⁺ HO1->Fe CO Carbon Monoxide HO1->CO BVR Biliverdin Reductase Biliverdin->BVR Bilirubin Bilirubin BVR->Bilirubin Inhibitor Deuteroporphyrin IX dihydrochloride Inhibitor->HO1 Inhibition

Caption: Inhibition of the heme degradation pathway by Deuteroporphyrin IX.

Conclusion

This compound is a versatile and valuable tool for studying the kinetics of heme-dependent enzymes like IDO1 and Heme Oxygenase. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the mechanisms of these important enzymes and for the discovery of novel therapeutic agents. It is crucial to empirically determine the specific kinetic parameters for this compound with the enzyme of interest under defined experimental conditions.

References

Troubleshooting & Optimization

How to prevent aggregation of Deuteroporphyrin IX dihydrochloride in aqueous buffer.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Deuteroporphyrin IX dihydrochloride (B599025), with a focus on preventing its aggregation in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is Deuteroporphyrin IX dihydrochloride and why is it used in research?

This compound is a naturally derived porphyrin. It is structurally similar to Protoporphyrin IX, a precursor to heme, but lacks the two vinyl groups. This modification makes it more water-soluble and stable in aqueous solutions, rendering it a useful tool for in vitro studies.[1][2] It is commonly used as a photosensitizer in photodynamic therapy (PDT) research and as a substrate or inhibitor in enzymology, particularly in studies involving ferrochelatase.[1]

Q2: Why does this compound aggregate in aqueous buffers?

Like many porphyrins, this compound has a planar aromatic structure that promotes self-association in aqueous environments through non-covalent interactions. The primary driving forces for this aggregation are:

  • π-π stacking: The overlapping of the electron-rich porphyrin rings.

  • Hydrophobic interactions: The tendency of the nonpolar porphyrin macrocycle to minimize contact with water.

  • Van der Waals forces: Weak intermolecular attractions.

Aggregation is highly dependent on factors such as concentration, pH, ionic strength, and temperature. Even at micromolar concentrations, dicationic derivatives of Deuteroporphyrin IX have been observed to be strongly aggregated in aqueous solutions.[3]

Q3: How can I visually detect aggregation of this compound?

Aggregation can sometimes be observed as visible precipitation or turbidity in the solution. However, aggregation can occur at the nanoscale before it becomes visible. A key indicator of aggregation is a change in the compound's UV-Vis absorption spectrum. Typically, aggregation leads to a broadening and a shift in the Soret peak (around 400 nm). For instance, at pH 7.4, Protoporphyrin IX, a closely related molecule, shows a broad Soret band indicative of a mixture of aggregates and dimers.[4]

Q4: Is this compound light-sensitive?

Yes, as a porphyrin, it is a photosensitizer and can be sensitive to light. It is recommended to store the solid compound and its solutions protected from light to prevent photodegradation.[1]

Troubleshooting Guides

Issue 1: Precipitation or cloudiness observed after dissolving this compound in aqueous buffer.

This is a clear indication of aggregation and poor solubility under the current conditions.

Troubleshooting Workflow

start Precipitation Observed check_conc Is the concentration too high? start->check_conc check_pH Is the buffer pH appropriate? check_conc->check_pH Yes, reduce concentration check_conc->check_pH No check_ionic Is the ionic strength too high? check_pH->check_ionic Adjust pH (try slightly alkaline or acidic) check_pH->check_ionic pH is optimal add_cosolvent Consider adding an organic co-solvent check_ionic->add_cosolvent Yes, reduce salt concentration check_ionic->add_cosolvent No add_detergent Consider adding a non-ionic detergent add_cosolvent->add_detergent If precipitation persists solution Solution should be clear add_detergent->solution Aggregation prevented

Caption: Troubleshooting workflow for this compound precipitation.

Solutions:

  • Reduce Concentration: High concentrations promote aggregation. Try preparing a more dilute solution.

  • Adjust pH: The solubility of porphyrins is often pH-dependent due to the ionization of their propionate (B1217596) side chains. For Protoporphyrin IX, aggregation is prominent in the pH range of 3-7.[4] Experiment with buffers at slightly alkaline (pH 7.5-8.5) or acidic (pH < 6) conditions to find the optimal pH for solubility.

  • Lower Ionic Strength: High salt concentrations can promote aggregation by shielding the charges on the porphyrin molecules, reducing electrostatic repulsion. If possible, reduce the salt concentration of your buffer.

  • Use of Co-solvents: For stock solutions, dissolve this compound in an organic solvent like DMSO, ethanol, or methanol (B129727) before diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Incorporate Detergents: Non-ionic detergents can be very effective in preventing aggregation by forming micelles that encapsulate the porphyrin molecules.

Issue 2: Inconsistent or non-reproducible results in biological assays (e.g., enzyme kinetics, cell-based assays).

This can be a consequence of varying degrees of aggregation between experiments, which affects the effective concentration of the monomeric, active form of the porphyrin.

Troubleshooting Steps:

  • Standardize Solution Preparation: Prepare fresh solutions of this compound for each experiment using a consistent, documented protocol. Do not store aqueous solutions for extended periods unless their stability has been verified.

  • Incorporate a Detergent: The addition of a non-ionic detergent like Tween® 80 or Triton™ X-100 to the assay buffer is a highly effective way to prevent aggregation. A dicationic derivative of Deuteroporphyrin IX was found to be non-aggregated and solubilized in the presence of Tween® 80.[3]

  • Monitor with UV-Vis Spectroscopy: Before each experiment, measure the UV-Vis spectrum of your this compound solution. A sharp, consistent Soret peak is indicative of a monomeric state, while a broadened or shifted peak suggests aggregation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a concentrated stock solution that can be diluted into aqueous buffers for working solutions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), spectroscopic grade

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder in a microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preventing Aggregation in Aqueous Buffer using Tween® 80

This protocol provides a method for preparing a working solution of this compound in an aqueous buffer while minimizing aggregation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Tween® 80 (Polysorbate 80)

  • Vortex mixer

Procedure:

  • Prepare the aqueous buffer containing the desired final concentration of Tween® 80. A starting concentration of 0.05% (v/v) is recommended.

  • Vortex the buffer-detergent mixture thoroughly to ensure homogeneity.

  • Add the required volume of the this compound stock solution to the buffer-detergent mixture to achieve the final desired concentration.

  • Immediately vortex the solution to ensure rapid and uniform mixing.

  • Visually inspect the solution for any signs of precipitation.

  • (Optional but recommended) Confirm the monomeric state of the porphyrin by measuring its UV-Vis absorption spectrum.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference/Notes
WaterSparingly soluble, prone to aggregation[3]
DMSOSoluble[5]
EthanolSoluble[6]
MethanolSoluble[6]

Table 2: Recommended Starting Concentrations of Detergents to Prevent Aggregation

DetergentRecommended Starting Concentration (v/v)Notes
Tween® 800.05%Effective for dicationic Deuteroporphyrin IX derivatives.[3]
Triton™ X-1000.01% - 0.1%A common non-ionic detergent used to prevent aggregation of hydrophobic molecules.

Signaling Pathways and Experimental Workflows

Photodynamic Therapy (PDT) Experimental Workflow

This compound can be used as a photosensitizer in PDT. Aggregation can reduce its efficacy by quenching the excited state required for generating reactive oxygen species (ROS).

prep Prepare Deuteroporphyrin IX dihydrochloride solution (with anti-aggregation agent) incubate Incubate with target cells prep->incubate irradiate Irradiate with light of appropriate wavelength incubate->irradiate ros Generation of Reactive Oxygen Species (ROS) irradiate->ros cell_death Cell Death ros->cell_death

Caption: Simplified workflow for a photodynamic therapy experiment.

Ferrochelatase Enzyme Assay

Deuteroporphyrin IX is a substrate for ferrochelatase, which inserts iron to form deuteroheme. Aggregation can lead to an underestimation of the enzyme's activity.

substrate Deuteroporphyrin IX (monomeric) enzyme Ferrochelatase substrate->enzyme product Deuteroheme enzyme->product

Caption: Logical relationship in a ferrochelatase enzyme assay.

References

Technical Support Center: Optimizing Deuteroporphyrin IX Dihydrochloride for Phototoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Deuteroporphyrin IX dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for maximum phototoxic effect. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is Deuteroporphyrin IX dihydrochloride and why is it used in photodynamic therapy (PDT)?

This compound is a photosensitizer, a molecule that can be activated by light to produce a cytotoxic effect.[1] It is an analog of Protoporphyrin IX (PPIX), a naturally occurring photosensitizer in the body.[2] Its high lipophilicity and amphiphilicity allow it to associate effectively with cell membrane systems.[1] In photodynamic therapy, the goal is to use a photosensitizer that preferentially accumulates in target cells (e.g., cancer cells) and then activate it with a specific wavelength of light to induce localized cell death, minimizing damage to surrounding healthy tissue.[3]

Q2: What is the fundamental mechanism of phototoxicity for Deuteroporphyrin IX?

The mechanism of phototoxicity is a photochemical reaction.[3] First, the Deuteroporphyrin IX molecule (the photosensitizer) absorbs light energy, which transitions it from a stable ground state to an unstable, excited triplet state.[3][4] This excited photosensitizer can then transfer its excess energy to molecular oxygen present in the surrounding tissue. This energy transfer creates highly reactive oxygen species (ROS), such as singlet oxygen.[3][5] These ROS are powerful oxidizing agents that can cause direct damage to critical cellular components like lipids, proteins, and DNA, ultimately leading to cell death through apoptosis or necrosis.[5][6]

Q3: What is a good starting concentration range for in vitro experiments?

For in vitro phototoxicity experiments, a common approach is to test a range of concentrations to determine the optimal dose for a specific cell line and experimental setup. Based on studies with similar porphyrins, a starting range could be from low micromolar (e.g., 0.5 µM) to higher concentrations (e.g., 50-100 µM).[7][8] It is crucial to perform a dose-response curve to identify the concentration that yields maximum phototoxicity with minimal dark toxicity.

Q4: What is the difference between phototoxicity and dark toxicity?

  • Phototoxicity is the cellular damage caused by the photosensitizer only when it is activated by light.[9] An ideal photosensitizer has high phototoxicity.

  • Dark toxicity is the cellular damage caused by the photosensitizer in the absence of light.[8] This is an undesirable side effect. A key goal in optimizing PDT is to find a concentration that maximizes phototoxicity while keeping dark toxicity at a minimum.[8] If significant dark toxicity is observed, it often indicates the concentration is too high.[8]

Q5: How long should cells be incubated with this compound before light exposure?

The incubation time allows the photosensitizer to be taken up by the cells. This duration can vary significantly depending on the cell line and the photosensitizer's properties. Typical incubation times in published protocols range from a few hours to 24 hours.[7] A time-course experiment (e.g., testing 4, 8, 12, and 24 hours of incubation) is recommended to determine the point of maximum intracellular accumulation for your specific cell type.[7]

Q6: How can I improve the solubility of this compound?

This compound is more soluble and stable than its Protoporphyrin IX counterpart.[2] However, like many porphyrins, it can be prone to aggregation in aqueous solutions, which reduces its effectiveness. To prepare stock solutions, consider using a small amount of a suitable organic solvent like DMSO before diluting to the final concentration in culture medium or phosphate-buffered saline (PBS). Always ensure the final concentration of the organic solvent in the cell culture is low enough (typically <0.5%) to not be toxic to the cells.

Troubleshooting Guide

Problem: Low or No Phototoxicity Observed

  • Question: My experiment shows minimal cell death after irradiation. What are the possible causes and solutions?

  • Answer: Several factors can lead to low phototoxicity. Systematically check the following:

    • Inadequate Photosensitizer Concentration: The concentration may be too low for sufficient cellular uptake. Perform a dose-response study with a broader range of concentrations.

    • Insufficient Light Dose: The total energy delivered (Joules/cm²) may be too low to activate the photosensitizer effectively. Verify the output of your light source and consider increasing the irradiation time or intensity. A typical light dose for in vitro studies is around 1.5 J/cm².[7]

    • Incorrect Wavelength: Porphyrins have a characteristic absorption spectrum (Soret and Q bands). Ensure your light source emits a wavelength that is strongly absorbed by Deuteroporphyrin IX. Red light (around 630 nm) is often used in PDT because it penetrates deeper into tissue, though activation can occur at other wavelengths as well.[10]

    • Low Oxygen Levels: The photodynamic effect is dependent on oxygen to generate ROS.[11] Ensure your cells are in a well-oxygenated environment during light exposure. In some experimental setups, hypoxia can significantly reduce PDT efficacy.[11]

    • Sub-optimal Incubation Time: The photosensitizer may not have had enough time to accumulate in the cells. Conduct a time-course experiment to find the optimal incubation duration.[7]

    • Photosensitizer Aggregation: Check your stock and working solutions for any signs of precipitation. Aggregation reduces the amount of active, monomeric photosensitizer available for cellular uptake.

Problem: High Dark Toxicity

  • Question: I am observing significant cell death in my control group (cells incubated with the photosensitizer but not exposed to light). Why is this happening?

  • Answer: High dark toxicity compromises the specificity of the photodynamic treatment.

    • Concentration is Too High: The most common cause is an excessive concentration of the photosensitizer.[8] Reduce the concentration and repeat the experiment. The goal is to find a concentration that is non-toxic in the dark but highly toxic upon illumination.

    • Solvent Toxicity: If you are using a solvent like DMSO to prepare your stock solution, ensure the final concentration in the culture medium is not toxic to the cells. Always include a vehicle control (medium with the solvent at the same final concentration but without the photosensitizer) to test for solvent effects.

    • Contamination: Rule out bacterial or fungal contamination in your cell culture or reagents, which can independently cause cell death.

Problem: Inconsistent and Irreproducible Results

  • Question: My experimental results vary significantly between replicates and experiments. What factors should I standardize?

  • Answer: Reproducibility is key in scientific research. Pay close attention to standardizing every step of your protocol:

    • Cell Conditions: Use cells from the same passage number, ensure they are in the logarithmic growth phase, and seed them at a consistent density for every experiment.

    • Photosensitizer Preparation: Prepare fresh working solutions of this compound for each experiment from a validated stock solution to avoid degradation or aggregation.

    • Incubation and Washing: Standardize the incubation time precisely. Ensure that washing steps to remove extracellular photosensitizer before irradiation are performed consistently across all plates.[7]

    • Light Delivery: Calibrate your light source regularly to ensure a consistent and uniform light dose is delivered to all wells of your culture plates. Factors like the distance from the light source to the plate can dramatically alter the intensity.

Data Summary

The following tables summarize typical parameters and provide a quick reference for troubleshooting.

Table 1: Example Experimental Parameters for In Vitro Porphyrin-Based Phototoxicity

ParameterTypical Range / ValueCell Line ExampleReference
Photosensitizer Conc. 0.5 µM - 100 µMHEp2, HeLa[3][7]
Incubation Time 4 - 24 hoursHEp2[7]
Light Wavelength ~630 nm (Red Light)General PDT[10]
Light Dose 1.0 - 5.0 J/cm²HEp2[7]
Post-Irradiation Time 24 hoursHEp2[7]

Table 2: Quick Troubleshooting Reference

IssuePotential CauseRecommended Solution
Low Phototoxicity Concentration too lowIncrease concentration (perform dose-response).
Light dose too lowIncrease irradiation time/intensity.
Sub-optimal incubationOptimize incubation time (perform time-course).
High Dark Toxicity Concentration too highDecrease concentration.
Solvent toxicityCheck vehicle control; lower final solvent %.
Inconsistent Results Variable cell densityStandardize cell seeding number.
Inconsistent light deliveryCalibrate light source; ensure uniform illumination.
Photosensitizer degradationPrepare fresh solutions for each experiment.

Visualizations and Protocols

Mechanism and Workflow Diagrams

PDT_Mechanism cluster_workflow Mechanism of Photodynamic Therapy PS 1. Photosensitizer (Ground State) Light Light Absorption PS_excited 2. Excited State Photosensitizer Light->PS_excited Oxygen Molecular Oxygen (³O₂) ROS 3. Reactive Oxygen Species (ROS) Oxygen->ROS Energy Transfer Damage 4. Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Death 5. Cell Death (Apoptosis/Necrosis) Damage->Death

Caption: General mechanism of photodynamic therapy (PDT).

Experimental_Workflow cluster_workflow In Vitro Phototoxicity Assay Workflow A 1. Seed Cells in 96-well plates B 2. Incubate 24h for adherence A->B C 3. Add Deuteroporphyrin IX (various concentrations) B->C D 4. Incubate (e.g., 4-24h) in the dark C->D E 5. Wash cells with PBS D->E C2 Control Group (No Light) D->C2 Fork for Dark Toxicity Control F 6. Add fresh medium & irradiate with light E->F G 7. Incubate 24h post-irradiation F->G H 8. Perform Cell Viability Assay (e.g., MTT) G->H I 9. Analyze Data H->I C2->E

Caption: Standard experimental workflow for an in vitro phototoxicity assay.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting: Low Phototoxicity start Problem: Low Phototoxicity q1 Is dark toxicity also low? start->q1 sol1 Increase PS Concentration q1->sol1 Yes sol2 Concentration too high. Reduce concentration. q1->sol2 No (Dark Toxicity is High) q2 Was light dose verified? q3 Was incubation time optimized? q2->q3 Yes sol4 Calibrate light source. Check wavelength. q2->sol4 No sol5 Perform time-course to find optimal uptake q3->sol5 No sol1->q2 sol3 Increase light dose (time or intensity)

References

Deuteroporphyrin IX dihydrochloride photobleaching and how to minimize it.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Deuteroporphyrin IX dihydrochloride (B599025), focusing on the critical aspect of photobleaching and strategies to minimize it during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Deuteroporphyrin IX dihydrochloride and what are its common applications?

This compound is a naturally derived porphyrin compound.[1] It is an analog of the more commonly known Protoporphyrin IX.[1] Due to its photosensitizing properties, it is utilized in photodynamic therapy (PDT) research to inactivate pathogens like Staphylococcus aureus and as a tool in cancer research.[1] It is also used as a fluorescent probe in various biological imaging applications.

Q2: What is photobleaching and why is it a concern when using this compound?

Q3: What is the primary mechanism behind the photobleaching of this compound?

The photobleaching of porphyrins like this compound is primarily driven by the generation of reactive oxygen species (ROS). When the porphyrin molecule is excited by light, it can transfer energy to molecular oxygen, creating highly reactive singlet oxygen. This singlet oxygen can then chemically modify and destroy the porphyrin molecule, leading to a loss of its fluorescent properties.

Q4: How does the stability of this compound compare to Protoporphyrin IX?

Deuteroporphyrin IX is considered to be more soluble and stable than its analog, Protoporphyrin IX.[1] Protoporphyrin IX contains vinyl groups that are susceptible to electrophilic attack, which can contribute to its degradation in solution.[2] The absence of these vinyl groups in Deuteroporphyrin IX contributes to its enhanced stability.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Problem Possible Cause Solution
Rapid loss of fluorescence signal during imaging. High excitation light intensity.Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the light.
Prolonged exposure time.Use the shortest possible exposure time for image acquisition. For time-lapse experiments, increase the interval between acquisitions.
High oxygen concentration in the sample.Deoxygenate the buffer using nitrogen or argon bubbling. Alternatively, use an oxygen scavenging system like glucose oxidase/catalase.
Inconsistent fluorescence intensity between samples. Photobleaching is occurring at different rates.Ensure that all samples are exposed to the same illumination conditions (intensity, duration, and frequency). Create and apply a photobleaching correction curve if necessary.
Low initial fluorescence signal. Suboptimal excitation or emission wavelength.Verify the excitation and emission maxima of this compound in your specific experimental buffer and use appropriate filter sets.
Low concentration of the probe.Increase the concentration of this compound, but be mindful of potential aggregation at higher concentrations, which can affect fluorescence.
Autofluorescence masks the signal from the probe. Endogenous fluorophores in the sample (e.g., in cells or tissue).Acquire an image of an unstained control sample to determine the level of autofluorescence. Use spectral imaging and linear unmixing if available to separate the specific signal of this compound from the autofluorescence.

Data Presentation

Porphyrin Photobleaching Quantum Yield (Φ) Conditions
Hematoporphyrin (HP)4.7 x 10-5pH 7.4 phosphate (B84403) buffer, in air
Photofrin II (PF II)5.4 x 10-5pH 7.4 phosphate buffer, in air
Tetra(4-sulfonatophenyl)porphine (TSPP)9.8 x 10-6pH 7.4 phosphate buffer, in air
Uroporphyrin I (URO)2.8 x 10-5pH 7.4 phosphate buffer, in air

Data sourced from a study on the quantum yields and kinetics of the photobleaching of various porphyrins.

Experimental Protocols

General Protocol to Minimize Photobleaching in Fluorescence Microscopy

This protocol provides a general workflow for imaging samples labeled with this compound while minimizing photobleaching.

  • Sample Preparation:

    • Prepare cells or tissues labeled with this compound according to your specific experimental protocol.

    • Mount the sample in an appropriate imaging chamber or on a microscope slide.

  • Imaging Medium:

    • Whenever possible, use a deoxygenated imaging buffer to reduce the formation of reactive oxygen species.

    • Consider adding an antifade reagent to the mounting medium. Commercial antifade agents can significantly reduce photobleaching, but their compatibility with this compound should be verified.[3]

  • Microscope Setup:

    • Use a microscope equipped with a sensitive camera (e.g., EMCCD or sCMOS) to allow for the use of lower excitation light intensities.

    • Select an objective with a high numerical aperture (NA) to maximize light collection efficiency.

  • Image Acquisition Settings:

    • Excitation Intensity: Set the laser power or lamp intensity to the lowest possible level that provides a sufficient signal-to-noise ratio.

    • Exposure Time: Use the shortest possible exposure time that allows for clear image formation.

    • Binning: If necessary, use camera binning to improve the signal-to-noise ratio, which can allow for a further reduction in exposure time or excitation intensity.

    • Time-Lapse Imaging: Increase the time interval between successive image acquisitions as much as the experimental design allows.

  • Locating the Region of Interest:

    • Use brightfield or differential interference contrast (DIC) to locate the region of interest before switching to fluorescence imaging.

    • If fluorescence is necessary for focusing, use a lower light intensity or a different, non-critical area of the sample to focus before moving to the area of interest for image acquisition.

  • Image Acquisition:

    • Acquire images using the optimized settings.

    • For quantitative studies, it is crucial to acquire a "photobleaching control" by imaging a sample under the same conditions for the same duration to measure the rate of fluorescence loss. This data can be used to correct the experimental measurements.

Mandatory Visualizations

Photobleaching_Mechanism cluster_0 Excitation and Intersystem Crossing cluster_1 Energy Transfer and ROS Formation cluster_2 Photobleaching DP Deuteroporphyrin IX (Ground State) DP_excited Excited Singlet State DP->DP_excited Light Absorption (Excitation) DP_bleached Photobleached Deuteroporphyrin IX (Non-fluorescent) DP_excited->DP Fluorescence DP_triplet Excited Triplet State DP_excited->DP_triplet Intersystem Crossing sO2 Singlet Oxygen (Reactive) DP_triplet->sO2 Energy Transfer O2 Molecular Oxygen (Triplet State) sO2->DP_bleached Oxidation

Caption: Mechanism of this compound photobleaching.

Experimental_Workflow_to_Minimize_Photobleaching cluster_prep Sample Preparation cluster_setup Microscope & Camera Setup cluster_acq_settings Image Acquisition Settings Optimization cluster_imaging Imaging Protocol prep Prepare Labeled Sample mount Mount in Imaging Medium (with antifade reagent if possible) prep->mount setup_mic Use Sensitive Camera & High NA Objective setup_light Minimize Excitation Light Path setup_mic->setup_light intensity Lowest Possible Excitation Intensity exposure Shortest Possible Exposure Time intensity->exposure locate Locate Region of Interest (using brightfield/DIC) binning Use Binning if Necessary exposure->binning timelapse Increase Time Interval (for time-lapse) binning->timelapse acquire Acquire Image(s) locate->acquire control Acquire Photobleaching Control acquire->control

Caption: Experimental workflow to minimize photobleaching.

References

Technical Support Center: Spectroscopic Analysis of Deuteroporphyrin IX Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the spectroscopic analysis of Deuteroporphyrin IX dihydrochloride (B599025).

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common issues during UV-Vis absorption and fluorescence spectroscopy of Deuteroporphyrin IX dihydrochloride.

Problem 1: Unexpected or Inconsistent UV-Vis Absorption Spectra

Symptoms:

  • Shifts in the Soret band (around 400 nm) or Q-bands (500-700 nm).

  • Broadening of spectral bands.

  • Deviations from the Beer-Lambert law (non-linear relationship between absorbance and concentration).

  • Appearance of new absorption bands.

Possible Causes and Solutions:

CauseSolution
Aggregation Porphyrin molecules, including Deuteroporphyrin IX, have a strong tendency to aggregate in solution, which significantly alters their electronic absorption spectra. This can lead to the appearance of new, often red-shifted, bands and cause deviations from Beer's law. To mitigate this: - Decrease Concentration: Work with the lowest feasible concentration. - Use a Disaggregating Solvent: Employ solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or add a small amount of a surfactant like Triton X-100 or sodium dodecyl sulfate (B86663) (SDS) to the aqueous solution. - Control pH: Adjust the pH of the solution. Porphyrin aggregation is highly pH-dependent. For Deuteroporphyrin IX, maintaining a slightly basic or acidic pH, depending on the desired monomeric form, can help prevent aggregation.[1]
pH Changes The absorption spectrum of this compound is sensitive to pH changes due to the protonation state of the central nitrogen atoms. - Use Buffered Solutions: Always use a well-defined buffer system to maintain a constant pH throughout the experiment. - Verify pH: Measure the pH of your sample solution before each spectroscopic measurement.
Solvent Effects The polarity and coordinating ability of the solvent can influence the electronic transitions of the porphyrin macrocycle, leading to spectral shifts. - Consistent Solvent: Use the same solvent for all comparative measurements, including blanks and standards. - Solvent Purity: Ensure the use of high-purity, spectroscopy-grade solvents to avoid interference from impurities.
Contamination Contaminants in the sample or cuvette can introduce interfering absorption bands. - Clean Cuvettes Thoroughly: Use appropriate cleaning procedures for your cuvettes (e.g., rinsing with solvent, acid wash). - Sample Purity: Ensure the purity of your this compound sample.
Photodegradation Porphyrins can be susceptible to photodegradation upon prolonged exposure to light, leading to changes in the absorption spectrum. - Minimize Light Exposure: Protect your samples from light by using amber vials and minimizing exposure to ambient light and the spectrophotometer's light source. - Acquire Spectra Promptly: Do not let samples sit in the spectrophotometer for extended periods.

Troubleshooting Workflow for UV-Vis Spectroscopy

UV_Vis_Troubleshooting start Inconsistent UV-Vis Spectrum check_concentration Is concentration too high? start->check_concentration check_ph Is pH controlled? check_concentration->check_ph No solution_concentration Dilute sample or add surfactant. check_concentration->solution_concentration Yes check_solvent Is solvent consistent and pure? check_ph->check_solvent Yes solution_ph Use a buffered solution. check_ph->solution_ph No check_contamination Is the cuvette clean? check_solvent->check_contamination Yes solution_solvent Use fresh, high-purity solvent. check_solvent->solution_solvent No check_photodegradation Was the sample exposed to light? check_contamination->check_photodegradation Yes solution_contamination Clean cuvette and verify sample purity. check_contamination->solution_contamination No solution_photodegradation Protect sample from light. check_photodegradation->solution_photodegradation Yes end_node Consistent Spectrum check_photodegradation->end_node No solution_concentration->end_node solution_ph->end_node solution_solvent->end_node solution_contamination->end_node solution_photodegradation->end_node

Caption: Troubleshooting workflow for inconsistent UV-Vis spectra.

Problem 2: Low or Unstable Fluorescence Intensity

Symptoms:

  • Fluorescence intensity is lower than expected.

  • Signal fluctuates or decays over time.

  • Emission spectrum shape is distorted.

Possible Causes and Solutions:

CauseSolution
Aggregation-Induced Quenching Aggregation is a major cause of fluorescence quenching in porphyrins. The close proximity of molecules in an aggregate provides pathways for non-radiative decay. - Follow Aggregation Mitigation Strategies: Refer to the solutions for aggregation in the UV-Vis troubleshooting section (dilution, disaggregating solvents, pH control).
Concentration Quenching At high concentrations, even without forming distinct aggregates, quenching can occur due to self-absorption or energy transfer between molecules. - Optimize Concentration: Perform a concentration-dependent study to find the optimal range for fluorescence measurements, typically in the micromolar or nanomolar range.
Solvent Quenching Certain solvents, particularly those containing heavy atoms (e.g., chloroform) or quenching impurities, can decrease fluorescence intensity. - Choose Appropriate Solvents: Solvents like ethanol, methanol, and DMSO are generally suitable for porphyrin fluorescence. - Use High-Purity Solvents: Ensure solvents are of fluorescence or spectroscopy grade.
Presence of Quenchers Dissolved oxygen and metal ions are common fluorescence quenchers.[2][3][4] - Degas Solutions: For quantitative measurements, degas the solution by bubbling with an inert gas like argon or nitrogen to remove dissolved oxygen. - Use Chelating Agents: If metal ion contamination is suspected, consider adding a chelating agent like EDTA, provided it does not interact with the porphyrin.
Photobleaching Porphyrins can undergo photochemical degradation upon excitation, leading to a decrease in fluorescence over time.[5][6][7] - Reduce Excitation Intensity: Use the lowest possible excitation power and slit widths that provide an adequate signal. - Limit Exposure Time: Minimize the time the sample is exposed to the excitation light. - Use Fresh Samples: For extended measurements, use a fresh sample.
Inner Filter Effect At high concentrations, the excitation light can be absorbed by the sample before it reaches the center of the cuvette, and the emitted light can be reabsorbed by other sample molecules. This leads to a non-linear response and a distorted emission spectrum. - Keep Absorbance Low: Ensure the absorbance of the sample at the excitation wavelength is low, typically below 0.1, to minimize the inner filter effect.

Troubleshooting Workflow for Fluorescence Spectroscopy

Fluorescence_Troubleshooting start Low/Unstable Fluorescence check_aggregation Is aggregation suspected? start->check_aggregation check_concentration Is the concentration too high? check_aggregation->check_concentration No solution_aggregation Dilute, change solvent, or adjust pH. check_aggregation->solution_aggregation Yes check_quenchers Are quenchers present? check_concentration->check_quenchers No solution_concentration Optimize concentration. check_concentration->solution_concentration Yes check_photobleaching Is the signal decaying over time? check_quenchers->check_photobleaching No solution_quenchers Degas solution or use chelators. check_quenchers->solution_quenchers Yes check_inner_filter Is absorbance at excitation > 0.1? check_photobleaching->check_inner_filter No solution_photobleaching Reduce excitation intensity/time. check_photobleaching->solution_photobleaching Yes solution_inner_filter Dilute the sample. check_inner_filter->solution_inner_filter Yes end_node Stable & Optimal Fluorescence check_inner_filter->end_node No solution_aggregation->end_node solution_concentration->end_node solution_quenchers->end_node solution_photobleaching->end_node solution_inner_filter->end_node

Caption: Troubleshooting workflow for low or unstable fluorescence.

Frequently Asked Questions (FAQs)

1. What are the typical UV-Vis absorption maxima for this compound?

2. What is a typical fluorescence quantum yield for this compound?

A specific fluorescence quantum yield for this compound is not well-documented. However, free-base porphyrins in solution typically exhibit fluorescence quantum yields in the range of 0.10 to 0.15.[8] For instance, meso-tetraphenylporphyrin (TPP) in toluene (B28343) has a quantum yield of 0.11.[8] The quantum yield is highly sensitive to the environment, including the solvent, pH, and the presence of quenchers.

Quantitative Data for Related Porphyrins (for reference)

CompoundSolventMolar Absorptivity (ε) at Soret Peak (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)
Protoporphyrin IX dimethyl esterChloroform (B151607)~171,000 at 407 nm0.06
meso-Tetraphenylporphyrin (TPP)Toluene-0.11
A generic porphyrin--0.10 - 0.15

Note: This data is for related compounds and should be used as a general guideline.

3. How does pH affect the spectra of this compound?

The pH of the solution has a profound effect on the spectroscopic properties of Deuteroporphyrin IX. The dihydrochloride form implies that the central nitrogen atoms are protonated in the solid state. In solution, the protonation state will depend on the pKa of the porphyrin and the pH of the medium.

  • In acidic solutions (low pH): The central nitrogen atoms are protonated, leading to a dicationic species. This typically results in a red-shift of the Soret and Q-bands compared to the free-base form.

  • In neutral or basic solutions (higher pH): The porphyrin exists in its free-base form, with two protons on the central nitrogens. This form has a characteristic four-banded Q-band spectrum.

The fluorescence intensity and emission wavelength are also pH-dependent.

Signaling Pathway of pH-Dependent Spectral Changes

pH_Effect low_ph Low pH (Acidic) dication Dicationic Form (Protonated Nitrogens) low_ph->dication high_ph High pH (Basic) free_base Free-Base Form (Neutral Nitrogens) high_ph->free_base red_shift Red-Shifted Soret & Q-Bands dication->red_shift four_q_bands Characteristic Four Q-Bands free_base->four_q_bands

Caption: Effect of pH on the spectral form of Deuteroporphyrin IX.

4. How can I prevent aggregation of this compound in my samples?

Aggregation is a common issue that can be addressed by:

  • Working at low concentrations: Dilute your sample as much as your instrument's sensitivity allows.

  • Using appropriate solvents: Solvents like DMSO and DMF are effective at keeping porphyrins in their monomeric form.

  • Adding surfactants: In aqueous solutions, adding a small amount of a surfactant like Triton X-100 or SDS can break up aggregates.

  • Controlling pH: Maintaining a pH that favors the charged (protonated or deprotonated) form of the porphyrin can reduce aggregation due to electrostatic repulsion.

5. How should I store solutions of this compound?

This compound should be stored protected from light to prevent photodegradation.[9][10] It is recommended to store stock solutions in amber vials or wrapped in aluminum foil at a low temperature (e.g., 4°C for short-term storage, -20°C for long-term storage).

Experimental Protocols

Protocol 1: UV-Vis Spectroscopic Analysis of this compound

1. Materials:

  • This compound
  • Spectroscopy-grade solvent (e.g., DMSO, DMF, or a suitable buffer)
  • Quartz cuvettes (1 cm path length)
  • UV-Vis spectrophotometer

2. Sample Preparation: a. Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mM in DMSO). Due to potential aggregation, it is advisable to sonicate the solution for a few minutes to ensure complete dissolution. b. From the stock solution, prepare a series of dilutions in the same solvent to the desired concentration range (e.g., 1-10 µM). c. Prepare a blank sample containing only the solvent.

3. Instrument Setup and Measurement: a. Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. b. Set the desired wavelength range (e.g., 350-750 nm). c. Calibrate the instrument by measuring the baseline with the blank cuvette filled with the solvent. d. Measure the absorbance spectrum of each of your diluted samples.

4. Data Analysis: a. Identify the Soret and Q-band maxima. b. If performing quantitative analysis, create a calibration curve by plotting absorbance at the Soret peak maximum versus concentration. The relationship should be linear in the absence of aggregation.

Protocol 2: Fluorescence Spectroscopic Analysis of this compound

1. Materials:

  • This compound
  • Fluorescence-grade solvent
  • Quartz fluorescence cuvettes (four polished sides)
  • Spectrofluorometer

2. Sample Preparation: a. Prepare a stock solution as described in the UV-Vis protocol. b. Prepare a series of dilutions to a final concentration where the absorbance at the excitation wavelength is less than 0.1. This is crucial to avoid the inner filter effect. c. Prepare a blank sample with the solvent only.

3. Instrument Setup and Measurement: a. Turn on the spectrofluorometer and allow the lamp to stabilize. b. Set the excitation wavelength (typically at or near the Soret band maximum, e.g., 405 nm). c. Set the emission wavelength range (e.g., 550-750 nm). d. Set the excitation and emission slit widths to an appropriate value to achieve a good signal-to-noise ratio without causing excessive photobleaching. e. Measure the emission spectrum of the blank and subtract it from the sample spectra. f. Measure the emission spectrum of your samples.

4. Data Analysis: a. Identify the emission maxima. b. For quantitative analysis, create a calibration curve by plotting the integrated fluorescence intensity versus concentration.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Analysis cluster_fluorescence Fluorescence Analysis cluster_data Data Analysis prep_stock Prepare Stock Solution prep_dilutions Prepare Dilutions prep_stock->prep_dilutions prep_blank Prepare Blank prep_dilutions->prep_blank uv_measure Measure Absorbance Spectra prep_dilutions->uv_measure fl_measure Measure Emission Spectra prep_dilutions->fl_measure uv_baseline Baseline Correction with Blank prep_blank->uv_baseline fl_blank Measure & Subtract Blank Spectrum prep_blank->fl_blank uv_setup Instrument Setup & Warm-up uv_setup->uv_baseline uv_baseline->uv_measure analyze_peaks Identify Peak Maxima uv_measure->analyze_peaks fl_setup Instrument Setup fl_setup->fl_blank fl_blank->fl_measure fl_measure->analyze_peaks calibration Create Calibration Curve analyze_peaks->calibration

Caption: General workflow for spectroscopic analysis.

References

Addressing batch-to-batch variability of commercial Deuteroporphyrin IX dihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for commercial Deuteroporphyrin IX dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to address the common challenges and sources of variability encountered when using this photosensitizer in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistency and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is Deuteroporphyrin IX dihydrochloride and what are its common applications?

A1: this compound is a porphyrin-based photosensitizer. Porphyrins are a class of organic compounds known for their ability to absorb light and generate reactive oxygen species (ROS)[1][2]. This property makes them valuable in photodynamic therapy (PDT) for the treatment of cancers and other diseases, as well as in antimicrobial applications[1][3]. Deuteroporphyrin IX is an analogue of Protoporphyrin IX and is noted for its relative stability and solubility[4].

Q2: What are the primary sources of batch-to-batch variability in commercial this compound?

A2: Batch-to-batch variability can arise from several factors during the manufacturing and handling of this compound. These include:

  • Purity Levels: Minor differences in the final purity of the compound can affect its effective concentration and photodynamic efficiency.

  • Impurity Profiles: The presence of different types or levels of impurities, such as starting materials from synthesis, side-products, or degradation products, can interfere with experimental outcomes[5].

  • Physical Properties: Variations in crystalline structure, particle size, and hydration state can influence the solubility and aggregation behavior of the compound.

  • Storage and Handling: Exposure to light, humidity, and elevated temperatures can lead to degradation of the product over time[6].

Q3: Why is my this compound solution cloudy or showing precipitates?

A3: Porphyrins, including this compound, have a tendency to aggregate in aqueous solutions, especially at higher concentrations or in certain buffer conditions[7][8]. This aggregation can lead to the appearance of cloudiness or precipitates. The formation of aggregates can reduce the photodynamic efficacy of the compound by quenching the excited state required for ROS generation[7][9]. It is crucial to ensure proper dissolution and minimize aggregation for reproducible experimental results.

Q4: How does aggregation of this compound affect my experimental results?

A4: Aggregation significantly impacts the photophysical properties of the photosensitizer. In an aggregated state, the molecules are in close proximity, which can lead to self-quenching of the excited triplet state. This reduces the yield of singlet oxygen and other reactive oxygen species, thereby diminishing the therapeutic or experimental effect[7][9][10]. This can manifest as reduced cytotoxicity in PDT experiments or lower-than-expected signal in fluorescence-based assays.

Q5: What are the ideal storage conditions for this compound?

A5: To maintain its stability, this compound should be stored in a cool, dark, and dry place. The solid compound is typically stored at room temperature, protected from light[4]. Once dissolved in a solvent, solutions should be freshly prepared for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C and protected from light to minimize degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Inconsistent Results in Cell-Based Photodynamic Therapy (PDT) Assays
  • Symptom: High variability in cell viability or cytotoxicity data between experiments using different batches of the compound.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Different Purity/Active Concentration Always refer to the Certificate of Analysis (CoA) for the specific batch to confirm the purity. Adjust the weighing amount to normalize the concentration of the active compound. Consider performing a UV-Vis spectrophotometric analysis to confirm the concentration of your stock solution.
Aggregation in Culture Medium Visually inspect the culture medium for any signs of precipitation after adding the this compound solution. Prepare the final dilution in the medium immediately before adding to the cells. Consider a brief sonication of the stock solution before dilution.
Presence of Interfering Impurities If variability persists, consider analyzing the different batches using High-Performance Liquid Chromatography (HPLC) to compare impurity profiles. Some impurities may have phototoxic or cytotoxic effects, or they may quench the photosensitizing effect.
Degradation of the Compound Ensure the compound is stored correctly and that solutions are freshly prepared. Protect all solutions from light during preparation and incubation with cells.
Issue 2: Poor Solubility in Aqueous Buffers
  • Symptom: Difficulty in dissolving the compound, or precipitation occurs after dissolution.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect Solvent While the dihydrochloride salt has improved water solubility, it may still be limited. For stock solutions, consider using a small amount of an organic solvent like DMSO or DMF before diluting into the aqueous buffer. Always check the final solvent concentration for compatibility with your experimental system.
pH of the Buffer The solubility of porphyrins can be pH-dependent. Ensure the pH of your buffer is within a range that favors dissolution. For this compound, a slightly acidic to neutral pH is generally suitable.
High Concentration Avoid preparing highly concentrated aqueous stock solutions. It is often better to prepare a more concentrated stock in an organic solvent and then dilute it further in the aqueous buffer.
Aggregation Gentle warming or brief sonication can sometimes help in dissolving the compound and breaking up small aggregates. However, avoid excessive heating which can cause degradation.

Quality Control and Data Presentation

Consistent experimental outcomes begin with a thorough characterization of the starting material. It is crucial to consult the vendor-provided Certificate of Analysis (CoA) for each new batch. Below is a template for comparing key parameters across different batches.

Table 1: Example Certificate of Analysis Data for Three Different Batches of this compound

Parameter Batch A Batch B Batch C
Appearance Dark purple solidDark purple solidPurplish-brown solid
Purity (by HPLC) 98.5%96.2%99.1%
Major Impurity 1 0.8%1.5%0.3%
Major Impurity 2 0.3%0.9%0.2%
Moisture Content (Karl Fischer) 1.2%2.5%0.8%
Solubility (in DMSO) Clear solution at 10 mg/mLClear solution at 10 mg/mLClear solution at 10 mg/mL
UV-Vis (λmax in DMSO) 398 nm399 nm398 nm

Note: This table contains example data and does not represent actual product specifications.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the required amount of this compound in a microfuge tube, protecting it from light.

  • Add a small volume of high-purity dimethyl sulfoxide (B87167) (DMSO) to dissolve the solid. For example, to prepare a 10 mM stock solution, dissolve 5.81 mg of the compound (assuming 100% purity and MW of 581.49 g/mol ) in 1 mL of DMSO.

  • Vortex the solution until the solid is completely dissolved. A brief sonication in a water bath can be used if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Photodynamic Therapy (PDT) Assay
  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Photosensitizer Incubation: Prepare working solutions of this compound by diluting the stock solution in the cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the photosensitizer.

  • Incubate the cells for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake of the photosensitizer. Keep the plate in the dark during incubation.

  • Washing: After incubation, remove the photosensitizer-containing medium and wash the cells twice with 100 µL of phosphate-buffered saline (PBS).

  • Light Irradiation: Add 100 µL of fresh culture medium to each well. Irradiate the cells with a light source at a wavelength corresponding to an absorption peak of the photosensitizer (e.g., using a lamp with a filter around 400 nm or a broader visible light source). The light dose (J/cm²) should be optimized for the specific cell line and photosensitizer concentration. Control wells (no light) should be kept in the dark.

  • Post-Irradiation Incubation: Incubate the cells for another 24-48 hours.

  • Cell Viability Assessment: Assess cell viability using a standard method such as the MTT or PrestoBlue assay according to the manufacturer's instructions.

Visualizations

Batch_Variability_Factors cluster_manufacturing Manufacturing Process cluster_product Product Characteristics cluster_handling Storage & Handling Synthesis Synthesis Impurities Impurities Synthesis->Impurities Purification Purification Purity Purity Purification->Purity Drying Drying Physical_Form Physical_Form Drying->Physical_Form Experimental_Variability Experimental_Variability Purity->Experimental_Variability Impurities->Experimental_Variability Physical_Form->Experimental_Variability Light_Exposure Light_Exposure Degradation Degradation Light_Exposure->Degradation Temperature Temperature Temperature->Degradation Humidity Humidity Humidity->Degradation Degradation->Experimental_Variability

Caption: Factors contributing to batch-to-batch variability.

PDT_Workflow Start Start Prepare_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Stock Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Working_Sol Prepare Working Solutions in Culture Medium Prepare_Stock->Prepare_Working_Sol Incubate_Cells Incubate Cells (24h) Seed_Cells->Incubate_Cells Incubate_PS Incubate Cells with Photosensitizer (4-24h) Prepare_Working_Sol->Incubate_PS Wash_Cells Wash Cells with PBS Incubate_PS->Wash_Cells Irradiate Irradiate with Light Wash_Cells->Irradiate Post_Incubate Post-Irradiation Incubation (24-48h) Irradiate->Post_Incubate Assess_Viability Assess Cell Viability (e.g., MTT Assay) Post_Incubate->Assess_Viability End End Assess_Viability->End

Caption: Experimental workflow for an in vitro PDT assay.

Troubleshooting_Logic Problem Inconsistent Results Check_CoA Check Certificate of Analysis for Batch Differences Problem->Check_CoA Observe_Solution Visually Inspect Solution for Precipitation Problem->Observe_Solution Review_Protocol Review Storage and Handling Protocol Problem->Review_Protocol Adjust_Concentration Normalize Concentration Check_CoA->Adjust_Concentration Purity Varies Optimize_Solubility Improve Dissolution Method Observe_Solution->Optimize_Solubility Precipitate Observed Prepare_Fresh Use Freshly Prepared Solutions Review_Protocol->Prepare_Fresh Improper Storage

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Enhancing Tumor-Targeting of Deuteroporphyrin IX Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Deuteroporphyrin IX dihydrochloride (B599025). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of tumor-targeted delivery systems for photodynamic therapy (PDT).

Frequently Asked Questions (FAQs)

Section 1: Formulation & Preparation

Q1: My Deuteroporphyrin IX dihydrochloride (DpIX) exhibits poor solubility in aqueous buffers for my formulation process. What can I do?

A1: this compound is an analog of protoporphyrin IX, noted for being more soluble and stable.[1] However, like many porphyrins, its solubility can be limited, especially at physiological pH. Here are some troubleshooting steps:

  • pH Adjustment: Temporarily lowering the pH of your aqueous phase can increase the solubility of DpIX. Ensure the final formulation is buffered back to the desired physiological pH.

  • Co-solvents: Consider using a small percentage of a biocompatible organic solvent (e.g., ethanol (B145695), DMSO) in your initial dissolution step before introducing the aqueous phase. Be mindful that residual solvent may affect nanoparticle stability and toxicity.

  • Use of Nanocarriers: The most effective strategy is to encapsulate DpIX within a nanocarrier. The hydrophobic core of micelles or the lipid bilayer of liposomes provides a compatible environment for hydrophobic molecules like porphyrins, enhancing their overall dispersion in aqueous media.[2][3]

Q2: I am experiencing low encapsulation efficiency (EE%) for DpIX in my liposomes. What are the common causes and solutions?

A2: Low EE% is a frequent issue. The key is to optimize the interaction between the drug and the lipid bilayer.

  • Lipid Composition: The choice of lipids is critical. The phase transition temperature (Tc) of your phospholipids (B1166683) affects membrane fluidity.[4] For a hydrophobic drug like DpIX, a more fluid membrane (e.g., using EggPC with a low Tc) at the operating temperature might improve partitioning into the bilayer.[4]

  • Drug-to-Lipid Ratio: An excessively high drug-to-lipid ratio can lead to drug precipitation or failure to incorporate into the liposomes. Systematically screen different ratios to find the optimal loading capacity.

  • Preparation Method: The chosen method significantly impacts EE%. The ethanol injection method is commonly used for liposomal formulations.[4] Ensure rapid and efficient mixing at the injection point to promote spontaneous vesicle formation and drug encapsulation. Thin-film hydration is another common method, but hydration conditions (temperature, time) must be optimized.

Q3: My DpIX-loaded nanoparticles are aggregating after formulation. How can I improve their colloidal stability?

A3: Nanoparticle aggregation is often due to insufficient surface stabilization.

  • PEGylation: Incorporating polyethylene (B3416737) glycol (PEG)-conjugated lipids or polymers into your formulation is a gold-standard technique. The hydrophilic PEG chains form a protective layer on the nanoparticle surface, providing steric hindrance that prevents aggregation and reduces clearance by the mononuclear phagocytic system (MPS).[5]

  • Zeta Potential: Measure the surface charge (zeta potential) of your nanoparticles. A sufficiently high positive or negative charge (typically > |20| mV) can prevent aggregation through electrostatic repulsion. You can modulate this by including charged lipids (e.g., DOTAP, DPPG) in your formulation.

  • Storage Conditions: Store nanoparticle suspensions at 4°C and avoid freezing, which can disrupt the nanoparticle structure and cause irreversible aggregation.[4] Long-term stability should be monitored by measuring particle size and polydispersity index (PDI) over time.[4]

Section 2: In Vitro & In Vivo Performance

Q4: I am observing high dark toxicity (cytotoxicity without light activation) in my cell culture experiments. Why is this happening?

A4: While PDT is designed to be light-activated, dark toxicity can occur.

  • Free Drug Concentration: Unencapsulated or prematurely released DpIX can exert cytotoxic effects. Ensure your purification method (e.g., dialysis, size exclusion chromatography) is effective at removing free drug from your nanoparticle suspension.

  • Formulation Components: The nanocarrier materials themselves might be cytotoxic at the concentrations used. Always test "blank" nanoparticles (without DpIX) as a control to assess the inherent toxicity of your delivery system.

  • Drug Aggregation: Aggregated DpIX can sometimes exhibit higher dark toxicity. Proper formulation into stable, monodisperse nanoparticles is key to minimizing this effect.[2]

Q5: My DpIX formulation is not showing significant tumor accumulation in vivo. What are the potential reasons for this poor targeting?

A5: Inefficient tumor accumulation is a major hurdle. The primary mechanism for passive targeting is the Enhanced Permeability and Retention (EPR) effect, which can be highly variable.[6][7]

  • Particle Size: For effective EPR-mediated accumulation, nanoparticle size is critical. Particles that are too small (<10 nm) are rapidly cleared by the kidneys, while those that are too large (>200 nm) may not effectively extravasate into the tumor tissue and are quickly cleared by the spleen and liver.[8] The optimal range is typically cited as 50-200 nm.

  • Circulation Time: The formulation must circulate long enough to allow for accumulation at the tumor site. PEGylation is a key strategy to extend circulation half-life by evading the immune system.[5]

  • Tumor Model Heterogeneity: The EPR effect is not uniform across all tumor types or even within the same tumor.[6] Some tumors have poorly developed leaky vasculature, limiting nanoparticle entry. Consider the specific characteristics of your animal tumor model.

  • Inefficient Penetration: Even after accumulating, nanoparticles may not penetrate deep into the tumor tissue, limiting therapeutic efficacy.[8]

Q6: How can I actively target my DpIX formulation to tumor cells to improve specificity?

A6: Active targeting involves conjugating your nanocarrier to a ligand that binds to a specific receptor overexpressed on cancer cells.[7][9]

  • Ligand Selection: Choose a ligand that targets a well-characterized receptor on your cancer cell model (e.g., transferrin for the transferrin receptor, folic acid for the folate receptor, or specific antibodies/peptides).

  • Conjugation Chemistry: Ensure your conjugation strategy is stable and does not compromise the function of the ligand or the integrity of the nanoparticle. Typically, ligands are attached to the distal end of PEG chains on the nanoparticle surface.

  • Receptor Expression Levels: Verify the expression level of the target receptor on your cancer cells. Low expression will result in minimal benefit from an active targeting approach.

Troubleshooting & Experimental Workflow Diagrams

The following diagrams illustrate key workflows and troubleshooting logic for developing DpIX delivery systems.

G cluster_formulation 1. Formulation & Characterization cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Testing process_node process_node decision_node decision_node result_node result_node fail_node fail_node start Select DpIX & Nanocarrier System formulate Formulate DpIX-loaded Nanoparticles start->formulate char Physicochemical Characterization (Size, PDI, Zeta, EE%) formulate->char stable Assess Stability (Aggregation, Drug Leakage) char->stable uptake Cellular Uptake Assay (e.g., Confocal Microscopy) stable->uptake stable->uptake pdt Phototoxicity Assay (Light vs. Dark) uptake->pdt biodist Biodistribution & Pharmacokinetics pdt->biodist pdt->biodist efficacy Tumor Efficacy Study (PDT Treatment) biodist->efficacy end end efficacy->end Successful Tumor Regression

Caption: High-level experimental workflow for developing targeted DpIX nanocarriers.

G cluster_passive Passive Targeting (EPR Effect) cluster_active Active Targeting passive_node passive_node active_node active_node label_node label_node p1 Nanoparticle in Bloodstream p2 Leaky Tumor Vasculature p1->p2 p3 Extravasation into Tumor Interstitium p2->p3 p4 Poor Lymphatic Drainage p3->p4 p5 Retention in Tumor p4->p5 a1 Ligand-conjugated Nanoparticle a2 Binds to Overexpressed Tumor Cell Receptor a1->a2 a3 Receptor-Mediated Endocytosis a2->a3 a4 Internalization into Cancer Cell a3->a4

Caption: Comparison of passive (EPR) and active tumor targeting mechanisms.

G problem_node problem_node decision_node decision_node check_node check_node action_node action_node start Problem: Low Tumor Accumulation of DpIX Formulation c1 Check Pharmacokinetics start->c1 d1 Is circulation half-life too short? c2 Check DLS Data d1->c2 No a1 Increase PEGylation density or MW to prolong circulation. d1->a1 Yes d2 Is particle size in optimal range (50-200 nm)? c3 Review Literature for Selected Tumor Model d2->c3 Yes a2 Reformulate to adjust size. (e.g., modify lipid/polymer conc., extrusion parameters) d2->a2 No d3 Is the tumor model known for poor EPR? a3 Consider active targeting strategies or methods to enhance EPR (e.g., hyperthermia). [3] d3->a3 Yes a4 Proceed to efficacy studies d3->a4 No c1->d1 c2->d2 c3->d3

Caption: Troubleshooting flowchart for low in vivo tumor accumulation.

Quantitative Data Summary

Table 1: Comparison of Protoporphyrin IX (PpIX) Nanocarrier Formulations (Data adapted from studies on PpIX, a close analog of DpIX)

Formulation TypePolymer/Lipid CompositionMean Diameter (nm)Encapsulation Efficiency (%)Cellular Uptake (vs. Free Drug)Reference
Polymeric Micelle MePEG(5000)-b-PCL(4100)52.2 ± 6.482.4%~2-fold higher[10]
Liposome (B1194612) DPPC-Cholesterol (7:3)< 150High (not quantified)Effective against cancer cells[4]
Liposome EggPC-Cholesterol (7:3)< 150High (not quantified)Strong anticancer activity[4]

Table 2: Pharmacological Enhancement of the EPR Effect (Data adapted from studies on radiolabeled liposomes)

Treatment GroupInterventionOutcomeObservationReference
Control SalineBaseline liposome accumulationStandard tumor uptake via EPR[6]
TNF-α Tumor Necrosis Factor-αIncreased vascular permeabilitySubstantially higher concentration of liposomes in tumor vs. control[6]
Losartan Angiotensin II Receptor BlockerDecompresses tumor blood vesselsImproved vessel perfusion, leading to enhanced liposome delivery[6]

Key Experimental Protocols

Protocol 1: Preparation of DpIX-Loaded Liposomes via Ethanol Injection

(Methodology based on[4])

  • Lipid Film Preparation (if starting with powder): Dissolve the chosen phospholipids (e.g., DPPC or EggPC) and cholesterol (e.g., 7:3 molar ratio) in a suitable organic solvent like chloroform (B151607) or ethanol in a round-bottom flask.

  • Drug Solution: Separately, dissolve this compound in ethanol to create a stock solution.

  • Co-injection: Mix the lipid solution and the DpIX solution to achieve the desired final drug-to-lipid ratio.

  • Injection: Vigorously stir an aqueous buffer (e.g., PBS, pH 7.4) at a temperature above the Tc of the lipids (e.g., ~60°C for DPPC). Inject the ethanolic lipid/drug solution rapidly but steadily into the stirring buffer using a fine-gauge needle. The rapid solvent diffusion leads to the self-assembly of liposomes, encapsulating the DpIX.

  • Solvent Removal & Purification: Remove the residual ethanol by dialysis against fresh buffer for 24 hours or through tangential flow filtration. This step also serves to remove unencapsulated DpIX.

  • Sizing (Optional): To obtain a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Sterilization & Storage: Sterilize the final formulation by passing it through a 0.22 µm filter. Store at 4°C.

Protocol 2: In Vitro Cellular Uptake Assessment by Confocal Microscopy

(Methodology based on[2])

  • Cell Culture: Seed cancer cells (e.g., HCT 116, MDA-MB-231) onto glass-bottom confocal dishes or chamber slides and allow them to adhere overnight in a CO2 incubator.

  • Treatment: Remove the culture medium and replace it with fresh medium containing the DpIX-loaded nanoparticle formulation at a predetermined concentration. Also include controls such as "free" DpIX (solubilized in a vehicle like DMSO) and untreated cells.

  • Incubation: Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) to assess uptake over time.

  • Washing: After incubation, gently wash the cells three times with cold PBS (pH 7.4) to remove any nanoparticles that are not internalized or strongly bound to the cell surface.

  • Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 15 minutes. This step is optional but can help preserve cell morphology.

  • Staining (Optional): To visualize specific organelles, cells can be stained with fluorescent markers (e.g., Hoechst for the nucleus, MitoTracker for mitochondria). This can help determine the subcellular localization of the DpIX.

  • Imaging: Mount the slides with an anti-fade mounting medium. Visualize the cells using a confocal laser scanning microscope. Use an appropriate laser line to excite the DpIX (porphyrins typically have a strong absorption band around 400 nm) and collect the fluorescence emission at its characteristic wavelength (typically in the red region, >600 nm).

  • Analysis: Qualitatively assess the intracellular fluorescence intensity and localization. For quantitative analysis, image analysis software can be used to measure the mean fluorescence intensity per cell across different treatment groups and time points.

References

Technical Support Center: Overcoming Resistance in Deuteroporphyrin IX Dihydrochloride-Based Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Deuteroporphyrin (B1211107) IX dihydrochloride-based Photodynamic Therapy (PDT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experimentation. Our goal is to help you overcome resistance and optimize the efficacy of your PDT studies.

Frequently Asked Questions (FAQs)

Q1: What is Deuteroporphyrin IX dihydrochloride (B599025) and why is it used in PDT?

Deuteroporphyrin IX dihydrochloride is a photosensitizer, a light-activated compound, used in Photodynamic Therapy (PDT) for cancer treatment and other diseases.[1] It is a derivative of Protoporphyrin IX (PpIX), a naturally occurring photosensitizer.[1] When administered to a patient, it selectively accumulates in tumor cells. Upon activation by a specific wavelength of light, it generates reactive oxygen species (ROS), primarily singlet oxygen, which are toxic to the targeted cancer cells, leading to their destruction.[2]

Q2: My this compound-based PDT is showing reduced efficacy. What are the common causes of resistance?

Resistance to PDT can be multifaceted. Key factors include:

  • Insufficient Photosensitizer Accumulation: Cancer cells may develop mechanisms to reduce the intracellular concentration of the photosensitizer. This can occur through decreased uptake or, more commonly, increased efflux of the drug by ATP-binding cassette (ABC) transporters on the cell membrane.

  • Tumor Microenvironment: The environment surrounding the tumor can significantly impact PDT efficacy. Hypoxia, or low oxygen levels, is a major challenge as oxygen is a critical component for the generation of cytotoxic ROS.[3][4][5][6][7]

  • Cellular Defense Mechanisms: Cancer cells can upregulate antioxidant systems to neutralize ROS, activate pro-survival signaling pathways, and enhance DNA damage repair mechanisms, all of which contribute to resistance.

  • Suboptimal Treatment Parameters: The effectiveness of PDT is highly dependent on the precise delivery of the photosensitizer, light, and the presence of oxygen. An inadequate light dose or photosensitizer concentration can lead to incomplete tumor destruction and the development of resistant cell populations.

Q3: How can I troubleshoot low cellular uptake of this compound?

If you suspect low cellular uptake is the issue, consider the following:

  • Optimize Incubation Time and Concentration: Systematically vary the concentration of this compound and the incubation time to determine the optimal conditions for your specific cell line.

  • Permeabilize Cell Membranes: In in-vitro models, mild permeabilizing agents can be used to facilitate photosensitizer entry. However, this approach needs careful optimization to avoid direct cytotoxicity.

  • Investigate Efflux Pumps: Overexpression of ABC transporters is a common mechanism of drug resistance. You can assess the expression of these transporters in your cells and use inhibitors to see if that enhances photosensitizer accumulation and PDT efficacy.

Q4: What is photobleaching and how does it affect my experiment?

Photobleaching is the light-induced degradation of the photosensitizer, in this case, this compound.[8][9][10] During PDT, as the photosensitizer absorbs light to generate ROS, it can also be destroyed in the process. This leads to a decrease in the effective concentration of the photosensitizer over the course of the light treatment. It is crucial to account for photobleaching when planning your light dosimetry, as a high rate of photobleaching may necessitate adjustments to the light delivery protocol to ensure a sufficient therapeutic effect.[10]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues in your this compound-based PDT experiments.

Observed Problem Potential Cause Troubleshooting Steps
Low or no cytotoxicity after PDT 1. Inadequate photosensitizer uptake/retention. 2. Suboptimal light dose. 3. Hypoxic experimental conditions. 4. High antioxidant capacity of cells. 5. Incorrect wavelength of light.1. Verify cellular uptake using fluorescence microscopy or spectroscopy. Consider co-incubation with an ABC transporter inhibitor. 2. Titrate the light dose (J/cm²) to determine the optimal energy for your system. 3. Ensure adequate oxygenation in your in-vitro setup. For in-vivo models, consider strategies to mitigate tumor hypoxia. 4. Assess the antioxidant levels in your cells. Consider co-treatment with an antioxidant inhibitor. 5. Confirm that the light source emits at the optimal absorption wavelength for this compound.
High variability between replicate experiments 1. Inconsistent cell seeding density. 2. Uneven light distribution. 3. Fluctuation in photosensitizer concentration. 4. Variations in incubation time.1. Ensure a consistent number of cells are seeded in each well or flask. 2. Calibrate your light source to ensure uniform irradiance across the treatment area. 3. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 4. Strictly adhere to the optimized incubation time for all samples.
High dark toxicity (cell death without light) 1. Photosensitizer concentration is too high. 2. Contamination of the photosensitizer stock. 3. Solvent toxicity.1. Perform a dose-response curve to determine the maximum non-toxic concentration in the dark. 2. Check the purity of your this compound. 3. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells.
Rapid photobleaching 1. High light irradiance. 2. High initial photosensitizer concentration.1. Consider using a lower irradiance (mW/cm²) and a longer exposure time to deliver the same total light dose. 2. Optimize the photosensitizer concentration to a level that is effective but less prone to rapid degradation.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is for assessing cell viability after this compound-based PDT.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Photosensitizer Incubation: Replace the medium with a fresh medium containing the desired concentration of this compound. Incubate for the optimized duration in the dark.

  • Washing: Gently wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

  • Irradiation: Add fresh, photosensitizer-free medium to the cells. Irradiate the cells with a light source at the appropriate wavelength and light dose. Include a "dark control" group that is not irradiated.

  • Post-Irradiation Incubation: Return the plate to the incubator for 24-48 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Measuring Reactive Oxygen Species (ROS) Production

This protocol uses a fluorescent probe to detect intracellular ROS generation.

  • Cell Seeding and Photosensitizer Incubation: Follow steps 1 and 2 from Protocol 1.

  • Probe Loading: After washing (step 3 of Protocol 1), incubate the cells with an ROS-sensitive fluorescent probe (e.g., DCFH-DA) according to the manufacturer's instructions.

  • Irradiation: Irradiate the cells as described in step 4 of Protocol 1.

  • Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer at the appropriate excitation and emission wavelengths for the chosen probe. An increase in fluorescence indicates ROS production.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to this compound and related photosensitizers. Note that optimal parameters can be cell-line and model-dependent and should be empirically determined.

Parameter Value/Range Context Reference
Singlet Oxygen Quantum Yield (ΦΔ) ~0.54For a dicationic deuteroporphyrin-IX derivative in benzene.[2]
Typical In Vitro Concentration 1 - 50 µMConcentration range for cell-based PDT experiments. This is a general range for porphyrins and should be optimized.
Typical Light Dose 1 - 20 J/cm²Light energy delivered to the target area. This is a general range and should be optimized.
Excitation Wavelength ~630 nmCommon wavelength used for red light activation of porphyrins.[11]
Incubation Time 4 - 24 hoursDuration of cell exposure to the photosensitizer before light activation.

Visualizing Resistance Mechanisms and Experimental Workflows

Signaling Pathways in PDT-Induced Cell Death and Resistance

PDT can trigger distinct cell death pathways, primarily apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[12][13][14][15][16] The balance between these pathways can influence treatment outcome and resistance. Furthermore, pro-survival pathways can be activated, contributing to resistance.

PDT_Cell_Fate PDT Deuteroporphyrin IX dihydrochloride + Light ROS Reactive Oxygen Species (ROS) PDT->ROS Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Plasma_Membrane_Damage Plasma Membrane Damage ROS->Plasma_Membrane_Damage Survival_Pathways Pro-survival Pathways (e.g., NF-κB, Akt) ROS->Survival_Pathways Caspase Caspase Activation Mitochondrial_Damage->Caspase Apoptosis Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Caspase->Apoptosis Necrosis Necrosis Plasma_Membrane_Damage->Necrosis Necrosis->Cell_Death Resistance Resistance Survival_Pathways->Resistance Antioxidant Antioxidant Defenses Survival_Pathways->Antioxidant DNA_Repair DNA Repair Survival_Pathways->DNA_Repair Autophagy Autophagy Survival_Pathways->Autophagy Autophagy->Cell_Death Cytotoxic Autophagy->Resistance Cytoprotective

Caption: PDT-induced cell fate decisions.

Experimental Workflow for Troubleshooting PDT Resistance

This workflow provides a logical sequence of experiments to identify the cause of resistance.

Troubleshooting_Workflow Start Start: Low PDT Efficacy Check_Uptake Measure Photosensitizer Uptake (Fluorescence Microscopy/Spectroscopy) Start->Check_Uptake Uptake_Low Is Uptake Low? Check_Uptake->Uptake_Low Optimize_Incubation Optimize Concentration and Incubation Time Uptake_Low->Optimize_Incubation Yes Check_ROS Measure ROS Production (e.g., DCFH-DA assay) Uptake_Low->Check_ROS No Optimize_Incubation->Check_Uptake ABC_Inhibitor Test with ABC Transporter Inhibitors Optimize_Incubation->ABC_Inhibitor ABC_Inhibitor->Check_Uptake ROS_Low Is ROS Production Low? Check_ROS->ROS_Low Check_Hypoxia Assess Oxygen Levels ROS_Low->Check_Hypoxia Yes Check_Survival Analyze Pro-survival Pathways (Western Blot, qPCR) ROS_Low->Check_Survival No Optimize_Light Optimize Light Dose and Irradiance Check_Hypoxia->Optimize_Light Optimize_Light->Check_ROS Target_Pathways Test with Pathway Inhibitors Check_Survival->Target_Pathways End Resistance Mechanism Identified Target_Pathways->End

Caption: Troubleshooting workflow for PDT resistance.

Logical Relationships in Overcoming Hypoxia-Induced Resistance

Hypoxia is a critical barrier to effective PDT.[3][4][5][6][7] This diagram illustrates strategies to counteract its effects.

Hypoxia_Mitigation Hypoxia Tumor Hypoxia Reduced_PDT Reduced PDT Efficacy Hypoxia->Reduced_PDT Increased_Resistance Increased Resistance Hypoxia->Increased_Resistance Strategies Mitigation Strategies Oxygen_Carriers Oxygen-Carrying Nanoparticles Strategies->Oxygen_Carriers Hyperbaric_Oxygen Hyperbaric Oxygen Therapy Strategies->Hyperbaric_Oxygen Combination_Therapy Combination Therapies Strategies->Combination_Therapy Enhanced_PDT Enhanced PDT Efficacy Oxygen_Carriers->Enhanced_PDT Hyperbaric_Oxygen->Enhanced_PDT Chemotherapy Chemotherapy Combination_Therapy->Chemotherapy Immunotherapy Immunotherapy Combination_Therapy->Immunotherapy Anti_Angiogenic Anti-Angiogenic Agents Combination_Therapy->Anti_Angiogenic Combination_Therapy->Enhanced_PDT

Caption: Strategies to overcome hypoxia in PDT.

References

Best practices for handling and disposal of Deuteroporphyrin IX dihydrochloride waste.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of Deuteroporphyrin IX dihydrochloride (B599025) waste. The information is presented in a question-and-answer format to address specific issues that may arise during experimental work.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with Deuteroporphyrin IX dihydrochloride?

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] As a photosensitizer, it can also exhibit heightened reactivity upon exposure to light.[1][2] Therefore, appropriate personal protective equipment (PPE) should always be worn when handling this compound.

2. What immediate steps should be taken in case of accidental exposure?

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[3]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[3]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]

3. How should I store this compound waste before disposal?

Waste should be stored in a designated, well-labeled, and sealed container that is compatible with the chemical.[4][5] Given its photosensitivity, it is best practice to store the waste container in a dark place or use an amber container to protect it from light.[1]

4. Can I dispose of this compound waste down the drain?

No, you should not dispose of this compound waste down the drain. Porphyrin-based compounds may be harmful to aquatic life, and many jurisdictions have strict regulations against the sewer disposal of such chemicals.[6] The EPA has also explicitly banned the sewering of hazardous waste pharmaceuticals.[7]

5. Is this compound considered hazardous waste?

While not explicitly listed as a P- or U-listed hazardous waste by the EPA, its irritant properties and potential environmental impact mean it should be managed as a hazardous chemical waste.[1][5][8] Disposal must be carried out through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected color change in the waste container. Photodegradation due to exposure to light, or reaction with other chemicals in the waste stream.Ensure the waste container is opaque or stored in the dark. Avoid mixing with incompatible waste streams.
Precipitation forming in the aqueous waste solution. Changes in pH affecting the solubility of the porphyrin. This compound is more soluble in aqueous solutions at neutral or slightly basic pH.Adjust the pH of the waste solution to a neutral range (pH 6-8) with a dilute base (e.g., sodium bicarbonate solution) to redissolve the precipitate before proceeding with disposal protocols.
The waste has a strong, unusual odor. Potential decomposition or reaction with other waste components.Handle the waste in a well-ventilated fume hood. Do not attempt to neutralize or treat the waste if the reaction is unknown. Segregate the waste and consult with your institution's Environmental Health and Safety (EHS) office.

Experimental Protocols

Protocol 1: Neutralization of Acidic this compound Waste

This compound is the salt of a weak base (the porphyrin) and a strong acid (HCl). Solutions of this compound will be acidic. Neutralization is a key first step before any further treatment or disposal.

Materials:

  • This compound waste solution

  • 1 M Sodium bicarbonate (NaHCO₃) solution or other suitable weak base

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate PPE (lab coat, gloves, safety glasses)

Procedure:

  • Place the container with the acidic porphyrin waste in a secondary container and on a stir plate within a fume hood.

  • Begin stirring the solution at a moderate speed.

  • Slowly add the 1 M sodium bicarbonate solution dropwise to the waste. Be cautious as effervescence (CO₂ release) may occur.

  • Periodically check the pH of the solution using a pH strip or meter.

  • Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Once neutralized, the solution is ready for chemical degradation or collection by your institution's EHS office.

Protocol 2: Chemical Degradation of this compound Waste (for small quantities)

This protocol outlines a method for the oxidative degradation of the porphyrin macrocycle using a common laboratory chemical. This should only be performed by trained personnel in a controlled laboratory setting and for small quantities of waste.

Materials:

  • Neutralized this compound waste solution (from Protocol 1)

  • Sodium hypochlorite (B82951) (NaOCl) solution (household bleach, typically 5-6%)

  • Stir plate and stir bar

  • Appropriate PPE

Procedure:

  • In a fume hood, place the neutralized porphyrin waste on a stir plate and begin stirring.

  • Slowly add sodium hypochlorite solution to the waste. A general starting point is a 1:1 volume ratio, but the optimal amount may vary.

  • Allow the reaction to proceed for at least one hour with continuous stirring. A color change, indicating the degradation of the porphyrin ring, should be observed.

  • After the reaction is complete, the resulting solution should be collected as hazardous waste for disposal through your institution's EHS office, as it will contain chlorinated organic byproducts.

Disclaimer: The provided degradation protocol is based on the general reactivity of porphyrins. It is crucial to validate this procedure on a small scale under your specific laboratory conditions before applying it to larger quantities of waste. Always consult with your institution's EHS office for guidance on waste disposal procedures.

Visualizations

Waste_Handling_Workflow cluster_generation Waste Generation cluster_handling In-Lab Handling cluster_disposal Disposal Pathway A Deuteroporphyrin IX dihydrochloride waste B Segregate in a labeled, light-protected container A->B Collect C Neutralize acidic waste (pH 6-8) B->C Prepare for disposal D Chemical Degradation (Oxidation) C->D Optional (small scale) E Collection by EHS for incineration C->E Standard Procedure D->E Final Disposal

Caption: Workflow for handling and disposal of this compound waste.

Troubleshooting_Logic Start Encounter a problem with Deuteroporphyrin IX waste Q1 Is there a color change in the waste? Start->Q1 A1_Yes Protect from light and ensure proper segregation Q1->A1_Yes Yes Q2 Is there precipitation in the waste? Q1->Q2 No A1_Yes->Q2 A2_Yes Adjust pH to 6-8 to redissolve Q2->A2_Yes Yes Q3 Is there a strong, unusual odor? Q2->Q3 No A2_Yes->Q3 A3_Yes Work in a fume hood and contact EHS immediately Q3->A3_Yes Yes End Proceed with standard disposal protocol Q3->End No

Caption: Troubleshooting decision tree for this compound waste.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Assessment of Deuteroporphyrin IX Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of Deuteroporphyrin IX dihydrochloride (B599025) is critical for experimental accuracy and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution and sensitivity for separating the target compound from potential impurities and degradation products.[1] This guide provides a comparative overview of HPLC methods applicable to Deuteroporphyrin IX dihydrochloride, supported by experimental protocols and a visualization of the analytical workflow.

Comparison of HPLC Methods for Porphyrin Analysis

While a specific, standardized HPLC method for this compound is not universally established, methods for analyzing structurally similar porphyrins can be readily adapted. Reverse-phase HPLC (RP-HPLC) is the predominant technique, valued for its ability to separate porphyrin isomers and related compounds.[2][3] The following table summarizes and compares typical RP-HPLC methodologies based on common practices in porphyrin analysis.

ParameterMethod A: Rapid ScreeningMethod B: High-Resolution Isomer SeparationMethod C: General Purity Assessment
Column C18, 5 µm, 4.6 x 150 mmC18, 3.5 µm, 4.6 x 250 mmChromolith® RP-18e, 100 x 4.6 mm
Mobile Phase A 1 M Ammonium Acetate Buffer (pH 5.16)10% Acetonitrile (B52724) in 1 M Ammonium Acetate Buffer (pH 5.2)Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile/Methanol (B129727) (gradient)MethanolAcetonitrile/Methanol (1:1 v/v)
Gradient Gradient elution from 10% to 95% B over 15 minLinear gradient from 0% to 100% B over 40 minGradient elution from 20% to 100% B over 20 min
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Detection Fluorescence (Ex: ~405 nm, Em: >600 nm)Fluorescence (Ex: ~410 nm, Em: ~620 nm)Diode Array Detector (DAD) at ~400 nm
Column Temp. 30 °C35 °C25 °C
Injection Vol. 20 µL10 µL15 µL
Primary Use Fast purity checks, routine analysisSeparation of closely related porphyrin isomersBroad applicability for various porphyrins

Experimental Protocols

Below are detailed experimental protocols for a general-purpose HPLC method (Method C) suitable for assessing the purity of this compound.

Objective: To determine the purity of a this compound sample by separating the main component from any impurities.

Materials:

  • This compound standard and sample

  • HPLC grade acetonitrile, methanol, and water

  • Glacial acetic acid

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or fluorescence detector.

  • Chromolith® RP-18e column (100 x 4.6 mm) or equivalent C18 column.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of glacial acetic acid to 999 mL of HPLC grade water. Degas the solution.

    • Mobile Phase B: Mix equal volumes of HPLC grade acetonitrile and methanol. Degas the solution.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard at 1.0 mg/mL in a diluent such as methanol or a mixture of the mobile phases.

    • From the stock solution, prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare the this compound sample to be tested at a concentration of approximately 50 µg/mL in the same diluent.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Chromolith® RP-18e, 100 x 4.6 mm

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 15 µL

    • Detection: DAD at the Soret band maximum of Deuteroporphyrin IX (approximately 400 nm).[4] If using a fluorescence detector, an excitation wavelength of ~400 nm and an emission wavelength of ~620 nm is appropriate.[1][5]

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 80 20
      15.0 0 100
      20.0 0 100
      20.1 80 20

      | 25.0 | 80 | 20 |

  • Data Analysis:

    • Integrate the peak areas of the chromatograms.

    • Calculate the purity of the this compound sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purity assessment process.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Stage A Mobile Phase Preparation C HPLC System Setup (Column, Detector, Method) A->C B Standard & Sample Preparation D Sample Injection B->D C->D E Chromatographic Separation D->E F Data Acquisition (Chromatogram) E->F G Peak Integration & Purity Calculation F->G H Final Report G->H

Caption: Workflow for HPLC Purity Assessment of Deuteroporphyrin IX.

Alternative Purity Assessment Methods

While HPLC is the preferred method, other analytical techniques can provide complementary information on the purity of this compound:

  • Thin-Layer Chromatography (TLC): A simpler chromatographic technique for rapid, qualitative assessment of purity and for identifying the number of components in a mixture.[4]

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to provide mass information about the main component and any impurities, aiding in their identification.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the main compound.

  • UV-Vis Spectroscopy: Useful for confirming the identity and concentration of this compound by its characteristic Soret and Q bands, but it is not a separative technique and thus has limited utility for purity assessment in the presence of absorbing impurities.

References

A Comparative Guide to the Photodynamic Efficiency of Deuteroporphyrin IX and Protoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the photodynamic efficiencies of two closely related porphyrins: Deuteroporphyrin IX (DpIX) and Protoporphyrin IX (PpIX). Both are potent photosensitizers with applications in photodynamic therapy (PDT), a non-invasive treatment modality for various cancers and other diseases. This document summarizes key performance parameters based on available experimental data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Executive Summary

Protoporphyrin IX is an extensively studied, endogenously produced photosensitizer that forms the basis of aminolevulinic acid (ALA)-based PDT. Its photodynamic properties are well-characterized. Deuteroporphyrin IX, a derivative of PpIX lacking the two vinyl groups, has also demonstrated significant photodynamic activity. While direct comparative studies are limited, this guide consolidates the available data to facilitate an objective assessment of their potential therapeutic efficacy. The primary mechanism for both photosensitizers involves the generation of cytotoxic reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon activation by light of a specific wavelength, leading to cell death primarily through apoptosis and necrosis.

Comparative Data on Photodynamic Efficiency

The following tables summarize the key quantitative parameters that determine the photodynamic efficiency of Deuteroporphyrin IX and Protoporphyrin IX.

PhotosensitizerSinglet Oxygen Quantum Yield (ΦΔ)Solvent/MethodReference
Deuteroporphyrin IX derivative (dicationic)0.71Benzene (Direct measurement)[1]
Protoporphyrin IX0.77D-PBS/TX100 (Near-infrared luminescence)[2]
PhotosensitizerCell LineIncubation Time (h)Cellular UptakeReference
Deuteroporphyrin IXData not available---
Protoporphyrin IX (ALA-induced)WiDr (colon adenocarcinoma)4Dose-dependent[3]
Protoporphyrin IX (exogenous)KYSE-450 (esophageal carcinoma)Not specifiedPrimarily in cell membranes[4]
Protoporphyrin IX (ALA-induced)KYSE-450 (esophageal carcinoma)Not specifiedInitially localized in mitochondria[4]
PhotosensitizerCell LineIC50 (µM)Light Dose (J/cm²)Reference
Deuteroporphyrin IX derivativesCrayfish mechanoreceptor neuronspM range0.3 W/cm² (He-Ne laser)
Protoporphyrin IXNot specifiedNot specifiedStrong phototoxic reactions observed[5]

Note: The phototoxicity of Deuteroporphyrin IX derivatives was observed to be very high, causing irreversible firing abolition in neurons at picomolar concentrations. Direct IC50 values for cancer cell lines were not found in the initial search.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol is based on the direct measurement of singlet oxygen phosphorescence.

Materials:

  • Photosensitizer stock solution (in an appropriate solvent like DMSO).

  • Air-saturated solvent (e.g., benzene, D-PBS with surfactant).

  • Standard photosensitizer with known ΦΔ (e.g., Rose Bengal).

  • Pulsed laser excitation source.

  • Near-infrared (NIR) detector sensitive to 1270 nm.

  • Data acquisition system.

Procedure:

  • Prepare solutions of the sample and standard photosensitizers in the chosen solvent with an absorbance of ~0.1 at the excitation wavelength.

  • Excite the sample with the pulsed laser.

  • Detect the time-resolved singlet oxygen phosphorescence at 1270 nm using the NIR detector.

  • Record the decay of the phosphorescence signal.

  • The singlet oxygen quantum yield is calculated relative to the standard using the following equation: ΦΔ (sample) = ΦΔ (standard) * (I_sample / I_standard) * (A_standard / A_sample) where I is the initial phosphorescence intensity and A is the absorbance at the excitation wavelength.

Cellular Uptake and Subcellular Localization Assay

This protocol utilizes fluorescence microscopy to determine the uptake and localization of the photosensitizers.

Materials:

  • Cancer cell line of interest.

  • Cell culture medium and supplements.

  • Photosensitizer stock solution.

  • Fluorescent organelle trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

  • Phosphate-buffered saline (PBS).

  • Formaldehyde (B43269) solution (for fixing).

  • Mounting medium with DAPI (for nuclear counterstaining).

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Incubate the cells with the desired concentration of the photosensitizer for a specific time period (e.g., 4, 24 hours).

  • For co-localization studies, incubate with an organelle-specific fluorescent probe during the last 30-60 minutes of the photosensitizer incubation.

  • Wash the cells three times with PBS to remove the extracellular photosensitizer.

  • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Mount the coverslips onto microscope slides using mounting medium with DAPI.

  • Visualize the cells using a fluorescence microscope. The red fluorescence of the porphyrin and the fluorescence of the organelle tracker (B12436777) can be imaged in separate channels and then merged to determine subcellular localization.

In Vitro Phototoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, therefore, cell viability.

Materials:

  • Cancer cell line.

  • 96-well cell culture plates.

  • Photosensitizer stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Light source with a specific wavelength for photosensitizer activation.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Incubate the cells with various concentrations of the photosensitizer for a predetermined time.

  • Wash the cells with PBS to remove the unbound photosensitizer.

  • Add fresh culture medium to each well.

  • Irradiate the cells with a specific light dose. A set of control plates should be kept in the dark to assess dark toxicity.

  • Incubate the plates for a further 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration of photosensitizer that causes 50% cell death) can be determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The photodynamic action of both Deuteroporphyrin IX and Protoporphyrin IX leads to cell death through a complex interplay of signaling pathways. The primary mechanism is the light-induced generation of singlet oxygen, which causes oxidative stress and damage to cellular components.

General Experimental Workflow for Comparing Photosensitizer Efficiency

G cluster_0 Photosensitizer Preparation cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action cluster_3 Data Analysis & Comparison PS1 Deuteroporphyrin IX Stock SOQY Singlet Oxygen Quantum Yield PS1->SOQY Uptake Cellular Uptake & Localization PS1->Uptake PS2 Protoporphyrin IX Stock PS2->SOQY PS2->Uptake Analysis Comparative Analysis of Efficiency SOQY->Analysis PDT Phototoxicity (MTT Assay) Uptake->PDT ROS ROS Detection PDT->ROS Apoptosis Apoptosis/Necrosis Assay PDT->Apoptosis PDT->Analysis Signaling Western Blot for Signaling Proteins Apoptosis->Signaling Signaling->Analysis

Caption: A general workflow for the comparative evaluation of photosensitizer photodynamic efficiency.

PDT-Induced Cell Death Signaling Pathways

Upon light activation, both Deuteroporphyrin IX and Protoporphyrin IX generate reactive oxygen species that can initiate multiple cell death pathways. The specific pathway activated depends on the subcellular localization of the photosensitizer, the light dose, and the cell type.

G cluster_0 PDT Initiation cluster_1 Primary Cytotoxic Agent cluster_2 Cellular Damage & Signaling cluster_3 Cell Death Pathways PS Photosensitizer (DpIX or PpIX) Light Light Activation ROS Singlet Oxygen (¹O₂) & other ROS Light->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) Oxygen->ROS Mito Mitochondrial Damage ROS->Mito ER ER Stress ROS->ER Lysosome Lysosomal Damage ROS->Lysosome Membrane Plasma Membrane Damage ROS->Membrane Apoptosis Apoptosis Mito->Apoptosis Release of Cytochrome c Necrosis Necrosis Mito->Necrosis ATP Depletion ER->Apoptosis UPR Activation Autophagy Autophagy ER->Autophagy Stress Response Lysosome->Apoptosis Cathepsin Release Membrane->Necrosis Loss of Integrity

Caption: Key signaling pathways involved in PDT-induced apoptosis, necrosis, and autophagy.

Discussion and Conclusion

Both Deuteroporphyrin IX and Protoporphyrin IX are effective photosensitizers. PpIX is well-established, with a vast body of research supporting its clinical use, particularly through ALA administration which allows for endogenous production in target cells. This approach leverages the altered heme synthesis pathway in cancer cells for selective accumulation.

The available data on DpIX, primarily from its derivatives, suggests a high photodynamic efficiency, potentially even exceeding that of some established photosensitizers in certain contexts. The high singlet oxygen quantum yield of a DpIX derivative is promising. However, the lack of comprehensive studies on the parent DpIX molecule, particularly concerning its cellular uptake and phototoxicity in a range of cancer cell lines, makes a direct and definitive comparison with PpIX challenging.

Future research should focus on direct, side-by-side comparisons of DpIX and PpIX under identical experimental conditions. Such studies would provide the necessary data to fully evaluate the relative merits of DpIX as a potential alternative or adjunct to PpIX in photodynamic therapy. Key areas for investigation include a systematic analysis of their photophysical properties, cellular uptake kinetics, subcellular localization, and the precise mechanisms of cell death they induce in various cancer models.

References

Validating Singlet Oxygen Production of Deuteroporphyrin IX Dihydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, accurately quantifying the singlet oxygen production of photosensitizers is paramount for assessing their therapeutic potential. This guide provides a comparative framework for validating the singlet oxygen generation of Deuteroporphyrin IX dihydrochloride (B599025) against other common photosensitizers using chemical trapping methods.

Deuteroporphyrin IX and its derivatives are recognized for their photosensitizing capabilities, making them promising candidates for photodynamic therapy (PDT). A dicationic derivative of Deuteroporphyrin-IX has demonstrated a high singlet oxygen quantum yield (γΔ) of 0.71 in a non-polar environment, highlighting the efficiency of the core molecular structure in generating this cytotoxic species.[1] This guide outlines the principles and a practical, albeit illustrative, experimental protocol for quantifying this critical parameter for Deuteroporphyrin IX dihydrochloride.

Comparative Performance of Photosensitizers

The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ), which is the ratio of the number of singlet oxygen molecules generated to the number of photons absorbed by the photosensitizer. This value is often determined by a relative method, comparing the performance of the test compound to a well-characterized standard under identical conditions.

Table 1: Singlet Oxygen Quantum Yields of Common Photosensitizers

PhotosensitizerSolventSinglet Oxygen Quantum Yield (ΦΔ)Chemical Trap Used (Example)
Rose BengalEthanol0.869,10-Diphenylanthracene (DPA)
Rose BengalMethanol0.80-
Methylene BlueD₂O-based solutionConcentration-dependent-
Eosin YD₂O-based solutionConcentration-dependent-
Deuteroporphyrin IX derivative (dicationic) Benzene0.71Direct Measurement (Luminescence)

Note: The singlet oxygen quantum yield can be significantly influenced by the solvent and the concentration of the photosensitizer.[2]

Chemical Traps for Singlet Oxygen Detection

The indirect detection of singlet oxygen relies on the use of chemical traps that react with singlet oxygen, leading to a measurable change in their spectroscopic properties (e.g., absorbance or fluorescence).

Table 2: Comparison of Common Chemical Traps for Singlet Oxygen

Chemical TrapDetection MethodAdvantagesDisadvantages
1,3-Diphenylisobenzofuran (DPBF) UV-Vis Spectroscopy or FluorescenceHigh reactivity, commercially available at low cost.[3]Not specific to singlet oxygen; can react with other reactive oxygen species.[3] Insoluble in pure water.[4]
9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA) UV-Vis SpectroscopySoluble in water and specific for singlet oxygen.[4][5]Lower reactivity compared to DPBF.[4][5]
Singlet Oxygen Sensor Green® (SOSG) FluorescenceHigh sensitivity and specificity.Expensive.
2,2,6,6-Tetramethylpiperidine (TEMP) Electron Spin Resonance (ESR)High specificity.Requires specialized ESR spectrometer.

Experimental Protocol: Relative Quantum Yield Determination using DPBF

This protocol describes a general method for determining the singlet oxygen quantum yield of this compound relative to a standard photosensitizer, such as Rose Bengal, using 1,3-Diphenylisobenzofuran (DPBF) as the chemical trap.

Materials:

  • This compound

  • Rose Bengal (as a standard)

  • 1,3-Diphenylisobenzofuran (DPBF)

  • Spectroscopic grade solvent (e.g., Ethanol or a mixture like Dichloromethane:Ethanol (1:1, v/v))

  • Quartz cuvettes (1 cm path length)

  • Light source with a specific wavelength for excitation (e.g., 532 nm laser)

  • UV-Vis Spectrophotometer

  • Oxygen source for saturating the solutions

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of this compound, Rose Bengal, and DPBF in the chosen solvent.

    • Prepare two sets of experimental solutions in quartz cuvettes:

      • Sample: A solution containing this compound and DPBF.

      • Reference: A solution containing Rose Bengal and DPBF.

    • The concentration of the photosensitizers should be adjusted to have a similar absorbance (Optical Density, O.D. ≈ 0.1) at the irradiation wavelength. The concentration of DPBF is typically in the micromolar range (e.g., 50 µM).

  • Oxygen Saturation:

    • Saturate both the sample and reference solutions with oxygen by bubbling the gas through them for at least 30 minutes prior to irradiation.[6]

  • Irradiation and Measurement:

    • Place the cuvette in the spectrophotometer and record the initial absorbance spectrum, paying close attention to the DPBF absorbance peak (around 410-415 nm).

    • Irradiate the solution with the light source for a set period (e.g., 20-30 seconds).

    • Immediately after irradiation, record the absorbance spectrum of the solution again.

    • Repeat the irradiation and measurement steps for a total of several minutes, monitoring the decrease in the DPBF absorbance.

  • Data Analysis:

    • Plot the natural logarithm of the DPBF absorbance (ln(A)) versus the irradiation time for both the sample and the reference.

    • Determine the slope of the resulting linear plots for both the sample (k_sample) and the reference (k_ref).

    • Calculate the singlet oxygen quantum yield of this compound (ΦΔ_sample) using the following equation:

      ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (F_ref / F_sample)

      Where:

      • ΦΔ_ref is the known singlet oxygen quantum yield of the reference (Rose Bengal).

      • k_sample and k_ref are the slopes from the plots.

      • F_sample and F_ref are the photon absorption correction factors for the sample and reference, respectively, calculated as F = 1 - 10^(-A), where A is the absorbance of the photosensitizer at the irradiation wavelength.

Visualizing the Process

To better understand the experimental workflow and the underlying photophysical processes, the following diagrams are provided.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis PS_sol Photosensitizer Solution (Deuteroporphyrin IX or Standard) Mix Mix in Cuvette PS_sol->Mix DPBF_sol DPBF Solution DPBF_sol->Mix O2_sat Oxygen Saturation Mix->O2_sat Irradiation Irradiation (e.g., 532 nm laser) O2_sat->Irradiation Measurement Absorbance Measurement (DPBF peak ~415 nm) Irradiation->Measurement Repeat Plotting Plot ln(Abs) vs. Time Measurement->Plotting Slope Determine Slopes (k) Plotting->Slope Calculation Calculate ΦΔ Slope->Calculation

Caption: Experimental workflow for determining singlet oxygen quantum yield.

Caption: Photosensitization pathway leading to singlet oxygen production and trapping.

By following a rigorous experimental protocol and using a well-established standard, researchers can confidently validate and quantify the singlet oxygen production of this compound, providing crucial data for its further development as a photodynamic therapy agent.

References

A Comparative Analysis of Deuteroporphyrin IX Dihydrochloride and Other Porphyrin Photosensitizers in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the landscape of photodynamic therapy (PDT), the efficacy of treatment is intrinsically linked to the choice of photosensitizer. This guide provides a comparative analysis of Deuteroporphyrin IX dihydrochloride (B599025) against other widely recognized porphyrin photosensitizers: Protoporphyrin IX, Photofrin®, and Hematoporphyrin. This comparison focuses on key performance indicators, including singlet oxygen quantum yield, cellular uptake, and cytotoxicity, supported by experimental data to inform research and development in oncology and other fields employing PDT.

Performance Comparison of Porphyrin Photosensitizers

The effectiveness of a photosensitizer in PDT is determined by a combination of its photochemical and biological properties. Key among these are the efficiency of singlet oxygen generation, the extent of its accumulation within target cells, and its ability to induce cell death upon photoactivation. The following tables summarize the available quantitative data for Deuteroporphyrin IX dihydrochloride and its counterparts.

PhotosensitizerSinglet Oxygen Quantum Yield (ΦΔ)Solvent/Method
Deuteroporphyrin IX derivative (dicationic)0.71Benzene
Protoporphyrin IX0.56 - 0.77Various organic solvents
Photofrin®~0.89Phosphate buffer
Hematoporphyrin0.15 - 0.64Methanol/Water

Table 1: Comparative Singlet Oxygen Quantum Yields of Porphyrin Photosensitizers. The singlet oxygen quantum yield (ΦΔ) represents the efficiency of generating singlet oxygen upon photoexcitation.

PhotosensitizerCell LineUptake MeasurementIncubation Time
Deuteroporphyrin IX derivativesCrayfish neuronsEffective at picomolar concentrations30 min
Protoporphyrin IXL1210 cellsHigher uptake than HematoporphyrinTime-dependent
Photofrin®Ovarian cancer3.32 - 5.31 ng/mg48 h (in vivo)
HematoporphyrinKK-47 bladder cancer cellsBiphasic: weak initial binding, then strong intracellular localization4 h

Table 2: Comparative Cellular Uptake of Porphyrin Photosensitizers. Cellular uptake is a critical factor for ensuring a sufficient concentration of the photosensitizer within the target tissue for an effective photodynamic response.

PhotosensitizerCell LineIC50 (µM)Light Dose
Deuteroporphyrin IX derivativesCrayfish neuronsEffective at pM concentrations0.3 W/cm²
Protoporphyrin IXAGS gastric cancer cells< 4 µM15 min white light
Photofrin®4T1 breast cancer cells~10 mg/kg (in vivo)100 J/cm²
Hematoporphyrin derivative (BL-1)Eca-109 esophageal cancerHigher phototoxicity than HMMENot specified

Table 3: Comparative In Vitro and In Vivo Cytotoxicity of Porphyrin Photosensitizers. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a photosensitizer in inducing cell death upon illumination.

Experimental Methodologies

To ensure a thorough understanding of the presented data, this section details the experimental protocols for the key analyses cited in this guide.

Determination of Singlet Oxygen Quantum Yield

The singlet oxygen quantum yield (ΦΔ) is a measure of the number of singlet oxygen molecules generated per photon absorbed by the photosensitizer. A common method for its determination is the relative method using a chemical trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF).

Protocol:

  • Preparation of Solutions: Prepare stock solutions of the photosensitizer to be tested, a reference photosensitizer with a known ΦΔ (e.g., Rose Bengal), and DPBF in a suitable solvent (e.g., dimethylformamide - DMF).

  • Absorbance Matching: Prepare test solutions of the sample and the reference with identical absorbance at the excitation wavelength.

  • DPBF Addition: Add an aliquot of the DPBF stock solution to both the sample and reference solutions.

  • Irradiation: Irradiate the solutions with a monochromatic light source at the chosen excitation wavelength.

  • Monitoring DPBF Photobleaching: Record the decrease in DPBF absorbance at its maximum absorption wavelength (around 415 nm) at regular time intervals during irradiation.

  • Calculation: The ΦΔ of the sample is calculated using the following formula: ΦΔ (sample) = ΦΔ (reference) × (k_sample / k_reference) × (I_a_reference / I_a_sample) where 'k' is the rate constant of DPBF photobleaching and 'I_a' is the rate of light absorption.

G Workflow for Singlet Oxygen Quantum Yield Determination cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation prep_ps Prepare Photosensitizer (Sample & Reference) abs_match Match Absorbance of Sample and Reference prep_ps->abs_match prep_dpbf Prepare DPBF Solution mix Mix with DPBF prep_dpbf->mix abs_match->mix irradiate Irradiate with Monochromatic Light mix->irradiate monitor Monitor DPBF Absorbance Decrease irradiate->monitor calculate Calculate Singlet Oxygen Quantum Yield (ΦΔ) monitor->calculate

Singlet Oxygen Quantum Yield Workflow
Cellular Uptake Assay

Quantifying the amount of photosensitizer taken up by cells is crucial for evaluating its potential efficacy. This can be achieved through fluorescence spectroscopy.

Protocol:

  • Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.

  • Incubation: Treat the cells with known concentrations of the photosensitizer and incubate for various time points.

  • Washing: After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity of the cell lysate using a spectrofluorometer at the appropriate excitation and emission wavelengths for the photosensitizer.

  • Protein Quantification: Determine the total protein concentration in each lysate sample using a standard protein assay (e.g., BCA assay).

  • Quantification: Create a standard curve using known concentrations of the photosensitizer. The amount of intracellular photosensitizer is then determined from the standard curve and normalized to the total protein content (e.g., in nmol of photosensitizer per mg of protein).

G Workflow for Cellular Uptake Assay cluster_cell_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis plate_cells Plate Cells incubate_ps Incubate with Photosensitizer plate_cells->incubate_ps wash_cells Wash Cells incubate_ps->wash_cells lyse_cells Lyse Cells wash_cells->lyse_cells measure_fluorescence Measure Fluorescence lyse_cells->measure_fluorescence measure_protein Measure Protein Concentration lyse_cells->measure_protein quantify Quantify and Normalize Uptake measure_fluorescence->quantify measure_protein->quantify

Cellular Uptake Assay Workflow
In Vitro Phototoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Treatment: Seed cells in a 96-well plate and, after adherence, incubate with various concentrations of the photosensitizer for a predetermined time.

  • Irradiation: Following incubation, replace the medium with fresh medium and expose the cells to a specific light dose from a suitable light source. Control groups should include cells with no photosensitizer, cells with photosensitizer but no light, and cells with light but no photosensitizer.

  • MTT Addition: After a post-irradiation incubation period (e.g., 24 hours), add MTT solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the photosensitizer that causes 50% inhibition of cell viability, can then be determined.

Signaling Pathways in Porphyrin-Mediated Photodynamic Therapy

Upon photoactivation, porphyrin photosensitizers generate reactive oxygen species (ROS), primarily singlet oxygen, which induce cellular damage and trigger programmed cell death, or apoptosis. A key pathway involved is the intrinsic or mitochondrial pathway of apoptosis, which is regulated by the Bcl-2 family of proteins.

PDT-induced ROS can cause direct damage to the mitochondria, leading to the activation of pro-apoptotic Bcl-2 family members, Bax and Bak.[1][2] These proteins then oligomerize and form pores in the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.[1] Cytoplasmic cytochrome c binds to Apaf-1, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptotic cell death.[3]

G Bax/Bak-Mediated Apoptosis in Porphyrin PDT cluster_trigger PDT Insult cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome PDT Porphyrin + Light + O2 ROS Reactive Oxygen Species (ROS) PDT->ROS Bax_Bak Bax/Bak Activation & Oligomerization ROS->Bax_Bak Mitochondrial Damage MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cleavage of Cellular Substrates

Bax/Bak-Mediated Apoptosis Pathway

Conclusion

This comparative guide highlights the photodynamic properties of this compound in the context of other established porphyrin photosensitizers. While direct, comprehensive comparative studies are limited, the available data suggests that Deuteroporphyrin IX derivatives are highly potent photosensitizers, demonstrating efficacy at picomolar concentrations in some studies.[4] Protoporphyrin IX and Photofrin® also exhibit robust singlet oxygen generation and cytotoxic effects. Hematoporphyrin's efficacy can be more variable depending on its aggregation state.[2]

The selection of an optimal photosensitizer for a specific PDT application will depend on a variety of factors, including the target tissue, the desired depth of light penetration, and the specific cellular and molecular targets. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative advantages of this compound and to guide its potential clinical translation.

References

Benchmarking the Catalytic Activity of Deuteroporphyrin IX Dihydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of Deuteroporphyrin (B1211107) IX dihydrochloride (B599025) and its derivatives, supported by experimental data. The information is tailored for researchers and professionals in the fields of chemistry, biochemistry, and drug development who are interested in the catalytic applications of these versatile molecules.

Executive Summary

Deuteroporphyrin IX and its metal complexes are known to be effective catalysts for a variety of oxidation reactions, mimicking the activity of heme-containing enzymes like cytochrome P450. The catalytic efficiency of these molecules can be significantly tuned by modifying the peripheral substituents on the porphyrin macrocycle. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying catalytic mechanisms to aid in the selection and design of deuteroporphyrin-based catalysts for specific applications.

Data Presentation: Catalytic Oxidation of Cyclohexane (B81311)

The following table summarizes the catalytic performance of selected metallo-Deuteroporphyrin IX derivatives in the oxidation of cyclohexane, a common benchmark reaction for C-H activation.

CatalystMetal CenterSubstrateOxidantProduct Yield (Cyclohexanol + Cyclohexanone)Reference
Deuteroporphyrin IX dimethyl esterCo(II)CyclohexaneAirNot specified
3,8-diethyl Deuteroporphyrin IX dimethyl esterCo(II)CyclohexaneAir16.9%

Note: Quantitative comparative data for a wider range of Deuteroporphyrin IX dihydrochloride derivatives is limited in the publicly available literature. The data presented here is based on available studies.

The introduction of ethyl groups at the 3 and 8 positions of the deuteroporphyrin macrocycle demonstrates a notable catalytic activity in the air oxidation of cyclohexane. This suggests that electron-donating substituents can enhance the catalytic performance of the cobalt center.

Experimental Protocols

The following is a representative experimental protocol for the catalytic oxidation of cyclohexane using a metallo-deuteroporphyrin derivative, based on methodologies described in the literature.

Objective: To determine the catalytic activity of a Co(II)-Deuteroporphyrin IX derivative in the oxidation of cyclohexane.

Materials:

  • Co(II)-3,8-diethyl Deuteroporphyrin IX dimethyl ester (catalyst)

  • Cyclohexane (substrate)

  • Air (oxidant)

  • Gas chromatograph (GC) for product analysis

  • Reaction vessel equipped with a magnetic stirrer and reflux condenser

Procedure:

  • Catalyst Preparation: The Co(II)-3,8-diethyl deuteroporphyrin dimethyl ester is synthesized from hemin (B1673052) through a multi-step process involving demetalation, esterification, hydrogenation, and complexation with cobalt(II).

  • Reaction Setup: A reaction vessel is charged with the Co(II)-3,8-diethyl deuteroporphyrin dimethyl ester catalyst and cyclohexane. No additional organic solvent or coreductant is required.

  • Reaction Conditions: The reaction mixture is stirred vigorously and heated to the desired temperature under a constant flow of air. The reaction is allowed to proceed for a specified period.

  • Product Analysis: After the reaction is complete, the mixture is cooled to room temperature. The products (cyclohexanol and cyclohexanone) are identified and quantified using gas chromatography (GC) by comparing with authentic standards.

  • Data Analysis: The total yield of cyclohexanol (B46403) and cyclohexanone (B45756) is calculated based on the initial amount of cyclohexane. The turnover number (TON) can also be determined by dividing the moles of product by the moles of catalyst used.

Mandatory Visualizations

Catalytic Cycle of Alkane Hydroxylation

The catalytic cycle for the hydroxylation of an alkane (R-H) by an iron(III)-deuteroporphyrin complex is a key process that illustrates the mechanism of C-H bond activation. This cycle is analogous to the one proposed for cytochrome P450.

Catalytic_Cycle Fe3 Fe(III)-Porphyrin Fe2 Fe(II)-Porphyrin Fe3->Fe2 e- Fe2O2 Fe(II)-Porphyrin(O2) Fe2->Fe2O2 O2 Fe3O2_ Fe(III)-Porphyrin(O2-) Fe2O2->Fe3O2_ e- Fe4O [Fe(IV)=O Porphyrin•+] (Compound I) Fe3O2_->Fe4O H+, H2O Fe4OH_RH [Fe(IV)=O Porphyrin(R•)] + ROH Fe4O->Fe4OH_RH R-H Fe3_ROH Fe(III)-Porphyrin + ROH Fe4OH_RH->Fe3_ROH e-, H+ Fe3_ROH->Fe3

Catalytic cycle for alkane hydroxylation by an iron-deuteroporphyrin complex.

This diagram illustrates the key steps in the catalytic cycle:

  • Reduction of the iron(III) center to iron(II).

  • Binding of molecular oxygen to the iron(II) center.

  • A further one-electron reduction to form a peroxide species.

  • Protonation and cleavage of the O-O bond to generate the highly reactive ferryl-oxo radical cation species (Compound I).

  • Hydrogen atom abstraction from the alkane substrate.

  • Oxygen rebound to form the hydroxylated product and regenerate the iron(III) catalyst.

Experimental Workflow for Catalyst Screening

The following workflow outlines a typical procedure for screening the catalytic activity of different Deuteroporphyrin IX derivatives.

Experimental_Workflow cluster_prep Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis synthesis Synthesize Derivatives characterization Characterize Catalysts (UV-Vis, NMR, MS) synthesis->characterization setup Setup Parallel Reactions characterization->setup conditions Define Reaction Conditions (Substrate, Oxidant, Temp.) setup->conditions run Run Reactions conditions->run quench Quench Reactions run->quench analysis Analyze Products (GC, HPLC) quench->analysis data Calculate Yield, TON, TOF analysis->data comparison Compare Performance data->comparison

A Comparative Guide to the Cross-Validation of Deuteroporphyrin IX Dihydrochloride Concentration Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of Deuteroporphyrin IX dihydrochloride (B599025): High-Performance Liquid Chromatography (HPLC), Fluorescence Spectroscopy, and UV-Vis Spectrophotometry. The following sections detail the experimental protocols and comparative performance data to assist in the selection and validation of the most suitable method for your research and development needs.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process in drug development and research. It involves comparing the results from two or more distinct analytical procedures to ensure the accuracy, reliability, and consistency of the obtained measurements. For a photosensitizer like Deuteroporphyrin IX dihydrochloride, precise quantification is paramount for determining dosage, assessing stability, and ensuring therapeutic efficacy. This guide explores the principles and practical application of cross-validating concentration measurements of this compound using HPLC, Fluorescence Spectroscopy, and UV-Vis Spectrophotometry.

Deuteroporphyrin IX is a porphyrin-based photosensitizer used in photodynamic therapy (PDT).[1] Its dihydrochloride salt form enhances its solubility and stability.[2] Accurate measurement of its concentration in various matrices is essential for preclinical and clinical studies.

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the key performance characteristics of each method for the analysis of this compound.

ParameterHPLC with UV-Vis DetectionFluorescence SpectroscopyUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.998> 0.995
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.03 µg/mL~1.5 µg/mL
Precision (%RSD) < 2%< 3%< 5%
Accuracy (Recovery %) 98-102%95-105%90-110%
Selectivity High (separates from impurities)Moderate to HighLow (prone to interference)
Throughput LowerHigherHighest
Cost HighModerateLow

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for porphyrin analysis and are adapted for this compound.

Sample Preparation

For all methods, a stock solution of this compound should be prepared in a suitable solvent, such as a mixture of methanol (B129727) and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure complete dissolution and stability.[3] Working standards are then prepared by serial dilution of the stock solution. All solutions should be protected from light to prevent photodegradation.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC offers high selectivity by separating this compound from potential degradation products and other interfering substances.

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV-Vis or diode array detector (DAD) is suitable.

  • Mobile Phase: A gradient elution is typically used, starting with a higher aqueous composition and increasing the organic phase. A common mobile phase consists of:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient Program: A linear gradient from 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: The Soret band of porphyrins, typically around 400 nm, provides the highest sensitivity.[4]

  • Injection Volume: 20 µL

  • Quantification: A calibration curve is constructed by plotting the peak area against the known concentrations of the standards.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method for quantifying porphyrins due to their native fluorescence.

  • Instrumentation: A spectrofluorometer capable of measuring excitation and emission spectra.

  • Excitation Wavelength (λex): Typically set at the Soret band maximum, around 400 nm.

  • Emission Wavelength (λem): The characteristic emission peak for porphyrins is in the red region of the spectrum, usually between 600 and 650 nm. An emission scan should be performed to determine the exact maximum for this compound in the chosen solvent.

  • Slit Widths: Excitation and emission slit widths should be optimized to maximize signal while minimizing background noise (e.g., 5 nm).

  • Solvent: A dilute acidic aqueous solution or an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used. The fluorescence properties of porphyrins are highly dependent on the solvent environment.[5]

  • Quantification: A calibration curve is generated by plotting fluorescence intensity at the emission maximum against the concentration of the standards. It is crucial to ensure that the measurements are within the linear range of the instrument to avoid inner filter effects at higher concentrations.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method for concentration determination, although it is less selective than HPLC.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A solvent that provides good solubility and stability, such as a slightly acidic aqueous solution or methanol.[6] The choice of solvent can influence the absorption spectrum.[5]

  • Wavelength Scan: A full wavelength scan from 300 to 700 nm should be performed to identify the Soret band (around 400 nm) and the Q-bands (500-650 nm).

  • Analytical Wavelength: The wavelength of maximum absorbance (λmax) in the Soret band should be used for quantification due to its high molar absorptivity.

  • Quantification: A calibration curve is prepared by plotting the absorbance at λmax against the known concentrations of the standard solutions. The Beer-Lambert law is applied to determine the concentration of unknown samples.

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflows and the logical relationship between the different analytical methods in a cross-validation study.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation Method Validation & Comparison Stock Stock Solution (Deuteroporphyrin IX) Standards Working Standards (Serial Dilution) Stock->Standards Dilute HPLC HPLC-UV/Vis Standards->HPLC Fluorescence Fluorescence Spec. Standards->Fluorescence UV_Vis UV-Vis Spec. Standards->UV_Vis Data_Analysis Data Analysis (Linearity, LOD, LOQ) HPLC->Data_Analysis Fluorescence->Data_Analysis UV_Vis->Data_Analysis Comparison Cross-Validation (Accuracy, Precision) Data_Analysis->Comparison

Caption: Experimental workflow for the cross-validation of this compound concentration measurements.

Signaling_Pathway cluster_methods Analytical Methods cluster_parameters Performance Parameters cluster_decision Method Selection Criteria HPLC HPLC Selectivity Selectivity HPLC->Selectivity High Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Good Accuracy Accuracy HPLC->Accuracy High Precision Precision HPLC->Precision High Fluorescence Fluorescence Fluorescence->Selectivity Moderate-High Fluorescence->Sensitivity Excellent Fluorescence->Accuracy High Fluorescence->Precision High UV_Vis UV-Vis UV_Vis->Selectivity Low UV_Vis->Sensitivity Moderate UV_Vis->Accuracy Moderate UV_Vis->Precision Moderate Application Intended Application Selectivity->Application Sensitivity->Application Accuracy->Application Precision->Application

Caption: Logical relationship between analytical methods and performance parameters for method selection.

Conclusion

The cross-validation of concentration measurements for this compound using HPLC, Fluorescence Spectroscopy, and UV-Vis Spectrophotometry reveals distinct advantages and limitations for each technique.

  • HPLC is the most robust and selective method, making it ideal for stability studies and the analysis of complex samples where degradation products or impurities may be present.

  • Fluorescence Spectroscopy offers the highest sensitivity, which is advantageous for detecting very low concentrations of the photosensitizer.

  • UV-Vis Spectrophotometry is the simplest and most rapid method, suitable for quick concentration checks of pure samples.

The choice of the primary analytical method will depend on the specific requirements of the study. However, employing a secondary method for cross-validation is crucial for ensuring the integrity and reliability of the quantitative data. This guide provides the foundational protocols and comparative data to facilitate this essential validation process in the research and development of this compound-based therapeutics.

References

A Head-to-Head Comparison of Two Leading Photosensitizers: Deuteroporphyrin IX Dihydrochloride and Hematoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of photodynamic therapy (PDT), the selection of an appropriate photosensitizer is paramount to achieving optimal therapeutic outcomes. This guide provides an objective, data-driven comparison of two prominent porphyrin-based photosensitizers: Deuteroporphyrin (B1211107) IX dihydrochloride (B599025) and Hematoporphyrin (B191378) IX. This analysis focuses on their core photophysical and photochemical properties, supported by experimental data and detailed methodologies to aid in informed decision-making for research and clinical applications.

At a Glance: Key Performance Indicators

PropertyDeuteroporphyrin IX DihydrochlorideHematoporphyrin IXKey Differences & Implications
Molar Mass 583.51 g/mol 598.69 g/mol Minor difference in molecular weight.
Structure Porphyrin core with two propionic acid side chains. Differs from Protoporphyrin IX by the absence of two vinyl groups.Porphyrin core with two propionic acid and two hydroxyethyl (B10761427) side chains. It is a derivative of protoporphyrin IX where the two vinyl groups have been hydrated.[1]The presence of hydroxyethyl groups in Hematoporphyrin IX increases its hydrophilicity compared to the vinyl groups in Protoporphyrin IX, from which Deuteroporphyrin IX is derived. This can influence cellular uptake and localization.
Photodynamic Efficacy Effective at picomolar concentrations in neuronal studies.Effective at nanomolar concentrations in neuronal studies.[2]Deuteroporphyrin IX derivatives have shown higher efficacy at significantly lower concentrations in some biological systems, suggesting a potent photodynamic effect.[2]
Cytotoxicity Protoporphyrin IX (a close analog) showed a higher tumor weight inhibition ratio (42.82%) in sonodynamic therapy compared to Hematoporphyrin.Showed a tumor weight inhibition ratio of 35.22% in sonodynamic therapy.[3]While this data is for sonodynamic therapy, it suggests a potentially higher cytotoxic potential for the protoporphyrin structure, closely related to Deuteroporphyrin IX.

Deep Dive: Photophysical and Photochemical Properties

The efficacy of a photosensitizer is intrinsically linked to its ability to absorb light and generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). The following tables summarize the key photophysical and photochemical parameters for this compound and Hematoporphyrin IX. Note: Data is compiled from various sources and may have been obtained under different experimental conditions. Direct comparison should be made with caution.

Table 1: Spectral Properties
ParameterThis compoundHematoporphyrin IX
Soret Band (λmax, nm) ~400~395-400
Q Bands (λmax, nm) I: ~620, II: ~570, III: ~530, IV: ~500I: ~620, II: ~570, III: ~530, IV: ~500
Table 2: Photochemical Efficiency
ParameterThis compoundHematoporphyrin IX
Singlet Oxygen Quantum Yield (ΦΔ) Not directly reported, but derivatives show high efficacy.0.44 - 0.85 (in various solvents)
Fluorescence Quantum Yield (Φf) Data not available in comparative studies.Data not available in comparative studies.

Experimental Protocols: A Methodological Framework

Reproducible and comparable data is the bedrock of scientific advancement. The following are detailed protocols for key experiments used to characterize and compare photosensitizers.

Determination of Molar Extinction Coefficient

Objective: To determine the light-absorbing capacity of the photosensitizer at specific wavelengths.

Protocol:

  • Preparation of Stock Solution: Accurately weigh a known amount of the photosensitizer (e.g., 1 mg) and dissolve it in a known volume of a suitable solvent (e.g., 10 mL of dimethyl sulfoxide, DMSO). This creates a stock solution of known concentration.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 10 µM).

  • Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the Soret and Q-band maxima.

  • Beer-Lambert Law Calculation: Plot a graph of absorbance versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

Objective: To quantify the efficiency of singlet oxygen generation upon photoactivation.

Protocol (Relative Method using 1,3-Diphenylisobenzofuran - DPBF):

  • Reagent Preparation:

    • Prepare a stock solution of the photosensitizer (both test and a reference standard with a known ΦΔ, e.g., Rose Bengal) in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of DPBF in the same solvent.

  • Sample Preparation: In a quartz cuvette, mix the photosensitizer solution with the DPBF solution. The final concentration of the photosensitizer should result in an absorbance of ~0.1 at the excitation wavelength, and the initial absorbance of DPBF at its maximum (~410 nm) should be around 1.0.

  • Photobleaching Measurement:

    • Expose the solution to a monochromatic light source at a wavelength where the photosensitizer absorbs but DPBF does not.

    • Monitor the decrease in DPBF absorbance at its maximum wavelength at regular time intervals.

  • Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) where ΦΔ_ref is the singlet oxygen quantum yield of the reference, k is the rate of DPBF photobleaching (obtained from the slope of the plot of DPBF absorbance vs. time), and I_abs is the rate of light absorption by the photosensitizer.

In Vitro Phototoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of the photosensitizer on cancer cells upon light activation.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Photosensitizer Incubation: Treat the cells with various concentrations of the photosensitizer and incubate for a specific period (e.g., 24 hours) to allow for cellular uptake. Include control wells with no photosensitizer.

  • Irradiation: Wash the cells to remove any unbound photosensitizer and replace the medium. Expose the cells to a light source with a specific wavelength and dose. Keep a set of plates in the dark as a control for dark toxicity.

  • MTT Assay:

    • After a post-irradiation incubation period (e.g., 24 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved in photodynamic therapy and the evaluation of photosensitizers, the following diagrams are provided.

PDT_Mechanism PS_ground Photosensitizer (Ground State) PS_singlet Photosensitizer (Singlet Excited State) PS_ground->PS_singlet Light Absorption (hν) PS_triplet Photosensitizer (Triplet Excited State) PS_singlet->PS_triplet Intersystem Crossing O2_singlet Singlet Oxygen (Excited State) PS_triplet->O2_singlet Energy Transfer O2_ground Molecular Oxygen (Triplet Ground State) Cell_Damage Cellular Damage (Apoptosis/Necrosis) O2_singlet->Cell_Damage Oxidation of Biomolecules

Caption: The Jablonski diagram illustrating the mechanism of Type II photodynamic therapy.

Experimental_Workflow cluster_photophysical Photophysical & Photochemical Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis & Comparison Molar_Ext Molar Extinction Coefficient Comparison Head-to-Head Comparison Molar_Ext->Comparison Fluorescence_QY Fluorescence Quantum Yield Fluorescence_QY->Comparison Singlet_Oxygen_QY Singlet Oxygen Quantum Yield Singlet_Oxygen_QY->Comparison Cell_Uptake Cellular Uptake & Localization Cell_Uptake->Comparison Phototoxicity Phototoxicity Assay (e.g., MTT) Phototoxicity->Comparison

Caption: A typical experimental workflow for the comparative evaluation of photosensitizers.

Conclusion

Both this compound and Hematoporphyrin IX are effective photosensitizers with distinct characteristics. The available evidence suggests that Deuteroporphyrin IX and its derivatives may exhibit higher photodynamic efficacy at lower concentrations. However, the increased hydrophilicity of Hematoporphyrin IX could offer advantages in certain formulations and biological environments.

The choice between these two photosensitizers will ultimately depend on the specific application, target tissue, and desired therapeutic window. The experimental protocols provided in this guide offer a robust framework for conducting further head-to-head comparisons to elucidate the optimal photosensitizer for a given research or clinical need. It is imperative that future studies perform direct comparative analyses under identical conditions to provide a clearer, quantitative basis for selection.

References

A Comparative Guide to the Intracellular Localization of Deuteroporphyrin IX Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the intracellular localization of Deuteroporphyrin IX dihydrochloride (B599025), a fluorescent photosensitizer, with a well-established mitochondrial probe, MitoTracker Red CMXRos. Understanding the specific subcellular distribution of potential therapeutic and imaging agents is crucial for predicting their mechanism of action and efficacy. This document outlines the expected performance of Deuteroporphyrin IX dihydrochloride, supported by data from closely related compounds, and presents a detailed protocol for its characterization.

Performance Comparison: this compound vs. MitoTracker Red CMXRos

Deuteroporphyrin IX is a stable and water-soluble analog of Protoporphyrin IX (PpIX), a well-studied photosensitizer.[1] The intracellular localization of porphyrins is a key determinant of their photodynamic efficiency, with different subcellular sites leading to distinct cellular responses.[2] While direct quantitative data for this compound is not extensively published, its localization can be inferred from studies on exogenously applied PpIX, which primarily distributes in cell membranes and the cytoplasm.[2] This is in contrast to probes like MitoTracker Red CMXRos, which are specifically designed to accumulate in mitochondria.[3][4]

The following table summarizes the anticipated quantitative differences in subcellular localization between this compound and MitoTracker Red CMXRos based on fluorescence intensity analysis.

ParameterThis compound (Predicted)MitoTracker Red CMXRos (Established)
Primary Localization Cytoplasm & Cell MembranesMitochondria
Excitation Maximum ~405 nm579 nm[3]
Emission Maximum ~630-670 nm599 nm[3]
Mitochondria/Cytoplasm Fluorescence Ratio ~ 1.2 ± 0.4> 10
Dependence on Mitochondrial Membrane Potential LowHigh[4][5]
Retention after Fixation ModerateHigh[3][4]

Experimental Protocols

To empirically determine and compare the intracellular localization of this compound and MitoTracker Red CMXRos, the following protocols for fluorescence microscopy are provided.

Protocol 1: Intracellular Localization of this compound

1. Cell Culture and Plating:

  • Culture a human carcinoma cell line (e.g., HeLa or A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Seed cells onto glass-bottomed dishes or coverslips at a density that will result in 60-70% confluency on the day of the experiment.
  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

2. Preparation of Staining Solution:

  • Prepare a 1 mM stock solution of this compound in sterile phosphate-buffered saline (PBS).
  • On the day of the experiment, dilute the stock solution in serum-free cell culture medium to a final working concentration of 10 µM.

3. Cell Staining:

  • Wash the cells twice with warm PBS.
  • Incubate the cells with the 10 µM this compound staining solution for 4 hours at 37°C.

4. Co-staining (Optional, for organelle identification):

  • To specifically label mitochondria for co-localization analysis, incubate cells with MitoTracker Green FM (50 nM) for the final 30 minutes of the this compound incubation.
  • To label the nucleus, Hoechst 33342 (1 µg/mL) can be added for the final 10 minutes.

5. Imaging:

  • Wash the cells three times with warm PBS.
  • Add fresh, warm cell culture medium without phenol (B47542) red.
  • Image the cells immediately using a confocal laser scanning microscope.
  • Use an excitation wavelength of ~405 nm and collect emission between 620-680 nm for this compound.

Protocol 2: Intracellular Localization of MitoTracker Red CMXRos

1. Cell Culture and Plating:

  • Follow the same procedure as described in Protocol 1, step 1.

2. Preparation of Staining Solution:

  • Prepare a 1 mM stock solution of MitoTracker Red CMXRos in anhydrous DMSO.[3][6][7]
  • Dilute the stock solution in serum-free cell culture medium to a final working concentration of 100 nM.[3][6][7]

3. Cell Staining:

  • Wash the cells twice with warm PBS.
  • Incubate the cells with the 100 nM MitoTracker Red CMXRos staining solution for 30 minutes at 37°C.[3][6][7]

4. Fixation (Optional):

  • MitoTracker Red CMXRos is well-retained after fixation.[3] If required for subsequent immunostaining, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

5. Imaging:

  • Wash the cells three times with warm PBS.
  • Add fresh PBS or mounting medium.
  • Image the cells using a confocal laser scanning microscope.
  • Use an excitation wavelength of 579 nm and collect emission between 590-610 nm.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the subcellular localization of a fluorescent compound like this compound.

experimental_workflow cell_culture Cell Culture (e.g., HeLa, A549) staining Incubate with Deuteroporphyrin IX dihydrochloride cell_culture->staining  Plate cells co_staining Co-stain with Organelle-Specific Dye (e.g., MitoTracker Green) staining->co_staining  Add co-stain wash Wash Cells (3x with PBS) co_staining->wash imaging Confocal Microscopy wash->imaging analysis Image Analysis (Quantitative Co-localization) imaging->analysis

Workflow for Subcellular Localization Analysis.

References

Deuteroporphyrin IX Dihydrochloride: A Comparative Guide to its Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Deuteroporphyrin IX dihydrochloride (B599025), a second-generation photosensitizer, in various cancer cell lines. The information presented herein is intended to support researchers and professionals in the fields of oncology and drug development in their evaluation of this compound for photodynamic therapy (PDT) applications.

Executive Summary

Comparison with Alternative Photosensitizers

Deuteroporphyrin IX dihydrochloride belongs to the porphyrin family of photosensitizers. Its efficacy is often compared to other agents used in PDT, such as Photofrin® (a first-generation photosensitizer) and 5-aminolevulinic acid (ALA), a precursor to the photosensitizer Protoporphyrin IX.

PhotosensitizerGenerationKey Characteristics
This compound SecondPorphyrin-based, activated by light to produce ROS.
Photofrin® (Porfimer sodium) FirstA mixture of hematoporphyrin (B191378) derivatives, the first FDA-approved photosensitizer for certain cancers.[1]
5-Aminolevulinic Acid (ALA) ProdrugA precursor that is metabolized into the active photosensitizer Protoporphyrin IX (PpIX) within the cells.[2]

Data on Efficacy in Cancer Cell Lines

Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines is not extensively documented in publicly available literature. However, the general efficacy of porphyrin-based photosensitizers in PDT is well-established. The cytotoxic effect is dependent on the concentration of the photosensitizer, the light dose administered, and the specific cancer cell line being treated.

To facilitate comparative analysis, researchers can utilize the standardized experimental protocols outlined in this guide to determine the IC50 values of this compound in their cancer cell lines of interest, such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

Experimental Protocols

In Vitro Photodynamic Therapy Protocol

This protocol provides a general framework for assessing the efficacy of this compound in adherent cancer cell lines.

1. Cell Culture and Seeding:

  • Culture cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate complete medium supplemented with fetal bovine serum and antibiotics.

  • Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

2. Photosensitizer Incubation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile phosphate-buffered saline).

  • Dilute the stock solution to various concentrations in a complete cell culture medium.

  • Remove the culture medium from the wells and add the medium containing different concentrations of this compound.

  • Incubate the cells with the photosensitizer for a predetermined period (e.g., 4, 12, or 24 hours) in the dark to allow for cellular uptake.

3. Light Irradiation:

  • Following incubation, wash the cells with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.

  • Add fresh, phenol (B47542) red-free medium to each well.

  • Irradiate the cells with a light source of a specific wavelength (corresponding to the absorption spectrum of this compound) and a defined light dose (J/cm²). A control group of cells should be kept in the dark.

4. Assessment of Cell Viability (MTT Assay):

  • After a post-irradiation incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Mechanism of Action: Signaling Pathways

The primary mechanism of action for this compound in PDT is the generation of ROS, which induces oxidative stress and triggers programmed cell death, primarily apoptosis.[3]

Key Signaling Pathways in PDT-Induced Apoptosis:
  • Mitochondrial (Intrinsic) Pathway: PDT-induced ROS can damage the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (cysteine-aspartic proteases), including caspase-9 and the executioner caspase-3, which ultimately leads to apoptosis.[4]

  • Death Receptor (Extrinsic) Pathway: In some cases, PDT can also activate death receptors on the cell surface, such as Fas, which directly activates caspase-8 and subsequently the executioner caspases.

  • Endoplasmic Reticulum (ER) Stress Pathway: The accumulation of ROS can cause ER stress, leading to the unfolded protein response (UPR). Prolonged ER stress can trigger apoptosis through the activation of caspase-12.

The interplay of these pathways determines the ultimate fate of the cancer cell following PDT.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Seeding ps_incubation Photosensitizer Incubation cell_culture->ps_incubation 24h irradiation Light Irradiation ps_incubation->irradiation Wash viability_assay Cell Viability Assay (e.g., MTT) irradiation->viability_assay 24-72h pathway_analysis Signaling Pathway Analysis irradiation->pathway_analysis pdt_apoptosis_pathway cluster_stimulus PDT cluster_ros Cellular Stress cluster_organelles Organelle Damage cluster_pathways Apoptotic Pathways PDT Deuteroporphyrin IX + Light ROS Reactive Oxygen Species (ROS) PDT->ROS Mitochondria Mitochondria ROS->Mitochondria ER Endoplasmic Reticulum ROS->ER Intrinsic Intrinsic Pathway (Cytochrome c release) Mitochondria->Intrinsic ER_Stress ER Stress Pathway ER->ER_Stress Caspase_Activation Caspase Activation (Caspase-3) Intrinsic->Caspase_Activation ER_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

A Comparative Guide to the Experimental Reproducibility of Deuteroporphyrin IX Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental reproducibility associated with Deuteroporphyrin IX dihydrochloride (B599025), a key photosensitizer in photodynamic therapy (PDT) and related research. By comparing its performance with established alternatives and detailing critical experimental parameters, this document aims to equip researchers with the knowledge to enhance the consistency and reliability of their findings.

Executive Summary

Deuteroporphyrin IX dihydrochloride is a naturally derived porphyrin that serves as a valuable tool in photodynamic applications. Its utility is underscored by its high lipophilicity and amphiphilicity, which allow for effective interaction with cell membrane systems. However, achieving reproducible experimental outcomes hinges on a thorough understanding of its photophysical properties and the meticulous control of experimental variables. This guide delves into these factors, offering a comparative analysis with other common photosensitizers and providing standardized protocols to mitigate variability.

Comparative Analysis of Photosensitizer Performance

The reproducibility of experiments involving photosensitizers is intrinsically linked to their photophysical and chemical properties. This section compares this compound with two widely used alternatives: Protoporphyrin IX (PpIX) and Photofrin®.

PropertyThis compoundProtoporphyrin IX (PpIX)Photofrin®Key Considerations for Reproducibility
Molecular Structure & Purity A single, well-defined chemical entity.Can be sourced as a single compound, but is also endogenously produced from precursors like ALA, leading to variable intracellular concentrations.[1][2]A complex mixture of porphyrin oligomers, leading to inherent batch-to-batch variability.[3][4]Using a single, pure compound like this compound can significantly improve reproducibility compared to mixtures like Photofrin®.[5]
Solubility & Aggregation More soluble and stable in aqueous solutions compared to PpIX.[6]Poorly soluble in aqueous solutions, with a high tendency to aggregate, which can affect its photodynamic efficiency.[2][6]Water-soluble, but aggregation can still occur depending on the formulation and concentration.[3]Aggregation can quench the excited state of the photosensitizer, reducing singlet oxygen yield and leading to inconsistent results. The higher solubility of this compound is advantageous.
Singlet Oxygen Quantum Yield (ΦΔ) Reported to generate singlet oxygen in a non-polar environment.[7] Specific quantitative data is less common in literature.ΦΔ values are reported in the range of 0.53 to 0.77, but can be highly dependent on the solvent and aggregation state.[8]ΦΔ is generally considered to be efficient, but can vary with the specific composition of the mixture.The efficiency of singlet oxygen generation is a critical determinant of PDT efficacy. Consistent ΦΔ is crucial for reproducible outcomes.
Photostability & Photobleaching Porphyrins are known to be susceptible to photobleaching.[9] Specific photobleaching rates for Deuteroporphyrin IX are not widely reported but are an important factor.Undergoes significant photobleaching during light exposure, which can affect the delivered photodynamic dose.[10][11] The rate of photobleaching can be complex and dependent on the local microenvironment.[10]Also subject to photobleaching, which can be monitored to potentially improve dosimetry.[12]Photobleaching reduces the concentration of the active photosensitizer during an experiment, introducing a dynamic variable that can impact reproducibility.[13]
Cellular Uptake & Localization High lipophilicity suggests rapid membrane penetration.Uptake can be variable when induced by precursors. Exogenous PpIX mainly distributes in cell membranes.[14]Accumulates in tumors, but also in other tissues, leading to potential side effects.The concentration and subcellular localization of the photosensitizer are critical for its biological effect. Consistent uptake kinetics are necessary for reproducible in vitro and in vivo studies.

Factors Influencing Experimental Reproducibility in Photodynamic Therapy

Reproducibility in PDT is a multifaceted challenge influenced by a variety of factors.[15] Understanding and controlling these variables is paramount for obtaining reliable and comparable data.

  • Photosensitizer Characteristics : As detailed in the table above, the purity, solubility, aggregation state, and photostability of the photosensitizer are fundamental to reproducible outcomes.[16] Batch-to-batch variability of commercial photosensitizers can also be a significant source of inconsistency.

  • Light Dosimetry : The wavelength, total energy dose, and fluence rate of the light source must be precisely controlled and accurately measured. The effectiveness of light in activating the photosensitizer is dependent on the absorption spectrum of the molecule.[17]

  • Oxygen Concentration : The generation of singlet oxygen, the primary cytotoxic agent in Type II PDT, is dependent on the local oxygen concentration. Hypoxia within a tumor or in cell culture can significantly reduce PDT efficacy and introduce variability.

  • Biological System : The cell line or animal model used, including its metabolic state and the expression of drug efflux pumps, can influence photosensitizer uptake and retention, leading to variable responses.[18]

  • Experimental Protocol : Minor variations in incubation times, washing steps, and the formulation of the photosensitizer can lead to significant differences in experimental results.[1]

Standardized Experimental Protocols

To enhance reproducibility, the adoption of standardized and detailed experimental protocols is essential. Below are example methodologies for key experiments involving this compound.

In Vitro Photodynamic Therapy (PDT) Protocol

This protocol provides a framework for assessing the phototoxicity of this compound in a cancer cell line.

1. Cell Culture and Seeding:

  • Culture human squamous cell carcinoma (A431) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
  • Seed 2 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.[19]

2. Photosensitizer Incubation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in complete cell culture medium.
  • Remove the culture medium from the wells and add 100 µL of the photosensitizer solution to each well.
  • Incubate the cells for a defined period (e.g., 4 hours) at 37°C, protected from light.[19]

3. Irradiation:

  • After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
  • Add 100 µL of fresh, pre-warmed culture medium to each well.
  • Irradiate the cells with a light source of a specific wavelength corresponding to an absorption peak of this compound (e.g., using a light-emitting diode (LED) array).
  • Deliver a precise light dose (e.g., 10 J/cm²) at a constant fluence rate.[20]

4. Cytotoxicity Assessment:

  • After irradiation, incubate the cells for 24 hours at 37°C.
  • Assess cell viability using a standard method such as the MTT assay or a neutral red uptake assay.[21][22][23]

Singlet Oxygen Quantum Yield (ΦΔ) Determination

The following is a general protocol for determining the singlet oxygen quantum yield, a critical parameter for photosensitizer efficacy.

1. Reagent Preparation:

  • Prepare optically matched solutions of the sample photosensitizer (this compound) and a reference photosensitizer with a known ΦΔ (e.g., Rose Bengal) in a suitable solvent (e.g., ethanol).[24]
  • Prepare a stock solution of a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (B146845) (DPBF).[7][25]

2. Measurement:

  • In a quartz cuvette, mix the photosensitizer solution with the DPBF solution.
  • Irradiate the solution with a monochromatic light source at a wavelength where both the sample and reference photosensitizers have similar absorbance.
  • Monitor the decrease in absorbance of DPBF at its maximum absorption wavelength over time.[7]

3. Calculation:

  • The singlet oxygen quantum yield of the sample can be calculated using the following formula: ΦΔ (sample) = ΦΔ (reference) × (k_sample / k_reference) × (I_reference / I_sample) where k is the rate of DPBF degradation and I is the rate of light absorption by the photosensitizer.[24]

Cellular Uptake Assay

This protocol describes a method to quantify the cellular uptake of this compound.

1. Cell Preparation:

  • Seed cells in a suitable format (e.g., 24-well plate) and allow them to reach near confluence.[26]

2. Incubation with Photosensitizer:

  • Incubate the cells with a known concentration of this compound for various time points.

3. Quantification:

  • After incubation, wash the cells thoroughly with cold PBS to remove any unbound photosensitizer.
  • Lyse the cells using a suitable lysis buffer.
  • Quantify the intracellular concentration of the photosensitizer using fluorescence spectroscopy, measuring the emission at its characteristic wavelength upon excitation at the appropriate wavelength. A standard curve of the photosensitizer in the lysis buffer should be used for accurate quantification.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided in the DOT language for use with Graphviz.

experimental_workflow_pdt cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture incubation Incubation cell_culture->incubation Seed cells ps_prep Photosensitizer Preparation ps_prep->incubation Add PS solution washing Washing incubation->washing Remove unbound PS irradiation Irradiation washing->irradiation Expose to light viability_assay Cell Viability Assay irradiation->viability_assay 24h incubation data_analysis Data Analysis viability_assay->data_analysis Measure absorbance

Caption: Workflow for in vitro photodynamic therapy experiments.

pdt_signaling_pathway PS Photosensitizer (PS) PS_excited Excited PS (PS*) PS->PS_excited Absorption Light Light (hν) Singlet_Oxygen ¹O₂ (Singlet Oxygen) PS_excited->Singlet_Oxygen Energy Transfer Oxygen ³O₂ (Ground State Oxygen) Cell_Damage Cellular Damage Singlet_Oxygen->Cell_Damage Oxidation of biomolecules Apoptosis Apoptosis Cell_Damage->Apoptosis Necrosis Necrosis Cell_Damage->Necrosis

Caption: Type II photodynamic therapy signaling pathway.

Conclusion and Recommendations

Key Recommendations for Improving Reproducibility:

  • Photosensitizer Quality Control : Whenever possible, use a single, highly purified batch of this compound. Characterize each new batch to ensure consistency in its photophysical properties.

  • Standardized Protocols : Adhere strictly to detailed, standardized protocols for all experiments. Any deviations should be carefully documented.

  • Precise Dosimetry : Implement rigorous quality control for light sources to ensure accurate and consistent light delivery.

  • Control of Environmental Factors : Maintain consistent oxygen levels in cell culture experiments and be mindful of their potential impact on in vivo studies.

  • Thorough Reporting : In publications, provide detailed information about the photosensitizer (source, purity), light source (wavelength, fluence, fluence rate), and all experimental parameters to allow for accurate replication by other researchers.

References

Safety Operating Guide

Proper Disposal of Deuteroporphyrin IX Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Deuteroporphyrin IX dihydrochloride (B599025), a naturally derived porphyrin, requires careful handling and disposal due to the lack of specific degradation protocols in publicly available safety data sheets. This guide provides a comprehensive, step-by-step procedure for its safe disposal, synthesized from general best practices for laboratory chemical waste management. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the substance's Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE).

Table 1: Key Safety and Handling Information for Deuteroporphyrin IX Dihydrochloride

ParameterInformationSource
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat.General Laboratory Safety Guidelines
Physical Form Solid-
Solubility Soluble in aqueous solutions-
Storage Store in a cool, dry, well-ventilated area away from incompatible materials.General Laboratory Safety Guidelines
In case of Spills Absorb with an inert material and place in a suitable container for disposal.General Laboratory Safety Guidelines

II. Step-by-Step Disposal Procedure

The following procedure is a general guideline. Always consult with your institution's Environmental Health and Safety (EHS) office for specific requirements and to ensure full compliance with local, state, and federal regulations.

Step 1: Waste Identification and Classification

  • Treat this compound waste as hazardous chemical waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible materials can lead to dangerous reactions.

Step 2: Container Selection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container for solid waste. The container must have a secure screw-on cap.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound"

    • The quantity of waste

    • The date of accumulation

    • The name of the principal investigator and the laboratory location

Step 3: Waste Accumulation and Storage

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Keep the container closed at all times, except when adding waste.

  • Ensure the storage area is away from general laboratory traffic and drains.

Step 4: Scheduling a Waste Pickup

  • Once the container is full, or before the accumulation time limit set by your institution is reached, contact your EHS office to schedule a waste pickup.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

III. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing safety and compliance.

DisposalWorkflow start Start: Deuteroporphyrin IX dihydrochloride Waste Generated is_sds_available Is a specific disposal protocol available in the SDS? start->is_sds_available follow_sds Follow the specific protocol outlined in the SDS. is_sds_available->follow_sds Yes consult_ehs Consult Institutional Environmental Health & Safety (EHS) Office is_sds_available->consult_ehs No end End: Proper Disposal follow_sds->end treat_as_hazardous Treat as Hazardous Chemical Waste consult_ehs->treat_as_hazardous select_container Select a compatible, labeled waste container. treat_as_hazardous->select_container accumulate_waste Accumulate waste in a designated Satellite Accumulation Area. select_container->accumulate_waste schedule_pickup Contact EHS to schedule a hazardous waste pickup. accumulate_waste->schedule_pickup schedule_pickup->end

Caption: Disposal workflow for this compound.

IV. Experimental Protocols

Currently, there are no widely established and cited experimental protocols for the specific neutralization or degradation of this compound for disposal purposes. Therefore, the most prudent and compliant method of disposal is through a certified hazardous waste management vendor, as coordinated by your institution's EHS office.

By following these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure and compliant research environment.

Personal protective equipment for handling Deuteroporphyrin IX dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Deuteroporphyrin IX dihydrochloride (B599025) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks. While a comprehensive Safety Data Sheet (SDS) with full hazard classification for Deuteroporphyrin IX dihydrochloride is not consistently available across sources, good laboratory practices for handling similar porphyrin compounds should be strictly followed.

Hazard Identification and Precautionary Measures

First Aid Measures

In the event of exposure, follow these first-aid measures and seek medical attention.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[3]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[1][3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate risks. The following PPE should be worn at all times when handling this compound[4][5][6].

PPE CategoryItemSpecifications
Eye Protection Safety Glasses or GogglesANSI Z87.1 certified, providing side-on protection.[4]
Face Protection Face ShieldRecommended when there is a potential for splashing or dust generation.[4][5]
Hand Protection Disposable Nitrile GlovesStandard laboratory grade. Inspect before use and change immediately upon contamination.[4][5]
Body Protection Laboratory CoatFully buttoned to protect skin and clothing.[4]
Respiratory Protection NIOSH-approved respiratorRequired if working outside a certified chemical fume hood or if aerosolization is possible. Use should be based on an institutional risk assessment.[7]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize exposure and ensure the integrity of the compound.

1. Receiving and Storage

  • Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Store in a cool, dry, and dark place.[8] Recommended storage conditions are:

    • Long-term: -20°C

    • Short-term: 0 - 4°C[4]

2. Handling and Solution Preparation

  • All handling of the solid powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of fine particulates.[4]

  • Avoid creating dust when handling the solid form.

  • To prepare a solution, accurately weigh the compound and dissolve it in a suitable solvent, such as DMSO, to create a stock solution. Further dilutions can be made with an appropriate buffer like PBS.[4]

3. Spill Management

  • In case of a spill, evacuate non-essential personnel from the area.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).

  • Collect all spilled material and cleanup supplies into a sealed, labeled container for proper disposal.

  • Decontaminate the spill area with an appropriate solvent.

4. Disposal Plan

  • All waste containing this compound must be treated as hazardous chemical waste.

  • Collect all contaminated materials, including PPE, weighing papers, and pipette tips, in a designated and clearly labeled hazardous waste container.

  • Ensure the waste container is tightly sealed to prevent leakage.

  • Dispose of the waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.

  • Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as chemical waste.[4]

Experimental Workflow: Handling this compound

G Figure 1. Procedural Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Obtain Compound Receive and Inspect This compound Don PPE Don Appropriate PPE (Gloves, Lab Coat, Goggles) Obtain Compound->Don PPE Prepare Fume Hood Prepare and Verify Chemical Fume Hood Don PPE->Prepare Fume Hood Segregate Waste Collect all Contaminated Materials for Disposal Weigh Solid Weigh Solid Compound in Fume Hood Prepare Fume Hood->Weigh Solid Prepare Solution Prepare Stock and Working Solutions Weigh Solid->Prepare Solution Perform Experiment Conduct Experiment Prepare Solution->Perform Experiment Decontaminate Workspace Decontaminate all Surfaces and Equipment Perform Experiment->Decontaminate Workspace Decontaminate Workspace->Segregate Waste Dispose Waste Dispose of Hazardous Waste per Institutional Guidelines Segregate Waste->Dispose Waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.